4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine
Description
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Properties
IUPAC Name |
4-chloro-2-methyl-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c1-6-13-9-7-4-2-3-5-8(7)15-10(9)11(12)14-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGXMTZNONDUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)OC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine
This guide provides a comprehensive overview of the synthesis and characterization of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzofuro[3,2-d]pyrimidine scaffold is a core structure in various biologically active molecules, exhibiting potential as anticancer, antifungal, and anti-inflammatory agents.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step methodologies.
Strategic Approach to Synthesis
The synthesis of this compound is a multi-step process that requires careful selection of starting materials and reaction conditions. The overall strategy involves the construction of the benzofuran ring system, followed by the annulation of the pyrimidine ring, and finally, the introduction of the chloro and methyl substituents at the desired positions.
A logical and efficient synthetic route commences with the formation of a substituted benzofuran, which serves as the cornerstone of the final molecule. The subsequent cyclization to form the pyrimidine ring is a critical step, often achieved through condensation reactions. The final chlorination step is a common transformation in heterocyclic chemistry, typically employing phosphorus oxychloride (POCl₃).[4][5]
Below is a proposed synthetic pathway, designed for its efficiency and the commercial availability of the starting materials.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol provides a step-by-step guide for the synthesis of this compound. Safety precautions should be observed at all times, and all reactions should be carried out in a well-ventilated fume hood.
Step 1: Synthesis of 2-Methylbenzofuro[3,2-d]pyrimidin-4(3H)-one
This step involves the condensation of 3-aminobenzofuran-2-carboxamide with acetic anhydride to form the pyrimidinone ring.[6][7]
-
To a solution of 3-aminobenzofuran-2-carboxamide (1 equivalent) in glacial acetic acid, add acetic anhydride (1.2 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with copious amounts of water, and dry under vacuum to yield 2-Methylbenzofuro[3,2-d]pyrimidin-4(3H)-one.
Step 2: Synthesis of this compound
The final step is the chlorination of the pyrimidinone using phosphorus oxychloride.[4]
-
In a round-bottom flask, take 2-Methylbenzofuro[3,2-d]pyrimidin-4(3H)-one (1 equivalent) and add phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylaniline.
-
Reflux the mixture for 2-3 hours.
-
After completion of the reaction (monitored by TLC), carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.[8][9][10]
In-depth Characterization
The synthesized this compound must be thoroughly characterized to confirm its structure and purity. The following analytical techniques are essential for this purpose.
3.1. Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the benzofuran moiety will appear in the downfield region (typically δ 7.0-8.5 ppm). A singlet corresponding to the methyl group protons will be observed in the upfield region (around δ 2.5 ppm). |
| ¹³C NMR | Resonances for the aromatic carbons of the benzofuran and pyrimidine rings will be observed. The carbon of the methyl group will appear at a characteristic upfield chemical shift. |
| IR Spectroscopy | Characteristic absorption bands for C=N stretching of the pyrimidine ring, C-Cl stretching, and aromatic C-H stretching will be present. The absence of a C=O stretching band confirms the conversion of the pyrimidinone to the chloro derivative.[11] |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and an isotopic peak (M+2) with an intensity ratio of approximately 3:1, which is characteristic of a monochlorinated compound. Fragmentation patterns can provide further structural information.[12] |
3.2. Chromatographic and Physical Analysis
| Technique | Purpose |
| TLC | To monitor the progress of the reaction and assess the purity of the final product. |
| HPLC | To determine the purity of the final compound with high accuracy. |
| Melting Point | A sharp melting point is indicative of a pure compound. |
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Start -> TLC; TLC -> Purification [label="If impure"]; Purification -> TLC [label="Re-check"]; TLC -> NMR [label="If pure"]; NMR -> MS; MS -> IR; IR -> HPLC; HPLC -> MP; MP -> Final; }
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [mdpi.com]
- 5. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 39786-40-8|this compound|BLD Pharm [bldpharm.com]
- 9. jk-sci.com [jk-sci.com]
- 10. 39786-40-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 11. 4-Chloro-2-methylthiopyrimidine | C5H5ClN2S | CID 97113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. article.sapub.org [article.sapub.org]
An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine is a heterocyclic compound of significant interest within medicinal chemistry and materials science. Its rigid, fused-ring structure, incorporating the pharmacologically relevant benzofuran and pyrimidine moieties, makes it a valuable scaffold for the development of novel therapeutic agents and functional materials. The strategic placement of a chloro group at the 4-position and a methyl group at the 2-position provides avenues for further chemical modification, allowing for the fine-tuning of its biological activity and material properties.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. A thorough understanding of these properties is critical for its application in drug design, formulation development, and materials engineering. Where experimental data is not publicly available, this guide offers detailed, field-proven protocols for their determination, empowering researchers to generate reliable data in their own laboratories.
Core Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented below. It is important to note that while some data is available from commercial suppliers, key experimental values such as melting point, aqueous solubility, and pKa are not widely reported in the literature. The subsequent sections will detail the methodologies for the experimental determination of these crucial parameters.
| Property | Value | Source |
| CAS Number | 39786-40-8 | J&K Scientific[1] |
| Molecular Formula | C₁₁H₇ClN₂O | Apollo Scientific[2] |
| Molecular Weight | 218.64 g/mol | PubChem[3] |
| IUPAC Name | 4-chloro-2-methyl-1-benzofuro[3,2-d]pyrimidine | J&K Scientific[1] |
| SMILES | CC1=NC2=C(C(=N1)Cl)OC3=CC=CC=C32 | J&K Scientific[1] |
| Boiling Point | 273.3°C at 760 mmHg | CROCHEM |
| Density | 1.409 g/cm³ | CROCHEM |
| Melting Point | Not available | - |
| Aqueous Solubility | Not available | - |
| pKa | Not available | - |
Chemical Structure:
Caption: Chemical structure of this compound.
Experimental Protocols for Property Determination
The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound. The causality behind experimental choices is explained to ensure robust and reproducible results.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. For a pure compound, the melting range is typically narrow.
Methodology: Capillary Melting Point Method
-
Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. The sample should be tightly packed to a height of 2-3 mm.
-
-
Apparatus Setup:
-
Use a calibrated digital melting point apparatus.
-
Insert the capillary tube into the sample holder of the apparatus.
-
-
Measurement:
-
Set a heating rate of 10-15°C per minute for a preliminary, rapid determination of the approximate melting point.
-
Allow the apparatus to cool.
-
For an accurate measurement, set a slow heating rate of 1-2°C per minute, starting from a temperature approximately 20°C below the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.
-
Causality of Experimental Choices:
-
Fine Powder: A finely ground sample ensures uniform heat distribution.
-
Tight Packing: This prevents the sample from shrinking away from the capillary wall, which would lead to inefficient heat transfer and an inaccurate reading.
-
Slow Heating Rate: A slow rate of temperature increase is crucial for allowing the sample and the thermometer to be in thermal equilibrium, ensuring an accurate determination of the melting range.
Caption: Workflow for Melting Point Determination.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter for drug candidates, influencing their absorption and bioavailability. Given the hydrophobic nature of the benzofuro[3,2-d]pyrimidine scaffold, the title compound is expected to have low aqueous solubility.
Methodology: Shake-Flask Method
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of purified water (or a relevant buffer solution) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).
-
-
Equilibration:
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or orbital incubator for a sufficient period to reach equilibrium (typically 24-72 hours). The presence of undissolved solid should be visible throughout the experiment.
-
-
Phase Separation:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a low-binding filter (e.g., PVDF).
-
-
Quantification:
-
Dilute the saturated solution with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-validated analytical method.
-
Quantify the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation:
-
Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
-
Causality of Experimental Choices:
-
Excess Solid: This ensures that the solution becomes saturated and remains in equilibrium with the solid phase.
-
Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducibility.
-
Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium.
-
Careful Phase Separation: Incomplete removal of solid particles will lead to an overestimation of solubility.
-
Validated Analytical Method: An accurate and precise analytical method is crucial for the reliable quantification of the dissolved compound.
Caption: Workflow for Aqueous Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with basic nitrogen atoms, like this compound, the pKa of its conjugate acid is a key determinant of its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding.
Methodology: Potentiometric Titration
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if its aqueous solubility is low. Then, dilute with water to a known final volume. The final concentration should be in the millimolar range.
-
-
Titration Setup:
-
Use a calibrated pH meter with a suitable electrode.
-
Place the sample solution in a thermostatted vessel and stir continuously.
-
Use a standardized solution of a strong acid (e.g., 0.1 M HCl) as the titrant.
-
-
Titration Procedure:
-
Record the initial pH of the sample solution.
-
Add small, precise volumes of the titrant and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Determine the equivalence point from the inflection point of the curve (or by analyzing the first or second derivative of the curve).
-
The pKa is equal to the pH at the half-equivalence point.
-
Causality of Experimental Choices:
-
Co-solvent: For poorly soluble compounds, a co-solvent is necessary to achieve a sufficient concentration for titration. The effect of the co-solvent on the apparent pKa should be noted.
-
Standardized Titrant: The concentration of the titrant must be accurately known for precise determination of the equivalence point.
-
Continuous Stirring and Temperature Control: This ensures a homogeneous solution and reproducible pKa values.
-
Derivative Plots: These can help to more accurately identify the equivalence point, especially for weak bases.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and structure of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzofuran ring system and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the pyrimidine ring and the chloro substituent.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule, with distinct signals for the aromatic, heterocyclic, and methyl carbons.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of this compound. Due to the presence of chlorine, an isotopic pattern (M+2 peak with approximately one-third the intensity of the M+ peak) is expected, which is a characteristic signature for a monochlorinated compound. Fragmentation patterns can provide further structural information.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic absorption bands for the C=N and C=C stretching vibrations of the pyrimidine and benzofuran rings, as well as C-H stretching and bending vibrations for the aromatic and methyl groups. The C-Cl stretching vibration will also be present in the fingerprint region.
-
Conclusion
This technical guide has provided a detailed overview of the core physicochemical properties of this compound. While some fundamental data is available, a significant portion requires experimental determination. The provided protocols offer a robust framework for researchers to obtain reliable and reproducible data for melting point, aqueous solubility, and pKa. A comprehensive understanding of these properties is paramount for the rational design of new drugs, the development of effective formulations, and the engineering of novel materials based on this promising heterocyclic scaffold.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 603361, this compound. [Link]
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An In-depth Technical Guide to 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, structural elucidation, synthesis, physicochemical properties, and its emerging potential in therapeutic applications, particularly in oncology. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel small molecule therapeutics.
Chemical Identity and Structural Elucidation
The benzofuro[3,2-d]pyrimidine scaffold represents a privileged structure in drug discovery, known to interact with a variety of biological targets. The title compound, this compound, is a key intermediate and a potential pharmacophore in its own right.
IUPAC Name and Structure
The formal IUPAC name for this compound is 4-chloro-2-methyl-[1]benzofuro[3,2-d]pyrimidine .[2] Its structure consists of a central pyrimidine ring fused with a benzofuran moiety. A methyl group is attached at the 2-position of the pyrimidine ring, and a reactive chlorine atom is at the 4-position.
Structure:
Caption: Chemical structure of this compound.
Chemical Identifiers
For unambiguous identification and data retrieval, the following identifiers are crucial:
| Identifier | Value |
| CAS Number | 39786-40-8[2] |
| Molecular Formula | C₁₁H₇ClN₂O[3] |
| Molecular Weight | 218.64 g/mol [3] |
| Synonyms | 4-chloro-2-methyl-[1]benzofuro[3,2-d]pyrimidine, 4-chloro-2-methyl-benzo[4][5]furo[3,2-d]pyrimidine[2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that leverages established heterocyclic chemistry principles. The most logical and commonly employed synthetic route involves the initial construction of the benzofuro[3,2-d]pyrimidinone core, followed by a chlorination step. This approach offers a convergent and efficient pathway to the desired product.
Synthetic Pathway Overview
The synthesis can be conceptually divided into two primary stages:
-
Cyclocondensation: Formation of the tricyclic hydroxylated precursor, 2-methyl-3H-benzofuro[3,2-d]pyrimidin-4-one.
-
Chlorination: Conversion of the hydroxyl group to a chloro group using a suitable chlorinating agent.
Sources
An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine
Introduction
In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, fused ring systems such as benzofuro[3,2-d]pyrimidines are of significant interest due to their diverse pharmacological potential, serving as scaffolds for inhibitors and other biologically active molecules.[1][2][3] The compound 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine is a key synthetic intermediate, whose purity and structural integrity are paramount for the successful development of novel therapeutics.
This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques required for the unambiguous structural elucidation and characterization of this compound. As a Senior Application Scientist, my objective is not merely to present data, but to explain the causality behind the spectral features, grounding our interpretations in the fundamental principles of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to verify and interpret the structure of this important molecular entity.
Molecular Structure and Spectroscopic Overview
To fully appreciate the spectral data, we must first visualize the molecule itself. This compound is a rigid, planar molecule featuring a benzofuran system fused to a pyrimidine ring, with a chloro substituent at position 4 and a methyl group at position 2.
Caption: Molecular structure of this compound.
The analytical workflow for confirming this structure relies on the following synergistic techniques:
-
NMR Spectroscopy (¹H and ¹³C): Provides the carbon-hydrogen framework of the molecule, revealing the number and connectivity of protons and carbons.[4]
-
FT-IR Spectroscopy: Identifies the functional groups present by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[5]
-
Mass Spectrometry: Determines the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.[6]
¹H NMR Spectroscopic Analysis
Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the hydrogen framework of an organic molecule. It provides precise information on the chemical environment, quantity, and spatial relationship of protons.
Experimental Protocol: ¹H NMR
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) within a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Use a high-resolution NMR spectrometer operating at a frequency of 300-600 MHz.[7] Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30) is typically sufficient.[7]
-
Spectral Width: Set a spectral width of approximately -2 to 12 ppm.[7]
-
Number of Scans: Acquire 8 to 16 scans to achieve an adequate signal-to-noise ratio.[7]
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally appropriate.[7]
-
Data Interpretation: Expected ¹H NMR Spectrum
The asymmetry of the benzofuran portion and the distinct methyl group lead to a predictable and interpretable spectrum.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale / Causality |
| Methyl (2-CH₃) | ~ 2.8 | Singlet (s) | 3H | The methyl protons are adjacent to the pyrimidine ring but have no neighboring protons to couple with, resulting in a singlet. Its chemical shift is influenced by the electron-withdrawing nature of the heterocyclic system.[8] |
| Aromatic (Ar-H) | ~ 7.4 - 7.6 | Multiplet (m) | 2H | These two protons are located on the benzene ring, likely corresponding to H-7 and H-8. They experience complex splitting from each other and adjacent aromatic protons, resulting in overlapping signals typically seen as a multiplet. |
| Aromatic (Ar-H) | ~ 7.8 - 8.3 | Multiplet (m) | 2H | These two protons, likely H-6 and H-9, are in different chemical environments. One is adjacent to the furan oxygen and the other is part of the fused benzene ring. Their downfield shift is due to the deshielding effects of the aromatic ring current and proximity to electronegative atoms.[9][10] |
¹³C NMR Spectroscopic Analysis
Complementing the ¹H NMR, Carbon-13 NMR provides a definitive count of the unique carbon environments within the molecule, mapping its carbon skeleton.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Utilize the same NMR spectrometer.
-
Data Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon and to enhance signal via the Nuclear Overhauser Effect (NOE).[7]
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope (~1.1%), a significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[7]
-
Spectral Width: A typical range of 0 to 200 ppm is appropriate.
-
Data Interpretation: Expected ¹³C NMR Spectrum
The molecule contains 11 distinct carbon atoms, each expected to produce a unique resonance in the proton-decoupled spectrum.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale / Causality |
| Methyl (2-CH₃) | ~ 25 | The methyl carbon is in a highly shielded, sp³-hybridized environment, resulting in an upfield chemical shift.[11] |
| Aromatic (Benzene Ring) | ~ 115 - 135 | This range includes the four carbons of the benzene ring not at the fusion points. Their exact shifts depend on their position relative to the fused heterocyclic system. |
| Fused Carbons (C4a, C6a, C10a, C10b) | ~ 140 - 155 | These are quaternary carbons at the ring fusion points. They are generally deshielded and do not show strong signals due to longer relaxation times. |
| Pyrimidine C2 | ~ 160 | This carbon is bonded to two nitrogen atoms and the methyl group, leading to a significant downfield shift. |
| Pyrimidine C4 | ~ 165 | The carbon atom bearing the chlorine substituent is highly deshielded due to the electronegativity of both the attached chlorine and the adjacent nitrogen atoms. |
FT-IR Spectroscopic Analysis
Infrared spectroscopy is a rapid and effective method for identifying the presence of key functional groups, serving as an excellent technique for structural verification.
Experimental Protocol: FT-IR
-
Apparatus: An FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for simple sample handling.[5]
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to be subtracted from the sample spectrum, removing atmospheric interference (CO₂, H₂O).[5]
-
Sample Application: Place a small amount of the powdered solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.
-
Spectrum Acquisition: Acquire the spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
Data Interpretation: Expected IR Spectrum
The IR spectrum will be characterized by vibrations from the aromatic system and the attached groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the presence of C-H bonds on the aromatic (benzofuran) ring.[9] |
| Aliphatic C-H Stretch | 2980 - 2850 | Indicates the C-H bonds of the methyl (CH₃) group.[9] |
| Aromatic C=C and C=N Stretch | 1620 - 1450 | A series of sharp bands characteristic of the conjugated benzofuro-pyrimidine ring system.[1] |
| C-O-C Stretch (Ether) | 1250 - 1050 | A strong absorption indicating the ether linkage within the furan ring.[9] |
| C-Cl Stretch | 800 - 600 | Confirms the presence of the carbon-chlorine bond. |
Mass Spectrometric Analysis
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization, which acts as a molecular fingerprint.
Experimental Protocol: EI-MS
-
Apparatus: A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.
-
Ionization Method: Electron Ionization (EI) is the standard method for volatile, thermally stable small molecules.[6]
-
Instrument Parameters:
Data Interpretation: Expected Mass Spectrum
The molecular formula is C₁₁H₇ClN₂O, with a monoisotopic mass of approximately 218.02 g/mol .
-
Molecular Ion (M⁺) Peak: A prominent peak should be observed at m/z 218 .
-
Isotope Peak (M+2): Due to the natural abundance of the ³⁷Cl isotope (approx. 24.2%), a characteristic peak will appear at m/z 220 with an intensity of roughly one-third that of the M⁺ peak. This isotopic signature is definitive proof of the presence of one chlorine atom.
-
Key Fragmentation Pathways: The fragmentation is governed by the stability of the fused heterocyclic core.
Caption: Plausible fragmentation pathways for this compound in EI-MS.
-
Loss of a Chlorine Radical: The initial loss of a chlorine radical (•Cl) is a common pathway for chloro-substituted compounds, which would yield a cation at m/z 183 .
-
Loss of a Methyl Radical: Ejection of a methyl radical (•CH₃) from the molecular ion would result in a fragment at m/z 203 .
-
Ring Fragmentation: Subsequent fragmentation would likely involve the loss of small neutral molecules like HCN (27 amu) from the pyrimidine ring, a characteristic fragmentation pattern for pyrimidine derivatives.[6][12][13]
Conclusion
The structural characterization of this compound is a clear-cut process when approached with a multi-technique spectroscopic strategy. ¹H and ¹³C NMR spectroscopy collaboratively map the complete carbon-hydrogen framework. FT-IR spectroscopy provides rapid confirmation of the essential functional groups, while mass spectrometry definitively establishes the molecular weight and the presence of a chlorine atom through its isotopic pattern, with fragmentation analysis offering further structural corroboration.
For any researcher or professional in the field of drug discovery and development, the rigorous application and correct interpretation of these analytical techniques are not merely procedural; they are the foundation of scientific integrity, ensuring that the molecular tools of research are precisely what they are intended to be.
References
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
- Mass spectral fragmentation modes of pyrimidine derivatives. Parmar JM, Joshi NK.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Salem MA, Ali TE, Marzouk MI, Salem MS, Al-Shibani GA. International Journal of Materials and Chemistry. 2014;4(4):92-99.
- Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Rice JM, Dudek GO, Barber M. Journal of the American Chemical Society.
- An In-depth Technical Guide on the Physical Properties of Substituted Benzofurans. BenchChem.
- The NMR interpretations of some heterocyclic compounds which are synthesized by our group. ResearchGate.
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- This compound. BLDpharm.
- Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. NIH. 2023.
- Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking. Indian Journal of Pharmaceutical Sciences.
- NMR Spectra of Simple Heterocycles. Portland Press.
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- Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. ResearchGate. 2025.
- NMR - Interpretation. Chemistry LibreTexts. 2023.
- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry.
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- Pyrimidine(289-95-2) 13C NMR spectrum. ChemicalBook.
- Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. PubMed. 2018.
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The Biological Screening of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth technical framework for the biological activity screening of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a rigid template to offer a strategic and scientifically-grounded approach to evaluating this promising class of compounds. The experimental choices and methodologies are explained through the lens of field-proven insights, ensuring a self-validating and robust screening cascade.
Introduction: The Benzofuro[3,2-d]pyrimidine Scaffold and the Rationale for Screening
The benzofuro[3,2-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities. This is due to its rigid, planar structure which can effectively interact with various biological targets, and its synthetic tractability allows for diverse substitutions to modulate its pharmacological profile. Derivatives of this scaffold have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.
The specific derivative, this compound, warrants a focused screening effort due to the unique contributions of its substituents. The 2-methyl group can enhance binding to target proteins through hydrophobic interactions and may improve metabolic stability. The 4-chloro substituent is a key reactive handle; it can act as a leaving group for nucleophilic substitution, allowing for the synthesis of a diverse library of derivatives, or it can participate in crucial interactions within a target's active site. The electron-withdrawing nature of the chlorine atom can also significantly influence the electronic properties of the entire ring system, potentially enhancing its biological activity. Given the established anticancer and antimicrobial potential of the parent scaffold, a comprehensive screening cascade targeting these activities is a logical starting point.
Proposed Screening Cascade
A hierarchical screening approach is recommended, beginning with broad in vitro cytotoxicity and antimicrobial assays to identify initial areas of activity. Positive hits would then be subjected to more specific mechanistic and secondary assays.
Caption: Proposed hierarchical screening workflow for this compound derivatives.
Part 1: Anticancer Activity Screening
The benzofuro[3,2-d]pyrimidine scaffold is a known constituent of compounds with potent anticancer activity. Some derivatives have been shown to act as PARP-1 inhibitors, inducing apoptosis in cancer cells.[1] Therefore, a logical first step is to assess the cytotoxic potential of the 4-Chloro-2-methyl derivative against a panel of human cancer cell lines.
Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is a robust and widely used initial screen for cytotoxic compounds. The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.
-
Harvest cells in their exponential growth phase and perform a cell count.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells per well.
-
Include wells with media only to serve as blanks.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the test compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (fresh medium only).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Secondary Screening: Elucidating the Mechanism of Cell Death
Should the primary screening reveal significant cytotoxic activity, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. Quinazoline and pyrimidine-based compounds have been widely reported as inducers of apoptosis.[2][3][4]
1.2.1. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and is used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Experimental Protocol: Annexin V/PI Staining
-
Cell Treatment:
-
Seed a suitable cancer cell line (e.g., A549) in 6-well plates.
-
Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI staining solutions to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Healthy cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Caption: Flow cytometry outcomes for Annexin V/PI apoptosis assay.
1.2.2. Mechanistic Target: PARP-1 Inhibition
Given that benzofuro[3,2-d]pyrimidine derivatives have been identified as PARP-1 inhibitors, a direct enzymatic assay is warranted if apoptosis is confirmed.[1] PARP-1 is a key enzyme in DNA repair, and its inhibition can lead to synthetic lethality in cancers with deficient homologous recombination repair pathways (e.g., BRCA1/2 mutations).
A variety of commercial kits are available for assessing PARP-1 activity, often based on the consumption of its substrate, NAD+. A fluorometric assay can be employed where the remaining NAD+ is converted to a fluorescent product.
Part 2: Antimicrobial Activity Screening
Benzofuran derivatives are known to possess a broad spectrum of antimicrobial activities.[5][6][7][8] Therefore, it is prudent to screen this compound against a panel of clinically relevant bacteria and fungi.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution
-
Preparation of Inoculum:
-
Culture the test microorganisms (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus)) in appropriate broth media overnight.
-
Dilute the cultures to achieve a standardized inoculum density (e.g., 0.5 McFarland standard).
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the appropriate broth medium. A typical concentration range would be from 256 µg/mL down to 0.5 µg/mL.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and analysis.
Table 1: In Vitro Cytotoxicity of a Hypothetical this compound Derivative
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| A549 | Lung Carcinoma | 12.3 |
| HCT116 | Colorectal Carcinoma | 5.7 |
Table 2: Antimicrobial Activity of a Hypothetical this compound Derivative
| Microorganism | Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 16 |
| Escherichia coli | Gram-negative Bacteria | 32 |
| Candida albicans | Fungus | 8 |
Conclusion and Future Directions
This technical guide outlines a comprehensive and scientifically-driven approach to the initial biological screening of this compound derivatives. The proposed cascade allows for the efficient identification of promising anticancer and antimicrobial activities, followed by deeper mechanistic investigations. The 4-chloro position serves as an excellent point for further chemical modification, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. Based on the initial screening results, a focused library of analogs can be synthesized to improve the therapeutic potential of this versatile scaffold.
References
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Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. PubMed. [Link]
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Synthesis and antimicrobial evaluation of new benzofuran derivatives. PubMed. [Link]
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Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]
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Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. National Institutes of Health. [Link]
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Quinazolines as Apoptosis Inducers and Inhibitors: A Review of Patent Literature. PubMed. [Link]
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Design, One Pot Synthesis and Molecular Docking Studies of Substituted-1H-Pyrido[2,1-b] Quinazolines as Apoptosis-Inducing Anticancer Agents. PubMed Central. [Link]
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Design, One Pot Synthesis and Molecular Docking Studies of Substituted-1H-Pyrido[2,1-b] Quinazolines as Apoptosis-Inducing Anticancer Agents. PubMed. [Link]
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An In-Depth Technical Guide to the In Silico Prediction of Bioactivity for 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine
Abstract
The identification of novel bioactive molecules is a cornerstone of modern drug discovery. The compound 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine, belonging to the versatile pyrimidine class of heterocycles, represents a chemical entity with uncharacterized biological activity.[1][2] This technical guide presents a comprehensive, multi-modal in silico workflow designed to predict its potential bioactivities, molecular targets, and pharmacokinetic profile. By integrating methodologies—from physicochemical property prediction and pharmacophore-based target fishing to molecular docking, molecular dynamics, and toxicity assessment—we construct a robust, hypothesis-driven profile for this compound. This document serves as a blueprint for researchers, scientists, and drug development professionals to computationally dissect the therapeutic potential of novel chemical matter, emphasizing the causality behind methodological choices and the critical need for computational validation at each stage.
Part 1: Foundational Analysis and Strategic Framework
The Benzofuro[3,2-d]pyrimidine Scaffold: A Locus of Bioactivity
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial properties.[3][4] The fusion of a benzofuran ring to this pyrimidine core, as seen in this compound, creates a rigid, planar structure that can engage with various biological targets. The exploration of such novel scaffolds is essential for discovering new therapeutic agents.[5]
Profile of the Target Compound
-
Compound Name: this compound
-
CAS Number: 39786-40-8[2]
-
Molecular Formula: C₁₁H₇ClN₂O
-
IUPAC Name: 4-chloro-2-methyl-1-benzofuro[3,2-d]pyrimidine[2]
-
SMILES: CC1=NC2=C(C(=N1)Cl)OC3=CC=CC=C32[2]
Rationale for a Multi-Modal In Silico Approach
Predicting the biological activity of a novel compound is a complex challenge that cannot be adequately addressed by a single computational method. A robust prediction relies on the convergence of evidence from orthogonal techniques. This guide employs a tiered strategy that begins with broad, low-computation predictions and progressively focuses on high-resolution, computationally intensive analyses. This workflow ensures that resources are directed toward the most plausible biological targets and minimizes false positives.
Part 2: Target Identification and Hypothesis Generation
The initial and most critical step is to generate a plausible hypothesis about the potential molecular targets of our compound. Without a known target, we employ "target fishing" or "target prediction" methods that leverage both ligand similarity and protein structure databases.
Ligand-Based Target Prediction (Pharmacophore Modeling)
Causality: This approach is founded on the principle that molecules with similar 3D arrangements of chemical features (pharmacophores) are likely to bind to the same biological targets.[6] It is particularly powerful when the structure of the target is unknown or when seeking to identify new uses for a compound.[6][7]
Experimental Protocol: Pharmacophore Screening
-
Feature Identification: Input the 2D structure (SMILES string) of this compound into a pharmacophore modeling tool (e.g., Pharmit, LigandScout).[8][9] The software identifies key chemical features: Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic regions (HY), and Aromatic rings (AR).
-
Model Generation: A 3D pharmacophore model is generated, representing the spatial arrangement of these features.
-
Database Screening: This 3D query is used to screen databases of known active ligands (e.g., ChEMBL). The software searches for molecules that can match the pharmacophore query.
-
Target Inference: The known targets of the retrieved "hit" molecules are compiled. Targets that appear frequently are considered high-probability candidates for our query compound.
Structure-Based Target Prediction (Inverse Docking)
Causality: Instead of screening ligands against a single target, inverse docking screens a single ligand against a large collection of protein binding sites.[10] This method directly assesses the potential physical complementarity between our compound and known protein structures, providing a structure-based line of evidence for target interaction.
Conceptual Protocol: Inverse Docking
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.
-
Target Database Preparation: A curated library of 3D protein structures with defined binding pockets is used (e.g., a subset of the Protein Data Bank - PDB).
-
High-Throughput Docking: The prepared ligand is systematically docked into every binding site in the library using a rapid docking algorithm.[11]
-
Scoring and Ranking: Each docking pose is assigned a score based on the predicted binding affinity.
-
Target Prioritization: The proteins are ranked based on their docking scores. Top-ranked proteins are considered potential targets.
By combining the outputs of both ligand-based and structure-based methods, we can prioritize a small set of high-confidence targets for more rigorous computational analysis. For pyrimidine derivatives, common targets include various protein kinases, polymerases, and metabolic enzymes.[3]
Part 3: Structure-Based Analysis: Molecular Docking
Once high-priority targets are identified, molecular docking is used to predict the specific binding mode and estimate the binding affinity of our compound within the target's active site.[12][13]
Causality: This technique simulates the process of a ligand finding its most favorable binding orientation within a receptor's binding site. A successful docking simulation provides a detailed 3D model of the protein-ligand complex, revealing key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that drive binding. This structural insight is invaluable for understanding potential mechanisms of action and guiding future lead optimization.[12][14]
A Self-Validating Molecular Docking Protocol
This protocol incorporates essential validation steps to ensure the reliability of the results. We will use a hypothetical protein kinase as our prioritized target for this example.
Step-by-Step Methodology:
-
Target Protein Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB), preferably complexed with a known ligand.
-
Using molecular modeling software (e.g., BIOVIA Discovery Studio, PyMOL), remove water molecules and any co-solvents.[8]
-
Add hydrogen atoms and assign correct protonation states for residues at physiological pH (7.4).
-
Separate the co-crystallized ligand for the redocking validation step.
-
-
Ligand Preparation:
-
Generate the 3D coordinates for this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign partial charges (e.g., Gasteiger charges).
-
-
Protocol Validation (Redocking):
-
Rationale: Before docking our novel compound, we must prove that our docking protocol can accurately reproduce the known binding mode of a reference ligand in the chosen protein target. This is a critical self-validation step.
-
Define the binding site (grid box) around the position of the co-crystallized ligand.
-
Dock the extracted co-crystallized ligand back into the protein's active site.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose. An RMSD value < 2.0 Å is generally considered a successful validation.
-
-
Docking Execution:
-
Using the validated protocol, dock this compound into the defined binding site using software like AutoDock Vina.[15] The program will generate multiple possible binding poses.
-
-
Pose Analysis and Interpretation:
-
Rank the generated poses based on their predicted binding energy (affinity score).
-
Visually inspect the top-scoring poses. A plausible pose should exhibit chemically sensible interactions with key active site residues (e.g., hydrogen bonding with hinge-region residues in kinases).
-
Analyze and record the specific interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) for the most credible pose.
-
Data Presentation: Docking Results
All quantitative data should be summarized for clarity.
| Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
| Protein Kinase A (e.g., 1ATP) | -8.5 | Val57, Ala70, Leu173 | Hydrophobic |
| Glu121, Lys72 | Hydrogen Bond | ||
| Cyclin-Dependent Kinase 2 (e.g., 1HCK) | -9.2 | Leu83, Ile10 | Hydrophobic, H-Bond (Hinge) |
| Asp86 | Hydrogen Bond |
Part 4: Refining the Prediction: Molecular Dynamics Simulation
Causality: Molecular docking provides a static snapshot of a potential protein-ligand interaction. However, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a way to observe the time-resolved motion of the complex at an atomic level, providing crucial insights into the stability of the predicted binding pose.[16][17] A ligand that appears favorable in docking but is unstable in an MD simulation is less likely to be a potent binder.
A Standard MD Simulation Protocol
Step-by-Step Methodology (using GROMACS):
-
System Preparation:
-
Take the best-ranked docked pose of the protein-ligand complex from the previous step.
-
Generate a topology file for the ligand using a server like CGenFF or PRODRG.[18]
-
Place the complex in a periodic box of a chosen shape (e.g., cubic).
-
Solvate the system by adding explicit water molecules (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's overall charge.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.
-
-
Equilibration:
-
Perform a two-phase equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.
-
Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the system's pressure and density. Positional restraints on the protein and ligand are gradually released during this phase.
-
-
Production MD Run:
-
Run the simulation for a significant duration (e.g., 50-100 nanoseconds) without any restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot for the ligand indicates it remains bound in a consistent pose.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF per residue to identify flexible regions of the protein upon ligand binding.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified during docking to see if they are maintained throughout the simulation.
-
Part 5: Broadening the Scope: QSAR and Toxicity Prediction
Quantitative Structure-Activity Relationship (QSAR)
Principle: QSAR modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[14][19] It operates on the principle that a molecule's structure dictates its activity.[20] While we cannot build a QSAR model for a single compound, understanding the principle is vital. If a series of benzofuro[3,2-d]pyrimidine analogs were synthesized and tested, a QSAR model could be developed to predict the activity of new, unsynthesized analogs, thereby guiding further chemical modifications to enhance potency.[14][20] The general workflow involves data preparation, calculation of molecular descriptors, model building, and rigorous validation.[19][20]
In Silico Toxicity and ADME Prediction
Causality: A potent compound is useless if it is toxic or has poor pharmacokinetic properties. Predicting potential Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity liabilities early in the discovery process is a cost-effective way to deprioritize problematic compounds.[1][21]
Protocol: Using Web-Based Prediction Tools
-
Input: Use the compound's SMILES string as input for integrated web servers like SwissADME or ProTox-II.
-
Analysis of Output: The servers provide predictions for a range of properties.
-
Data Presentation: Summarize the key findings in a structured table.
| Property | Prediction | Interpretation / Implication |
| Pharmacokinetics | ||
| GI Absorption | High | Likely to be orally bioavailable. |
| Blood-Brain Barrier Permeant | No | Unlikely to cause CNS side effects. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| Druglikeness | ||
| Lipinski's Rule of 5 | 0 Violations | Good druglike properties. |
| Toxicity | ||
| hERG Inhibition | Medium Risk | Potential for cardiotoxicity; requires experimental validation. |
| Mutagenicity (AMES test) | Inactive | Low risk of being a mutagen. |
| Carcinogenicity | Inactive | Low risk of being a carcinogen. |
Part 6: Conclusion and Future Directions
This comprehensive in silico investigation has transformed this compound from a chemical structure into a compound with a computationally-derived, hypothesis-driven biological profile. Our multi-modal approach predicts that this compound possesses favorable druglike properties and is likely to interact with protein kinases, binding in a stable mode characterized by specific hydrogen bond and hydrophobic interactions. While it shows potential for drug-drug interactions via CYP inhibition and a medium risk for hERG-related cardiotoxicity, it has a low predicted risk for mutagenicity and carcinogenicity.
The Path to Validation: From In Silico to In Vitro
-
Target Validation: Perform in vitro kinase panel screening to confirm the predicted protein kinase targets.
-
Cellular Activity: Conduct cell-based assays (e.g., proliferation, apoptosis) using cancer cell lines that are dependent on the identified target kinases.[25]
-
ADME/Tox Validation: Experimentally determine CYP inhibition profiles and hERG channel activity to verify the in silico toxicity predictions.
By bridging robust computational predictions with targeted experimental validation, we can efficiently and effectively navigate the complex path of drug discovery, unlocking the therapeutic potential of novel chemical entities like this compound.
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Learn the Art of Pharmacophore Modeling in Drug Designing. (2024). YouTube. [Link]
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Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. (2023). PubMed. [Link]
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exploring the reaction mechanism of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine formation
An In-Depth Technical Guide to the Reaction Mechanism of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine Formation
Introduction
The benzofuro[3,2-d]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Compounds bearing this core structure have demonstrated a wide array of biological activities, including antitumor, anti-inflammatory, and antifungal properties.[1][2] The functionalization of this scaffold is key to modulating its pharmacological profile, with the 4-chloro derivative serving as a versatile intermediate for further nucleophilic substitution reactions.[3] This guide provides an in-depth exploration of the multi-step reaction mechanism leading to the formation of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the synthesis into three core stages: formation of the key 3-aminobenzofuran precursor, annulation of the pyrimidine ring, and the final chlorination step.
Part 1: Synthesis of the Key Precursor: 3-Aminobenzofuran-2-carbonitrile
The entire synthesis is predicated on the successful formation of a suitable 3-aminobenzofuran derivative. A common and efficient route begins with a readily available substituted phenol, such as 2-hydroxybenzonitrile. The formation of the 3-amino-2-carbonitrile benzofuran proceeds via a tandem cyclization strategy.
The mechanism initiates with the deprotonation of the phenolic hydroxyl group by a base, such as cesium carbonate (Cs₂CO₃), to form a phenoxide.[4] This highly nucleophilic phenoxide then undergoes an Sₙ2 reaction with an α-haloketone, like 2-bromoacetophenone, to form an ether intermediate. The crucial step involves an intramolecular Thorpe-Ziegler type cyclization. A base abstracts an acidic α-proton from the methylene group adjacent to the ketone, generating a carbanion. This carbanion then attacks the electrophilic carbon of the nitrile group, leading to the formation of a five-membered furan ring. Subsequent tautomerization and protonation yield the stable 3-aminobenzofuran-2-carbonitrile precursor.[4][5]
Caption: Workflow for the synthesis of the 3-aminobenzofuran precursor.
Part 2: Pyrimidine Ring Annulation
With the 3-aminobenzofuran-2-carbonitrile in hand, the next stage involves the construction of the fused pyrimidine ring. To install the required 2-methyl substituent and the 4-oxo functionality, a condensation reaction with a suitable C2 synthon is employed. A common method involves heating the aminonitrile with acetic anhydride to form an acetamido intermediate, followed by base-catalyzed cyclization.
The reaction begins with the acylation of the 3-amino group by acetic anhydride, forming N-(2-cyanobenzofuran-3-yl)acetamide. In the presence of a base (e.g., sodium ethoxide), the amide nitrogen is deprotonated. The resulting anion then performs an intramolecular nucleophilic attack on the adjacent nitrile carbon. This cyclization step forms a six-membered dihydropyrimidine ring intermediate, which rapidly tautomerizes to the more thermodynamically stable aromatic 2-methylbenzofuro[3,2-d]pyrimidin-4(3H)-one. This pyrimidinone exists in equilibrium with its tautomer, 4-hydroxy-2-methylbenzofuro[3,2-d]pyrimidine.
Caption: Formation of the pyrimidinone core via cyclization.
Part 3: Chlorination of the Pyrimidinone Intermediate
The final transformation to achieve the target molecule is the conversion of the 4-oxo (or 4-hydroxy) group into a chloro group. This is a classic and robust reaction in heterocyclic chemistry, most commonly achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base.[6][7]
The mechanism is initiated by the activation of the pyrimidinone oxygen. The lone pair on the carbonyl oxygen (from the pyrimidin-4-one tautomer) attacks the electrophilic phosphorus atom of POCl₃, displacing a chloride ion. This forms a highly reactive phosphoroamidate-like intermediate. A tertiary amine base, such as pyridine or N,N-dimethylaniline, may be used to scavenge the HCl generated in situ.[8] The displaced chloride ion then acts as a nucleophile, attacking the C4 carbon of the pyrimidine ring, which is now highly activated towards nucleophilic substitution. This attack results in the cleavage of the C-O bond and elimination of a dichlorophosphate byproduct, yielding the final this compound product.
Caption: Final chlorination step using phosphorus oxychloride.
Data & Protocols
Summary of Reaction Conditions
For ease of reference, the following table summarizes typical conditions for each key transformation. It is crucial to note that optimization may be required based on the specific substitution pattern of the starting materials.
| Step | Transformation | Key Reagents | Solvent | Temperature | Typical Time | Ref. |
| 1 | Precursor Synthesis | Cs₂CO₃, α-Bromoacetophenone | DMF or Acetonitrile | Room Temp. | 10-30 min | [4] |
| 2 | Pyrimidine Annulation | Acetic Anhydride, NaOEt | Ethanol | Reflux | 4-8 h | [7] |
| 3 | Chlorination | POCl₃, Pyridine (optional) | Neat or High-boiling solvent | Reflux (110-160°C) | 1-4 h | [6][7][8] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylbenzofuro[3,2-d]pyrimidin-4(3H)-one
-
Step A (Acylation): In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminobenzofuran-2-carbonitrile (1.0 eq) in acetic anhydride (5.0 eq).
-
Heat the mixture to reflux (approx. 140°C) for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it carefully into ice-water with stirring.
-
Collect the precipitated solid (N-(2-cyanobenzofuran-3-yl)acetamide) by filtration, wash with water, and dry.
-
Step B (Cyclization): Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in absolute ethanol under an inert atmosphere.
-
Add the dried acetamido intermediate from Step A to the sodium ethoxide solution.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, neutralize the mixture with a dilute acid (e.g., 1M HCl) until a precipitate forms.
-
Collect the solid product by filtration, wash with water and then a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of this compound
-
Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.
-
Reaction Setup: In a sealed reactor or a flask equipped with a reflux condenser and a gas trap, combine 2-methylbenzofuro[3,2-d]pyrimidin-4(3H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq).[9]
-
Optionally, a catalytic amount of a tertiary amine base like pyridine or N,N-dimethylaniline (0.3-1.0 eq) can be added.[6][8]
-
Heating: Heat the reaction mixture to reflux (approx. 110°C, or up to 160°C for solvent-free conditions) for 1-2 hours.[6]
-
Workup: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
Stir the resulting suspension until all the ice has melted. The product will precipitate as a solid.
-
Adjust the pH of the suspension to neutral (pH ~7) with a suitable base (e.g., saturated NaHCO₃ solution or aqueous NaOH).
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove any residual salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or benzene).[8]
Conclusion
The synthesis of this compound is a well-established, three-stage process rooted in fundamental principles of heterocyclic chemistry. By understanding the causality behind each mechanistic step—from the initial Thorpe-Ziegler cyclization to form the benzofuran core, through the pyrimidine annulation, to the final, robust chlorination with phosphorus oxychloride—researchers can confidently approach the synthesis of this valuable intermediate and its analogues. The protocols and mechanistic insights provided herein serve as a comprehensive guide for professionals in drug discovery and chemical synthesis, enabling the efficient production of scaffolds for further derivatization and biological evaluation.
References
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Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. MDPI.
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WO2002000628A2 - Synthesis of chlorinated pyrimidines. Google Patents.
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Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar.
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Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Taylor & Francis Online.
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Full article: Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Taylor & Francis Online.
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Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate.
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Chlorination of 2-hydroxypydridines at 0.5 mole scale. ResearchGate.
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Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. ACS Omega.
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CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine. Google Patents.
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Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.
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Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. PubMed.
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Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. PMC - NIH.
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Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. NIH.
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Synthesis of 3-aminobenzofuran derivatives and our contributions. ResearchGate.
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Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry.
-
This compound | 39786-40-8. J&K Scientific.
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Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[6][10]benzoxazine and Evaluation of Their Antiviral Activity. PMC - NIH.
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Navigating the Solubility Landscape of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery
In the realm of pharmaceutical sciences, the journey of a promising molecule from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. Among the most fundamental of these is solubility. The bioavailability, and consequently the efficacy, of a drug candidate is intrinsically linked to its ability to dissolve in physiological media. 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine, a heterocyclic compound of interest in medicinal chemistry, presents a compelling case study in the importance of understanding and overcoming solubility hurdles. Its complex aromatic structure suggests that it is likely to be poorly soluble in aqueous solutions, a characteristic that could impede its development.
This in-depth technical guide provides a comprehensive overview of the solubility profile of this compound. In the absence of extensive published quantitative data, this document offers valuable qualitative insights gleaned from the synthesis and purification of related compounds. More importantly, it equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine the solubility of this and other challenging compounds.
Physicochemical Properties and Predicted Solubility Behavior
To understand the solubility of this compound, we must first consider its molecular structure. The molecule possesses a rigid, fused ring system composed of a benzofuran and a pyrimidine ring. The presence of a chloro-substituent and a methyl group further influences its physicochemical properties. These features contribute to a relatively nonpolar character, which generally translates to low aqueous solubility and a preference for organic solvents.
Based on the principle of "like dissolves like," we can predict that this compound will exhibit greater solubility in polar aprotic solvents and some polar protic solvents, and lower solubility in highly polar or nonpolar solvents.
Qualitative Solubility Profile of Benzofuro[3,2-d]pyrimidine Derivatives
| Solvent | Predicted Qualitative Solubility | Rationale and Context from Related Compounds |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent known for its excellent solubilizing power for a wide range of organic compounds. It is a common choice for dissolving compounds for biological screening. |
| Dimethylformamide (DMF) | High | Frequently used as a reaction solvent for the synthesis of benzofuro[3,2-d]pyrimidine derivatives, indicating good solubility of the reactants and products.[1] |
| Chloroform | Moderate to High | A common solvent for organic synthesis and chromatography, likely to be effective in dissolving the compound. |
| Acetone | Moderate | Mentioned as a reaction solvent in the synthesis of a related compound, suggesting moderate solubility.[2] |
| Ethyl Acetate | Low to Moderate | Often used as a solvent for extraction and chromatography. |
| Ethanol | Low to Moderate | Used for recrystallization of some benzofuro[3,2-d]pyrimidine derivatives, which implies that the solubility is significantly higher in hot ethanol compared to cold ethanol.[2] |
| Methanol | Low to Moderate | Similar to ethanol, its utility as a recrystallization solvent suggests temperature-dependent solubility. |
| Water | Very Low | The predominantly nonpolar structure of the molecule predicts very poor aqueous solubility. In several syntheses, the product is precipitated by the addition of water.[1][2] |
This table is an estimation based on the behavior of structurally similar compounds and general principles of solubility. Experimental verification is crucial.
Experimental Determination of Solubility: A Step-by-Step Guide
Given the lack of definitive public data, the most reliable way to ascertain the solubility of this compound is through direct experimental measurement. The following section provides detailed protocols for determining both thermodynamic and kinetic solubility, two key parameters in drug development.
Diagram of the General Solubility Determination Workflow
Caption: A generalized workflow for the experimental determination of solubility.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a solvent at a specific temperature.
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a 0.22 µm syringe filter.
-
Analysis: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy. A standard calibration curve of the compound in the same solvent must be prepared to accurately quantify the concentration.
-
Calculation: The determined concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.
Protocol 2: Kinetic Solubility Determination (High-Throughput Method)
Kinetic solubility is a measure of how much of a compound, initially dissolved in a stock solution (typically DMSO), will precipitate when diluted into an aqueous buffer. This is a crucial parameter in early drug discovery as it mimics the conditions a compound might experience in biological assays.
Principle: A concentrated stock solution of the compound in DMSO is rapidly diluted into an aqueous buffer. The formation of a precipitate is monitored over a short period, and the concentration of the compound remaining in solution is determined.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplates
-
Plate reader with nephelometry or turbidimetry capabilities (optional)
-
HPLC system or UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Aqueous Dilution: In a separate 96-well plate, add the aqueous buffer. Then, rapidly add a small volume of each DMSO stock dilution to the corresponding wells of the aqueous buffer plate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Precipitation Monitoring: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours). The formation of a precipitate can be visually inspected or measured using a plate reader that detects light scattering (nephelometry) or absorbance changes (turbidimetry).
-
Analysis: After incubation, separate any precipitate by centrifugation of the plate. Analyze the concentration of the compound in the supernatant of each well using HPLC or another suitable analytical method.
-
Determination of Kinetic Solubility: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Diagram of the Kinetic Solubility Workflow
Caption: A workflow for determining the kinetic solubility of a compound.
Strategies for Solubility Enhancement
Should the experimental results confirm that this compound has poor aqueous solubility, several formulation strategies can be employed to improve its dissolution and bioavailability. These include:
-
Co-solvents: The use of a mixture of solvents can significantly enhance solubility. For example, a combination of water and a water-miscible organic solvent like ethanol or polyethylene glycol (PEG) can be explored.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution to favor the ionized form can dramatically increase solubility. The pyrimidine ring in the target molecule may have a basic character, suggesting that solubility could be higher in acidic conditions.
-
Surfactants: The addition of surfactants above their critical micelle concentration can increase the solubility of hydrophobic compounds by encapsulating them within micelles.
-
Complexation: The use of complexing agents, such as cyclodextrins, can form inclusion complexes with the drug molecule, thereby increasing its apparent solubility.
-
Solid Dispersions: Amorphous solid dispersions, where the drug is dispersed in a polymeric carrier, can improve the dissolution rate and extent of a poorly soluble compound.
Conclusion
While a definitive, quantitative solubility profile for this compound is not yet established in the scientific literature, this guide provides a robust framework for its investigation. By leveraging qualitative insights from related compounds and employing the detailed experimental protocols provided, researchers can accurately determine its solubility in various solvents and physiological media. A thorough understanding of the solubility of this promising compound is a critical first step in unlocking its full therapeutic potential. The methodologies outlined herein are not only applicable to the title compound but also serve as a valuable resource for tackling the pervasive challenge of poor solubility in modern drug discovery.
References
-
Wu, W.-N., et al. (2013). Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative. Asian Journal of Chemistry, 25(18), 10343-10346. [Link]
-
Veerapur, B. S., et al. (2021). Synthesis, Antimicrobial Evaluation and Molecular Docking Studies of Some Novel Mercapto-8-Nitro-4-Substituted[3] Benzofuro (3,2-d) Pyrimidine Derivatives. Indian Journal of Pharmaceutical Sciences, 83(2), 279-290. [Link]
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Methodological & Application
Application Notes & Protocols: Characterization of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine as a Putative Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The search for novel, selective kinase inhibitors is a cornerstone of modern drug discovery. This document provides a comprehensive guide for the characterization of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine, a heterocyclic compound with a scaffold similar to known kinase inhibitors, as a putative kinase inhibitor. While direct evidence for the specific kinase targets of this compound is emerging, this guide offers a systematic approach to its evaluation, from initial biochemical screening to cell-based functional assays. We present detailed protocols and expert insights to enable researchers to identify potential kinase targets, quantify inhibitory activity, and elucidate the cellular mechanism of action of this and other novel small molecules.
Introduction: The Benzofuro[3,2-d]pyrimidine Scaffold in Kinase Inhibition
The benzofuro[3,2-d]pyrimidine core is a fused heterocyclic system that has garnered interest in medicinal chemistry due to its structural resemblance to purines, the building blocks of ATP. As many kinase inhibitors are ATP-competitive, this scaffold represents a promising starting point for the development of novel therapeutics. Indeed, derivatives of the related furo[2,3-d]pyrimidine have shown potent inhibitory activity against a range of kinases, including receptor tyrosine kinases (RTKs) like EGFR and VEGFR, as well as intracellular kinases such as PI3K and AKT[1][2][3].
This compound is a specific derivative within this class. The chloro-substituent at the 4-position provides a reactive handle for further chemical modification, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies. The initial characterization of this parent compound is a critical first step in understanding the potential of this chemical series.
This guide will provide a roadmap for the systematic evaluation of this compound, treating it as a novel investigational agent.
Initial Characterization: In Vitro Kinase Inhibition Profiling
The first step in characterizing a putative kinase inhibitor is to determine its activity against a panel of purified kinases. This provides a direct measure of enzyme inhibition and can reveal initial selectivity.
Rationale for Kinase Panel Selection
Given that derivatives of the related furo[2,3-d]pyrimidine scaffold have shown activity against tyrosine kinases and PI3K/AKT, a logical starting point would be a diverse panel that includes representatives from these families. A broad screening panel of 96 or more kinases is recommended for an unbiased initial assessment.
Protocol: In Vitro Luminescence-Based Kinase Assay
This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the kinase reaction.[4]
Materials:
-
This compound (stock solution in 100% DMSO)
-
Purified kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations of substrate and ATP should be empirically determined, but a starting point is the Km value for ATP for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.
-
Data Presentation: IC50 Values
The results of the in vitro kinase profiling should be summarized in a table for clear comparison.
| Kinase Target | This compound IC50 (µM) | Staurosporine IC50 (µM) (Control) |
| EGFR | Experimental Value | 0.005 |
| VEGFR-2 | Experimental Value | 0.004 |
| PI3Kα | Experimental Value | 0.020 |
| AKT1 | Experimental Value | 0.015 |
| CDK2 | Experimental Value | 0.003 |
| ...additional kinases | ... | ... |
| Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is included as a positive control. |
Cellular Activity: Moving from Enzyme to Biological Context
While in vitro assays are crucial for determining direct enzyme inhibition, they do not capture the complexities of the cellular environment, such as membrane permeability, off-target effects, and engagement with the target in its native state.[5][6] Therefore, cell-based assays are a critical next step.
Workflow for Cellular Kinase Inhibition Assessment
Caption: Workflow for assessing cellular kinase inhibitor activity.
Protocol: Cellular Phosphorylation Assay via Western Blot
This protocol aims to determine if this compound can inhibit the phosphorylation of a kinase's substrate within a cellular context.[7][8]
Materials:
-
Cancer cell line known to have an activated kinase pathway of interest (e.g., A549 for EGFR, HCT116 for PI3K/AKT).
-
Complete cell culture medium.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies (phospho-specific for the substrate and total protein for the substrate).
-
Secondary antibody (HRP-conjugated).
-
Chemiluminescent substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound for a predetermined time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary phospho-specific antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody for the total protein as a loading control.
-
Protocol: Cell Viability Assay
This assay measures the effect of the compound on cell proliferation and survival.[5][8]
Materials:
-
Cancer cell line of interest.
-
96-well clear-bottom plates.
-
Complete cell culture medium.
-
This compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar).
-
Plate reader with luminescence detection.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours (or another appropriate time frame).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence, which is proportional to the number of viable cells.
-
Analysis: Plot the luminescence against the log of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).
Elucidating the Mechanism of Action
Understanding how this compound interacts with its target kinase is crucial for further development.
ATP-Competition Assay
This assay determines if the inhibitor binds to the ATP-binding site of the kinase.
Caption: Logic diagram for an ATP-competition assay.
Procedure Insight: The in vitro kinase assay protocol (Section 2.2) can be adapted for this purpose. The concentration of this compound is kept constant (e.g., at its IC50 value), while the concentration of ATP is varied. A rightward shift in the IC50 curve with increasing ATP concentration indicates ATP-competitive binding.
Conclusion and Future Directions
The protocols and strategies outlined in this document provide a comprehensive framework for the initial characterization of this compound as a kinase inhibitor. Successful execution of these experiments will:
-
Identify potential kinase targets.
-
Quantify the potency and selectivity of the compound.
-
Confirm on-target activity in a cellular context.
-
Provide initial insights into the mechanism of action.
The data generated will be invaluable for guiding further optimization of this chemical scaffold through medicinal chemistry efforts and for making informed decisions about its potential as a therapeutic agent. Future work could include broader selectivity profiling, in vivo efficacy studies in animal models, and pharmacokinetic and toxicological assessments.
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Profacgen. Cell-based Kinase Assays. [Link]
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Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
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Parker, L. L., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
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MDPI. Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. [Link]
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ResearchGate. (2022). Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives. [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. Protocols.io. [Link]
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Taylor & Francis Online. (2022, April 23). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. [Link]
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ScienceDirect. Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]
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ResearchGate. (2025, August 6). Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. [Link]
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ResearchGate. (2016, February 8). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. [Link]
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PubMed Central. (2025, June 17). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. [Link]
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Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
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PubMed. Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. [Link]
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PubMed Central. (2024, January 9). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. [Link]
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PubMed Central. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
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PubMed. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. [Link]
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PubMed. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. [Link]
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PubChem. Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists - Patent US-7585868-B2. [Link]
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MDPI. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. [Link]
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PubMed. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. [Link]
-
PubMed. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. [Link]
-
PubMed. Synthesis, Molecular Structure, and in Vitro Antitumor Activity of New 4-chloro-2-mercaptobenzenesulfonamide Derivatives. [Link]
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Application Notes & Protocols: Nucleophilic Substitution on 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine
Abstract
This document provides a comprehensive guide for performing nucleophilic aromatic substitution (SNAr) reactions on the 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine scaffold. This fused heterocyclic system is of significant interest in medicinal chemistry and drug development due to its prevalence in molecules with diverse biological activities. These application notes detail the underlying chemical principles, provide a robust, step-by-step protocol for the synthesis of the chlorinated starting material and its subsequent reaction with amine nucleophiles, and offer guidance on reaction optimization and troubleshooting.
Introduction: The Significance of the Benzofuro[3,2-d]pyrimidine Core
The benzofuro[3,2-d]pyrimidine skeleton is a privileged heterocyclic motif found in a wide array of compounds exhibiting potent biological activities.[1] This structural class has garnered considerable attention from researchers in drug discovery for its demonstrated potential as antitumor, anti-inflammatory, and kinase-inhibiting agents.[2] The ability to functionalize this core structure is paramount for developing novel therapeutic candidates.
The 4-position of the pyrimidine ring is particularly activated towards nucleophilic attack, making this compound a key intermediate. The displacement of the chloro group via nucleophilic aromatic substitution (SNAr) provides a versatile and powerful strategy for introducing diverse functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Reaction Mechanism: The SNAr Pathway
Nucleophilic aromatic substitution on electron-deficient heterocyclic systems like pyrimidines does not proceed via SN1 or SN2 pathways. Instead, it follows a two-step addition-elimination mechanism.[3]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (e.g., an amine, alcohol, or thiol) on the electron-deficient carbon atom at the C4 position, which bears the chlorine leaving group. This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms is crucial for stabilizing this intermediate.[4]
-
Elimination of Leaving Group: Aromaticity is restored in the second step through the expulsion of the chloride ion, yielding the final substituted product. This elimination step is typically fast.
The overall rate of the reaction is governed by the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the nature of the solvent and any base used.[5]
Caption: Generalized mechanism of the SNAr reaction at the C4 position.
Preparatory Protocol: Synthesis of the Starting Material
The starting material, this compound, is typically synthesized from its corresponding 4-hydroxy (or more accurately, 4-oxo) precursor, 2-methylbenzofuro[3,2-d]pyrimidin-4(3H)-one. The chlorination is effectively achieved using phosphorus oxychloride (POCl₃), a standard and robust method for converting hydroxypyrimidines and other hydroxy-aza-arenes into their chloro derivatives.[6][7][8]
Protocol 3.1: Chlorination of 2-Methylbenzofuro[3,2-d]pyrimidin-4(3H)-one
Materials:
-
2-Methylbenzofuro[3,2-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or N,N-Dimethylaniline (optional catalyst)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend 2-methylbenzofuro[3,2-d]pyrimidin-4(3H)-one (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (5.0 - 10.0 eq) to the flask. If desired, a catalytic amount of DIPEA or N,N-dimethylaniline (0.1 eq) can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in ice water and extracting with ethyl acetate.
-
Workup - POCl₃ Removal: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ by vacuum distillation. This step must be performed in a well-ventilated fume hood.[7]
-
Workup - Quenching: Slowly and carefully pour the cooled reaction residue onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and hazardous step that releases HCl gas.
-
Workup - Neutralization & Extraction: Neutralize the acidic aqueous slurry by the slow addition of solid NaHCO₃ or a saturated NaHCO₃ solution until the pH is ~7-8. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel if necessary.
Core Protocol: Nucleophilic Substitution with Amines
This protocol provides a general method for the reaction of this compound with a primary or secondary amine nucleophile. Conditions may require optimization depending on the specific amine used.
Caption: A typical experimental workflow for the SNAr reaction.
Protocol 4.1: SNAr with an Amine Nucleophile
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine, aniline derivative)
-
Base: Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or n-Butanol[5][9]
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask or sealed reaction vial
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the amine nucleophile (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq, e.g., K₂CO₃).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF) to create a stirrable mixture (typically 0.1 - 0.5 M concentration with respect to the starting material).
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring to a temperature between 80 °C and 120 °C. The optimal temperature and time will depend on the reactivity of the amine. Less nucleophilic amines (like anilines) may require higher temperatures and longer reaction times compared to more nucleophilic aliphatic amines.
-
Monitoring: Monitor the consumption of the starting material using TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous phase three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with water and then brine to remove residual solvent and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product using silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
Data Presentation: Scope of Nucleophiles and Conditions
The SNAr reaction on this scaffold is versatile. The following table summarizes representative conditions for various classes of nucleophiles, extrapolated from similar heterocyclic systems.[10][11]
| Nucleophile Class | Example Nucleophile | Base | Solvent | Typical Temp. (°C) | Notes / Reference |
| N-Nucleophiles | |||||
| Aliphatic Amines | Morpholine | K₂CO₃ / DIPEA | DMF, n-BuOH | 80 - 100 | Generally fast and high-yielding.[12] |
| Aromatic Amines | Aniline | K₂CO₃ / Cs₂CO₃ | DMF, NMP | 100 - 140 | Slower reaction; may require higher temperatures.[5] |
| O-Nucleophiles | |||||
| Alcohols / Phenols | Sodium Methoxide | NaH / NaOMe | THF, MeOH | 25 - 65 | Requires anhydrous conditions with NaH. |
| S-Nucleophiles | |||||
| Thiols | Thiophenol | K₂CO₃ / NaH | DMF, THF | 25 - 80 | Often proceeds readily at lower temperatures.[13] |
Note: These conditions are starting points and may require optimization for specific substrates.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature.2. Poorly nucleophilic amine.3. Inactive base. | 1. Increase reaction temperature in 10-20 °C increments.2. Switch to a more polar, higher-boiling solvent like NMP or DMAc.[9]3. Use a stronger base (e.g., Cs₂CO₃ or NaH for O/S-nucleophiles).4. Ensure base is fresh and dry. |
| Formation of Side Products | 1. Hydrolysis of the chloro group to the 4-hydroxy derivative.2. Competing reaction at another site. | 1. Ensure all reagents and solvents are anhydrous.2. If using a protic solvent, consider switching to an aprotic one like DMF or acetonitrile. |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Streaking on silica gel column. | 1. Push the reaction to full conversion to eliminate starting material.2. Try a different eluent system for chromatography.3. Add a small amount of triethylamine (~1%) to the eluent to suppress tailing of basic amine products. |
Conclusion
The protocol described herein offers a reliable and versatile method for the functionalization of the this compound scaffold. By leveraging the principles of nucleophilic aromatic substitution, researchers can efficiently synthesize a wide range of derivatives, facilitating the exploration of this important chemical space for applications in drug discovery and materials science. Careful control of reaction parameters and adherence to the outlined procedures will enable the successful synthesis of target compounds for further investigation.
References
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Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules. Available at: [Link]
-
Sun, Z., Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. Available at: [Link]
-
Fisher Scientific. Aromatic Nucleophilic Substitution. Available at: [Link]
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ResearchGate (2012). Chlorination of 2-hydroxypyridines at 0.5 mole scale. Available at: [Link]
-
CNGBdb. Large-scale solvent-free chlorination of hydroxy-pyrimidines, -pyridines, -pyrazines and -amides using equimolar POCl₃. Available at: [Link]
-
ResearchGate. Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. Available at: [Link]
-
ResearchGate (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Available at: [Link]
-
Hahns, S. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Available at: [Link]
-
Leadbeater, N. E., & Marco, M. (2003). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Molecules. Available at: [Link]
-
Indian Journal of Pharmaceutical Sciences. Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking. Available at: [Link]
-
Boufroura, H., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules. Available at: [Link]
-
Radhakrishnamurti, P. S., & Sarma, Y. R. (1984). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Available at: [Link]
-
ResearchGate (2025). Synthesis and biological evaluation of benzofuro [3, 2- d] pyrimidines. Available at: [Link]
-
ResearchGate (2025). Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
ResearchGate (2025). An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )-one derivatives. Available at: [Link]
-
Zhang, Y., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules. Available at: [Link]
-
PubMed (2024). Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4+2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions. Available at: [Link]
-
Wu, W. N., et al. (2013). Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative. Asian Journal of Chemistry. Available at: [Link]
-
PubChem.[6]Benzofuro[3,2-d]pyrimidine-4(3H)-thione. Available at: [Link]
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Application Notes & Protocols: The 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine Scaffold for Accelerated Drug Discovery
Introduction: Unlocking a Privileged Scaffold
In the landscape of medicinal chemistry, the fusion of heterocyclic rings often yields scaffolds with potent and diverse biological activities. The benzofuro[3,2-d]pyrimidine core is one such "privileged" structure, combining the rich chemical diversity of pyrimidines with the biological significance of the benzofuran moiety.[1] Pyrimidine derivatives are foundational components of life (as nucleobases) and are present in a vast array of approved drugs, exhibiting activities ranging from anticancer to antimicrobial.[2] Similarly, benzofurans are prevalent in natural products and synthetic compounds with a wide spectrum of pharmacological properties, including anticancer, antiviral, and antioxidant effects.[1]
The strategic combination of these two heterocycles creates a planar, rigid structure ideal for interacting with biological targets. Specifically, the 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine derivative is an exceptionally valuable starting material for drug discovery programs.[3][4][5][6] The chlorine atom at the C4 position is a versatile chemical handle, readily displaced or utilized in cross-coupling reactions, allowing for the systematic exploration of chemical space and the generation of extensive compound libraries.[7][8] This guide provides detailed protocols for the synthesis, derivatization, and biological evaluation of compounds based on this promising scaffold, with a focus on its application in kinase inhibitor discovery.[9][10]
Section 1: Synthesis of the Core Scaffold
The synthesis of the this compound scaffold is a multi-step process that begins with the construction of the pyrimidinone ring fused to the benzofuran core, followed by chlorination.[11]
Protocol 1: Synthesis of 2-Methylbenzofuro[3,2-d]pyrimidin-4(3H)-one
This initial step involves the condensation of 3-aminobenzofuran-2-carboxamide with an appropriate reagent to form the pyrimidinone ring. While various methods exist, a common approach involves cyclization. An adaptation from related pyrimidine syntheses is presented here.
Principle: This reaction is a cyclocondensation where the amino and carboxamide groups of the benzofuran precursor react to form the fused pyrimidine ring.
Materials:
-
3-Aminobenzofuran-2-carboxamide
-
Triethyl orthoacetate
-
Ethanol, anhydrous
-
Hydrochloric acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
To a solution of 3-aminobenzofuran-2-carboxamide (1.0 eq) in anhydrous ethanol, add triethyl orthoacetate (1.5 eq).
-
Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the product, 2-methylbenzofuro[3,2-d]pyrimidin-4(3H)-one, under vacuum. Characterize by ¹H NMR and MS.
Protocol 2: Chlorination to Yield this compound
Principle: The hydroxyl group of the pyrimidinone tautomer is converted to a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[11][12] This reaction proceeds via nucleophilic substitution.
Materials:
-
2-Methylbenzofuro[3,2-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (optional, as a catalyst)
-
Round-bottom flask with reflux condenser and gas trap (to handle HCl fumes)
-
Ice bath
-
Saturated sodium bicarbonate solution
Step-by-Step Procedure:
-
In a fume hood, carefully add 2-methylbenzofuro[3,2-d]pyrimidin-4(3H)-one (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq). A catalytic amount of N,N-dimethylaniline can be added to accelerate the reaction.
-
Heat the mixture to reflux (approx. 105 °C) and stir for 2-4 hours. The solid will gradually dissolve.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, then carefully pour it onto crushed ice with vigorous stirring in a large beaker. Caution: This is a highly exothermic reaction that releases HCl gas.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.
-
The solid product will precipitate. Collect the crude this compound by vacuum filtration.
-
Wash the solid thoroughly with water and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.
Expert Insights & Causality:
-
Why POCl₃? Phosphorus oxychloride is a powerful and cost-effective dehydrating and chlorinating agent, ideal for converting cyclic amides (lactams) and pyrimidinones into their corresponding chloro-derivatives.
-
Why quench on ice? The quenching of excess POCl₃ with water is extremely vigorous. Using a large volume of crushed ice helps to control the exothermicity of the hydrolysis reaction, ensuring safety.
Protocol 3: Microwave-Assisted Suzuki Coupling
Microwave-assisted synthesis significantly reduces reaction times from hours to minutes, improving efficiency for library synthesis. [7][13] Materials:
-
This compound (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O 4:1, DMF)
-
Microwave vial with stir bar
-
Microwave reactor
Step-by-Step Procedure:
-
In a microwave vial, add the 4-chloro scaffold (e.g., 0.25 mmol), the desired boronic acid (e.g., 0.3 mmol), the palladium catalyst (e.g., 2.5 mol%), and the base (e.g., 0.5 mmol).
-
Add the solvent mixture (e.g., 2 mL).
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired C4-arylated derivative.
Expert Insights & Causality:
-
Catalyst Choice: For less reactive chloro-heterocycles, catalysts with bulky, electron-rich phosphine ligands (like dppf) are often required to facilitate the oxidative addition step. [13]* Base Selection: The base is crucial for activating the boronic acid for the transmetalation step. Carbonates are commonly effective, but for challenging couplings, stronger bases like K₃PO₄ may be necessary. [8]
Section 3: Biological Evaluation Protocols
Once a library of derivatives has been synthesized, the next critical phase is to screen for biological activity. Given that many pyrimidine-based heterocycles are kinase inhibitors, a primary screen against a panel of protein kinases is a logical starting point. [14][15]
Application Note 3.1: Screening for Kinase Inhibitory Activity
Principle: Many in vitro kinase assays quantify the activity of a kinase by measuring the amount of ATP consumed or ADP produced during the phosphorylation of a substrate. [16]The ADP-Glo™ Kinase Assay is a robust, luminescence-based method where the amount of light generated is directly proportional to the amount of ADP produced, and thus to kinase activity. [16]
Protocol 4: In Vitro Luminescence-Based Kinase Assay
Materials:
-
Kinase of interest and its specific substrate peptide
-
ATP
-
Synthesized benzofuro[3,2-d]pyrimidine derivatives (dissolved in 100% DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of your test compounds in 100% DMSO. In a 96-well plate, add 1 µL of the serially diluted compounds or DMSO (vehicle control) to the appropriate wells.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the target kinase and its substrate in kinase assay buffer.
-
Add 5 µL of the kinase/substrate mix to each well containing the test compound.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at 30 °C for 60 minutes (or an optimized time).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP, which drives a luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Data Presentation: Kinase Inhibition
Summarize the results in a clear, tabular format.
| Compound ID | Target Kinase | IC₅₀ (nM) [16] |
| Scaffold-001 | Kinase A | 150 |
| Scaffold-002 | Kinase A | 25 |
| Scaffold-003 | Kinase A | >10,000 |
| Staurosporine (Control) | Kinase A | 8 |
Application Note 3.2: Assessing Cellular Antiproliferative Activity
A positive hit in a biochemical assay must be validated in a cellular context to assess cell permeability and on-target effects. The MTT assay is a classic colorimetric method to measure cellular metabolic activity, which is often used as a proxy for cell viability and proliferation.
Protocol 5: MTT Cell Viability Assay
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. [17]The amount of this insoluble formazan, once solubilized, is directly proportional to the number of living cells. [18] Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells) [19]* Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS) [20]* Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and adjust the cell suspension to the desired density (e.g., 5,000-10,000 cells/well). [20][21] * Seed 100 µL of the cell suspension into each well of a 96-well plate. [20] * Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow cells to attach. [21]2. Compound Treatment:
-
Prepare serial dilutions of your test compounds in complete culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. [21]Include "medium only" (blank) and "cells + vehicle" (negative control) wells. [20] * Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. [18] * Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells. [18]4. Formazan Solubilization:
-
Carefully remove the medium containing MTT. Do not disturb the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well. [18] * Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals. [17]5. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the "medium only" blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the % Viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Expert Insights & Causality:
-
Seeding Density is Critical: Seeding too few cells may result in weak signal, while too many can lead to overconfluence and nutrient depletion, affecting the results independent of the compound's activity. [20][21]* Incomplete Solubilization: Incomplete dissolution of formazan crystals is a common source of error. Ensure thorough mixing and visually inspect the wells before reading the plate.
References
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- Creative Biogene. (n.d.). Protocol for Cell Viability Assays: CCK-8 and MTT.
- Martens, S. (2023). In vitro kinase assay. Protocols.io.
- National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PMC - NIH.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- CLYTE Technologies. (2025).
- Roche. (n.d.).
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling with Substituted Chloropyridines.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine.
- ResearchGate. (2023). (PDF) In vitro kinase assay v1.
- Semantic Scholar. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Anizon, F. et al. (2018).
- Ali, M. et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- ResearchGate. (2025).
- Indian Journal of Pharmaceutical Sciences. (n.d.). Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking.
- ResearchGate. (n.d.).
- J&K Scientific. (n.d.). This compound | 39786-40-8.
- Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
- A2B Chem. (n.d.). This compound.
- Gireesha, M. B. et al. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. PMC - NIH.
- Lu, Y. -Z. et al. (2014).
- BenchChem. (n.d.). 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine.
- Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
- Journal of Drug Delivery and Therapeutics. (n.d.).
- ResearchGate. (n.d.). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution | Request PDF.
- BLDpharm. (n.d.). 39786-40-8|this compound.
- ChemicalBook. (2025). 4-chloro-2-Methylbenzofuro<3,2-d>pyriMidine | 39786-40-8.
- Zhao, A. et al. (2011). Discovery of Novel c-Met Kinase Inhibitors Bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine Scaffold. PubMed.
- Hall, A. et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed.
- Addie, M. et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed.
Sources
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- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
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- 5. 39786-40-8|this compound|BLD Pharm [bldpharm.com]
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- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 20. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 21. clyte.tech [clyte.tech]
Application Note: Synthetic Protocols for the Derivatization of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuro[3,2-d]pyrimidine Scaffold as a Privileged Structure
The benzofuro[3,2-d]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its presence in molecules with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] Derivatives of this structure have shown promise as potent inhibitors of key cellular targets like kinases, making them attractive templates for modern drug discovery programs.[1][4]
The strategic derivatization of this core is essential for modulating pharmacokinetic and pharmacodynamic properties. The title compound, 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine, serves as a versatile and highly valuable intermediate for library synthesis. The chlorine atom at the C4 position acts as a key synthetic handle, enabling a variety of chemical transformations to introduce molecular diversity. This application note provides detailed protocols and the underlying scientific rationale for two primary classes of derivatization reactions at this C4 position: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Reactivity of the C4-Position
The chlorine atom at the C4 position of the benzofuro[3,2-d]pyrimidine ring is particularly susceptible to displacement. Its reactivity is dictated by the electron-deficient nature of the pyrimidine ring, which is caused by the electron-withdrawing effect of the two nitrogen atoms. This electronic property stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby facilitating the SNAr mechanism.[5] Furthermore, the C-Cl bond is an excellent substrate for oxidative addition to a Palladium(0) complex, initiating the catalytic cycle of various cross-coupling reactions. This dual reactivity makes the 4-chloro position an ideal launching point for extensive chemical exploration.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Protocols
Nucleophilic aromatic substitution is a fundamental strategy for introducing heteroatom nucleophiles at the C4 position. This reaction class is broadly applicable, cost-effective, and often proceeds under mild conditions. The general mechanism involves the addition of a nucleophile to the pyrimidine ring, followed by the elimination of the chloride leaving group.
Caption: General workflow for SNAr derivatization.
Protocol 1.1: Amination with Primary and Secondary Amines
The introduction of amine functionalities is a cornerstone of medicinal chemistry for tuning solubility, basicity, and receptor interactions. The reaction of this compound with a diverse range of amines proceeds readily, often facilitated by mild heating or microwave irradiation.[6]
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave reaction vial, combine this compound (1.0 eq.), the desired primary or secondary amine (1.2-2.0 eq.), and a suitable solvent such as n-propanol, ethanol, or DMF (0.2 M concentration).
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq.), to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to 120-140°C for 15-30 minutes.[6] Alternatively, the reaction can be heated conventionally at 80-100°C for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the mixture under reduced pressure. Disperse the residue in a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).[6]
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the pure 4-amino-2-methylbenzofuro[3,2-d]pyrimidine derivative.
Protocol 1.2: O- and S-Alkylation with Alcohols and Thiols
The displacement of the C4-chloride can also be achieved with oxygen and sulfur nucleophiles to generate ether and thioether linkages, respectively. These reactions typically require a strong base to deprotonate the corresponding alcohol or thiol, generating a more potent alkoxide or thiolate nucleophile.
Step-by-Step Methodology:
-
Nucleophile Generation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the desired alcohol or thiol (1.5 eq.) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.), portion-wise at 0°C. Allow the mixture to stir for 30 minutes at room temperature to ensure complete formation of the nucleophile.
-
Substrate Addition: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the flask.
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water at 0°C. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the desired 4-alkoxy or 4-thioalkyl derivative.
| Nucleophile Type | Reagents & Conditions | Typical Yield | Reference Insight |
| Aliphatic/Aromatic Amines | Amine (1.2 eq.), DIPEA, n-Propanol, 120-140°C (Microwave) | 60-95% | Microwave assistance significantly reduces reaction times.[6] |
| Anilines | Aniline (1.1 eq.), 0.1 eq. HCl, H₂O, 80°C | 70-90% | Acid catalysis can be effective for less nucleophilic anilines, and water can be a viable green solvent.[7] |
| Alcohols/Phenols | ROH (1.5 eq.), NaH, Anhydrous THF, 60°C | 55-85% | Requires anhydrous conditions and a strong base to generate the alkoxide. |
| Thiols/Thiophenols | RSH (1.5 eq.), NaH, Anhydrous DMF, RT to 50°C | 75-98% | Thiolates are generally more nucleophilic than alkoxides and often react at lower temperatures.[8] |
Section 2: Palladium-Catalyzed Cross-Coupling Protocols
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The 4-chloro position of the benzofuro[3,2-d]pyrimidine scaffold is an excellent electrophilic partner for these transformations.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction enables the coupling of the 4-chloro substrate with a wide variety of aryl and heteroaryl boronic acids or esters, providing access to a rich chemical space of biaryl structures.[9]
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask or pressure tube, add this compound (1.0 eq.), the aryl/heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 eq.).[9]
-
Solvent and Degassing: Add a solvent system, commonly 1,4-dioxane/water (e.g., 4:1 v/v).[9] Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 10-15 minutes or by using several freeze-pump-thaw cycles.
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-100°C for 6-24 hours under an inert atmosphere. Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (silica gel) to yield the desired 4-aryl-2-methylbenzofuro[3,2-d]pyrimidine.
| Parameter | Recommended Reagents/Conditions | Rationale & Expertise |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos) | Pd(PPh₃)₄ is a reliable choice for many systems.[9] For more challenging couplings (e.g., with sterically hindered boronic acids), using a catalyst system with specialized phosphine ligands can improve yields and reaction rates. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is crucial for the transmetalation step of the catalytic cycle. K₃PO₄ is often effective for a broad range of substrates.[9] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is standard, as it helps to dissolve both the organic substrate and the inorganic base.[1][9] |
| Temperature | 80-110°C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Characterization of Derivatives
All synthesized compounds should be rigorously characterized to confirm their structure and assess purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition and exact mass.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Conclusion
This compound is a powerful and versatile building block for the synthesis of diverse chemical libraries. The protocols outlined in this application note for Nucleophilic Aromatic Substitution and Suzuki-Miyaura cross-coupling provide reliable and adaptable methods for derivatization at the C4 position. By leveraging these synthetic strategies, researchers can efficiently explore the structure-activity relationships of the benzofuro[3,2-d]pyrimidine scaffold, accelerating the discovery of novel therapeutic agents.
References
-
Tang, X., Zheng, A., Wu, F., Liao, C., Hu, Y., & Luo, C. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1123-1130. [Link]
-
Lu, Y. Z., Zhang, Q. J., Zhang, Y. Q., & Zhao, Y. C. (2014). Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Asian Journal of Chemistry, 26(23), 7911-7914. [Link]
-
Tang, X., et al. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Taylor & Francis Online. [Link]
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Motgi, S., et al. (2012). Screening of Newly Synthesized Benzofuran [3-2, d] Pyrimidine Derivatives for Anti Inflammatory Activity. Journal of Pharmaceutical and Biomedical Sciences. [Link]
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Buschini, A., et al. (2008). Preparation of 4-substituted 2-amino-benzo[3][10]furo[3,2-d]pyrimidine derivatives. Google Patents, EP1925619A1.
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Gulevich, A. V., & Dudnik, A. S. (2019). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis. [Link]
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Tumkevicius, S., et al. (2009). Palladium-catalyzed reaction of methyl 5-amino-4-chloro-2-methylthiopyrrolo[2,3-d]-pyrimidine-6-carboxylate with arylboronic acids. Arkivoc. [Link]
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Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc.. [Link]
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Bramley, R. K., et al. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]
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Aunan, J. R., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
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Romero-Ortega, M., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]
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Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]
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Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Journal of Heterocyclic Chemistry. [Link]
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Wróblewska, A., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Molecules. [Link]
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Gou, S., et al. (2023). Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. Bioorganic Chemistry. [Link]
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Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes. [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
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NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Kelly, S. E., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
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Application Notes and Protocols for High-Throughput Screening of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine Analogs
Introduction: Unlocking the Therapeutic Potential of Benzofuro[3,2-d]pyrimidines
The benzofuro[3,2-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] The 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine core, in particular, serves as a versatile synthetic intermediate for generating diverse chemical libraries. Given the established anticancer activities of related compounds, a primary objective is to identify novel analogs with potent and selective cytotoxic effects against cancer cell lines.[1] Furthermore, recent studies have identified that benzofuro[3,2-d]pyrimidine derivatives can act as inhibitors of protein kinases, such as Candida albicans Pkc1, suggesting a potential mechanism of action for some analogs.[4]
This guide provides a comprehensive framework for the high-throughput screening (HTS) of this compound analog libraries. We present a two-tiered screening cascade designed to first identify cytotoxic compounds in a cell-based assay and subsequently elucidate their potential as kinase inhibitors in a biochemical assay. The protocols are designed for robustness, scalability, and automation, ensuring the generation of high-quality, reproducible data essential for hit identification and lead optimization.[5][6]
Part 1: Primary High-Throughput Screen - Cell Viability Assay
The initial step in our screening cascade is a primary screen to assess the general cytotoxic or cytostatic effects of the compound library on cancer cells.[7][8][9] A robust and cost-effective method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[10]
Principle of the MTT Assay
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of metabolically active cells. By dissolving these crystals and measuring the absorbance, we can quantify the effect of our test compounds on cell viability.
Experimental Workflow: Primary Cytotoxicity Screen
Caption: Workflow for the primary cell-based cytotoxicity screen.
Detailed Protocol: MTT Assay for 384-Well Plates
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
384-well clear-bottom tissue culture plates
-
Compound library plates with analogs dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
Automated liquid handling system
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium to a final concentration of 1 x 10^5 cells/mL.
-
Using an automated dispenser, seed 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare intermediate compound plates by diluting the stock library plates.
-
Using an automated liquid handler with pin tool or acoustic dispensing, transfer a small volume (e.g., 100 nL) of each compound solution to the corresponding wells of the cell plates. This will result in a final concentration of, for example, 10 µM.
-
Include vehicle controls (DMSO only) and positive controls (e.g., Doxorubicin at a known IC50 concentration).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium from each well.
-
Add 50 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plates on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Hit Selection
-
Normalization: The raw absorbance data is normalized to the in-plate controls:
-
Percent Inhibition (%) = 100 * (1 - (Sample_Abs - Mean_Negative_Control_Abs) / (Mean_Positive_Control_Abs - Mean_Negative_Control_Abs))
-
-
Quality Control - Z'-Factor: The quality and robustness of the assay are assessed using the Z'-factor.[11] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[11]
-
Z' = 1 - (3 * (SD_Positive_Controls + SD_Negative_Controls)) / |Mean_Positive_Controls - Mean_Negative_Controls|
-
-
Hit Selection: A common method for hit selection in primary screens is the Z-score, which measures how many standard deviations a compound's activity is from the mean of the plate.[12][13]
-
Z-score = (Value_Compound - Mean_All_Samples) / SD_All_Samples
-
A Z-score threshold (e.g., Z-score < -3 for inhibition) is set to identify initial "hits."
-
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | Measures the statistical effect size of the assay. | > 0.5 |
| Signal-to-Background (S/B) | Ratio of the mean signal of the positive control to the mean signal of the negative control. | > 3 |
| Coefficient of Variation (%CV) | A measure of the variability of the controls. | < 15% |
| Hit Criteria | The statistical cutoff for identifying a compound as active. | Z-score < -3 |
Part 2: Secondary High-Throughput Screen - Biochemical Kinase Assay
Following the identification of cytotoxic "hits" from the primary screen, a secondary assay is crucial to begin elucidating the mechanism of action.[14] Based on literature suggesting that benzofuro[3,2-d]pyrimidines can inhibit protein kinases, a biochemical kinase assay is a logical next step.[4] The ADP-Glo™ Kinase Assay is a versatile and HTS-compatible platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[15][16][17]
Principle of the ADP-Glo™ Kinase Assay
This assay is a luminescent ADP detection assay performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[15][17]
Experimental Workflow: Secondary Kinase Inhibition Screen
Caption: Workflow for the secondary biochemical kinase inhibition screen.
Detailed Protocol: ADP-Glo™ Kinase Assay for 384-Well Plates
Materials:
-
Purified target kinase (e.g., a relevant human protein kinase or a surrogate like Pkc1)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer (specific to the kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume white plates
-
Confirmed hits from the primary screen (dose-response plates)
-
Positive control inhibitor (e.g., Staurosporine)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of a 2X compound solution in kinase buffer.
-
Add 2.5 µL of a 2X enzyme/substrate mix in kinase buffer.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution in kinase buffer. The final reaction volume is 10 µL.
-
Incubate for 60 minutes at room temperature.
-
-
ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[16]
-
-
ADP Detection:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase and luciferin for the detection reaction.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[16]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Hit Confirmation
-
Dose-Response Curves: For each hit compound, the percentage of kinase inhibition is plotted against the logarithm of the compound concentration.
-
IC50 Determination: A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Hit Confirmation: True hits will exhibit a dose-dependent inhibition of kinase activity with a well-defined IC50 value.
| Parameter | Description | Example Hypothetical Data |
| Compound ID | Unique identifier for the analog | BFP-001 |
| Primary Screen (% Inhibition) | Cell viability inhibition at 10 µM | 85% |
| Secondary Screen (IC50) | Kinase inhibition IC50 value | 1.2 µM |
| Selectivity | To be determined in subsequent counter-screens against other kinases | - |
Conclusion: A Pathway to Novel Therapeutics
This application note details a robust, two-tiered HTS cascade for the identification and initial characterization of novel this compound analogs. The primary cell-based screen efficiently identifies compounds with cytotoxic activity, while the secondary biochemical kinase assay provides a crucial first step in elucidating a potential mechanism of action. This structured approach, grounded in established HTS principles and validated assay technologies, provides a clear and efficient path from a large chemical library to a smaller set of validated hits with a testable biological hypothesis. These confirmed hits can then be prioritized for further medicinal chemistry optimization and in-depth mechanistic studies, ultimately accelerating the discovery of new therapeutic candidates.
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An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular biotechnology, 45(2), 180–186. [Link]
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BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Retrieved from [Link]
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Creative Biolabs. (n.d.). Secondary Screening. Creative Biolabs. Retrieved from [Link]
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Wikipedia. (n.d.). Hit selection. Wikipedia. Retrieved from [Link]
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Science and Technology of Assay Development. (2024, January 4). On HTS: Hit Selection. Science and Technology of Assay Development. Retrieved from [Link]
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Zang, R., Li, D., & Tang, I. C. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Retrieved from [Link]
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News-Medical.Net. (n.d.). Hit Selection in High-Throughput Screening. News-Medical.Net. Retrieved from [Link]
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Horn, T., Jung, T., & Weiglein, D. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 44(15), e127. [Link]
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An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Methods in molecular biology (Clifton, N.J.), 665, 187–196. [Link]
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Glick, M., White, A., & Sherry, L. (2013). Enhanced HTS Hit Selection via a Local Hit Rate Analysis. Journal of biomolecular screening, 18(3), 265–275. [Link]
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Kiri, H., et al. (2016). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(8), 1071-1080. [Link]
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Le Pape, P., et al. (2018). Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. Bioorganic & medicinal chemistry letters, 28(13), 2250–2255. [Link]
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Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]
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Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]
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Chen, B., et al. (2015). Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. Journal of medicinal chemistry, 58(14), 5437–5459. [Link]
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Hevener, K. E., et al. (2018). Hit-to-Lead: Hit Validation and Assessment. Methods in enzymology, 610, 269–309. [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. Retrieved from [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. Retrieved from [Link]
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Drug Target Review. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. Retrieved from [Link]
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Tang, X., et al. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Journal of the Chinese Chemical Society, 69(4), 723-733. [Link]
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Dekhne, A. S., et al. (2020). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Journal of Biological Chemistry, 295(1), 147-162. [Link]
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Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of medicinal chemistry, 60(7), 2944–2962. [Link]
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Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current medicinal chemistry, 24(16), 1649–1685. [Link]
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Application Note & Protocols: A Multi-Assay Strategy for Evaluating the Cytotoxicity of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine
Abstract
This guide provides a comprehensive framework and detailed protocols for assessing the cytotoxic potential of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine, a novel compound with potential therapeutic applications. Benzofuro[3,2-d]pyrimidine derivatives have been investigated for their antitumor properties, making a thorough understanding of their cytotoxic profile essential.[1][2] This document outlines a tiered, multi-assay approach, beginning with primary screening assays that measure overall cell viability and metabolic activity, followed by secondary assays that elucidate specific mechanisms of cell death, such as apoptosis and necrosis. By integrating data from multiple, mechanistically distinct assays, researchers can build a robust and reliable cytotoxicity profile for this novel compound, ensuring data integrity and informing subsequent stages of drug development.
Introduction: The Rationale for a Multi-Pronged Cytotoxicity Assessment
This compound belongs to a class of heterocyclic compounds that have garnered interest in medicinal chemistry.[1][2] The initial characterization of any novel compound intended for therapeutic use must include a rigorous evaluation of its cytotoxic effects. A single cytotoxicity assay provides only one perspective on a compound's interaction with cells. For instance, an assay measuring metabolic activity might miss compounds that induce cell death without immediately impacting mitochondrial function. Therefore, a multi-assay strategy is crucial for a comprehensive assessment.
This guide proposes a three-tiered workflow:
-
Tier 1: Primary Screening. Rapidly determine the dose-dependent effect of the compound on overall cell viability and metabolic health.
-
Tier 2: Confirmation & Membrane Integrity. Validate primary findings with an assay based on a different cellular mechanism, specifically plasma membrane integrity.
-
Tier 3: Mechanistic Deep Dive. Investigate the mode of cell death (apoptosis vs. necrosis) induced by the compound.
The Critical Choice of Cell Lines
The selection of an appropriate cell line is a foundational step that significantly influences the relevance of cytotoxicity data.[3][4][5] The choice should be guided by the therapeutic goal of the compound.
-
For Anticancer Applications: A panel of cancer cell lines from different tissues (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver) should be used to assess the compound's spectrum of activity.[1][2]
-
General Toxicity Profiling: Non-cancerous cell lines (e.g., MRC-5 or 3T3 fibroblasts) are recommended to evaluate the compound's general toxicity to normal cells.[5]
-
Target-Specific Context: If the compound is designed for a specific tissue, using cell lines derived from that tissue is paramount.[3][5]
It is also important to consider that IC50 values for the same compound can vary significantly between different cell types due to genetic and phenotypic differences.[6]
Experimental Workflow: A Tiered Approach
The following diagram illustrates the proposed workflow for a comprehensive cytotoxicity assessment.
Caption: Tiered workflow for cytotoxicity assessment.
Tier 1: Primary Cytotoxicity Screening Protocols
The goal of this tier is to efficiently determine the concentration at which this compound exhibits cytotoxic effects. We present two robust, plate-based colorimetric assays.
MTT Assay: Assessing Metabolic Activity
The MTT assay is a widely used method for evaluating cell viability based on mitochondrial function. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of metabolically active cells.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[8]
-
Data Acquisition: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[8] Measure the absorbance at 570-590 nm using a microplate reader.
Neutral Red Uptake Assay: Assessing Lysosomal Integrity
This assay measures the ability of viable cells to incorporate and bind the neutral red dye within their lysosomes.[10][11] Damage to the cell membrane or lysosomes, a sign of cytotoxicity, results in a decreased uptake of the dye.[12]
Protocol: Neutral Red Uptake Assay [12][13]
-
Cell Seeding & Treatment: Follow steps 1-3 as described in the MTT protocol.
-
Neutral Red Incubation: After compound incubation, remove the treatment medium. Add 100 µL of pre-warmed medium containing neutral red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the neutral red medium and wash the cells with 150 µL of PBS to remove unincorporated dye.[12]
-
Destaining: Add 150 µL of destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.[12]
-
Data Acquisition: Agitate the plate for 10-20 minutes to fully solubilize the extracted dye. Measure the absorbance at 540 nm.[10]
Tier 2: Confirmatory Assay for Membrane Integrity
If cytotoxicity is observed in Tier 1, it is essential to confirm this effect using an assay with a different mechanism to rule out compound interference with the primary assay's chemistry.
Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[14][15][16] This is a hallmark of necrosis or late apoptosis.
Protocol: LDH Release Assay [17][18]
-
Cell Seeding & Treatment: Follow steps 1-3 as described in the MTT protocol. It is crucial to set up two additional controls for each condition: a "spontaneous release" control (vehicle-treated cells) and a "maximum release" control (cells treated with a lysis buffer).[18]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (containing substrate and cofactor) to each well.[17]
-
Incubation & Data Acquisition: Incubate for up to 30 minutes at room temperature, protected from light.[17] Add 50 µL of stop solution if required by the kit, and measure the absorbance at 490 nm.[17]
-
Calculation: Determine the percentage of cytotoxicity by comparing the LDH release in treated samples to the spontaneous and maximum release controls.
Tier 3: Elucidating the Mechanism of Cell Death
Understanding whether a compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis) is vital for its development.
Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.
-
Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer plasma membrane during early apoptosis.[19][20]
-
Propidium Iodide (PI): A fluorescent DNA intercalator that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[19][21]
Protocol: Annexin V/PI Staining [21][22]
-
Cell Seeding & Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at ~300 x g for 5 minutes.
-
Washing: Wash cells twice with cold 1X PBS.[21]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of PI solution.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[21]
Interpreting Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to primary necrosis)
Caption: Key events in apoptosis detected by specific assays.
Caspase-Glo® 3/7 Assay
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3 and -7, generating a light signal proportional to caspase activity.[23][24][25]
Protocol: Caspase-Glo® 3/7 Assay [23][25][26]
-
Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described previously.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[25]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[25]
-
Incubation & Data Acquisition: Mix on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours. Measure luminescence using a plate-reading luminometer.[25]
Data Analysis and Presentation
Calculating the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of a compound that inhibits a biological process by 50%.[27][28][29] It is a standard measure of a compound's potency.
-
Normalize the data from the primary screening assays (MTT, Neutral Red) to the vehicle-treated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.[27]
Summarizing Quantitative Data
Presenting data in a clear, tabular format is essential for comparison across assays and cell lines.
Table 1: Hypothetical IC50 Values (µM) for this compound after 48h Treatment
| Cell Line | Assay Type | IC50 (µM) | Standard Deviation |
| A549 (Lung Cancer) | MTT | 12.5 | ± 1.8 |
| A549 (Lung Cancer) | LDH | 15.2 | ± 2.1 |
| MCF-7 (Breast Cancer) | MTT | 8.9 | ± 1.1 |
| MCF-7 (Breast Cancer) | LDH | 10.5 | ± 1.5 |
| MRC-5 (Normal Lung) | MTT | > 100 | N/A |
| MRC-5 (Normal Lung) | LDH | > 100 | N/A |
Table 2: Hypothetical Mechanistic Assay Results (Treatment at 2x IC50 for 24h in A549 cells)
| Assay | Parameter Measured | Result (% of Total Cells) | Interpretation |
| Annexin V / PI | Early Apoptosis (Annexin V+/PI-) | 45% | Compound induces apoptosis. |
| Annexin V / PI | Late Apoptosis/Necrosis (Annexin V+/PI+) | 15% | Progression of apoptosis. |
| Caspase-Glo® 3/7 | Caspase-3/7 Activity (RLU) | 15-fold increase vs. control | Confirms activation of the apoptotic cascade. |
Conclusion and Best Practices
This application note provides a validated, tiered strategy for the comprehensive cytotoxic evaluation of this compound. By combining metabolic, membrane integrity, and specific apoptotic assays, researchers can build a reliable and mechanistically informative profile of their compound.
Key Best Practices:
-
Self-Validation: Always confirm initial hits from a primary assay with a secondary assay based on a different biological principle.[30]
-
Appropriate Controls: Include vehicle controls, untreated controls, and positive controls (known cytotoxic agents) in every experiment.
-
Dose-Response: Always test the compound over a wide range of concentrations to establish a clear dose-response relationship.
-
Time-Dependence: Consider performing assays at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.
By adhering to these principles and protocols, researchers can ensure the scientific integrity and trustworthiness of their findings, paving the way for the successful development of novel therapeutic agents.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- MTT Assay Protocol for Cell Viability and Prolifer
- Caspase-Glo® 3/7 Assay Protocol.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific.
- MTT assay protocol. Abcam.
- Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics.
- Annexin V staining assay protocol for apoptosis. Abcam.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf, NIH.
- MTT Proliferation Assay Protocol.
- Protocol for Cell Viability Assays. BroadPharm.
- Method for Analysing Apoptotic Cells via Annexin V Binding. UCL.
- Caspase-Glo® 3/7 3D Assay Technical Manual, TM627.
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- Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Assay Genie.
- Neutral Red Cell Viability Assay. Tribioscience.
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- Neutral Red Uptake Cytotoxicity Assay Protocol. Quality Biological.
- LDH cytotoxicity assay. Protocols.io.
- Cell Cytotoxicity Assay | Protocols. MedchemExpress.com.
- LDH Assay. Cell Biologics Inc.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
- Caspase-Glo® 3/7 3D Assay Technical Manual.
- What cell line should I choose for citotoxicity assays?.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI, NIH.
- Caspase-Glo® 3/7 Assay.
- ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay.
- Caspase 3/7 Activity. Protocols.io.
- In Vitro Toxicology Assay Kit, Neutral Red based (TOX4) - Bulletin. Sigma-Aldrich.
- Cytotoxicity MTT Assay Protocols and Methods.
- Highlight report: Cell type selection for toxicity testing. PMC, NIH.
- Cytotoxicity Assay Protocol & Troubleshooting.
- The Importance of IC50 Determin
- Cell Viability, Cell Proliferation, Cytotoxicity Assays. Molecular Devices.
- Technical Support Center: Interpreting IC50 Values in Different Cell Types. Benchchem.
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evalu
- Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives.
- Which cell line to choose for cytotoxicity evaluation of nanomaterials?.
- Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Taylor & Francis Online.
- Can someone advise me how to interpret my results of cytotoxicity using MTT assay?.
- Cytotoxicity assay selection guide. Abcam.
- Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Deriv
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- This compound. Apollo Scientific.
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Application Notes & Protocols: 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine in Organic Material Synthesis
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine, a heterocyclic building block with significant potential in the synthesis of advanced organic materials. While its derivatives have been primarily explored for medicinal applications, the inherent electronic characteristics of its fused ring system—an electron-rich benzofuran moiety fused to an electron-deficient pyrimidine ring—make it a compelling scaffold for materials science. This document details the core properties of the molecule and provides field-proven, step-by-step protocols for its derivatization via palladium-catalyzed cross-coupling reactions, enabling the synthesis of novel materials for applications such as Organic Light-Emitting Diodes (OLEDs) and fluorescent probes.
Introduction and Rationale
This compound is a polycyclic aromatic heterocycle. Its structure is characterized by a benzofuran ring system fused to a pyrimidine ring, with a reactive chlorine atom at the C4 position and a methyl group at C2.
Historically, research on the benzofuro[3,2-d]pyrimidine scaffold has been concentrated in the field of medicinal chemistry. The fused ring system serves as a versatile pharmacophore, and libraries of its derivatives have been synthesized and evaluated for various biological activities.[1][2] The primary synthetic strategy involves the nucleophilic displacement of the C4-chloro substituent, which acts as an efficient electrophilic site for derivatization.[2]
Beyond its biological relevance, the electronic architecture of this compound presents a compelling case for its use in materials science. The pyrimidine core is inherently electron-deficient due to the presence of two nitrogen atoms, making it an excellent electron-acceptor unit.[3] This property is highly sought after in the design of materials for organic electronics, including emitters and host materials for OLEDs.[4][5] When coupled with electron-donating moieties, this acceptor core can facilitate the formation of donor-acceptor (D-A) type molecules, which are fundamental to developing materials with properties like thermally activated delayed fluorescence (TADF).[6]
The benzofuran portion of the molecule, conversely, is an electron-rich aromatic system. This fusion creates an intrinsic D-A character within the core itself, which can be further modulated by strategic substitution at the C4 position. The reactive chloro group is the key synthetic handle that allows for the precise installation of functional groups to tune the material's photophysical and electronic properties.
This guide focuses on leveraging this reactivity through two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Core Synthetic Strategy: Leveraging the C4-Chloro Group
The chlorine atom at the C4 position of the pyrimidine ring is the primary site for synthetic modification. Its reactivity is enhanced by the electron-withdrawing nature of the pyrimidine nitrogens, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the modular and efficient assembly of complex organic materials from the core scaffold.
Caption: Core synthetic strategy for functionalizing the scaffold.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of advanced organic material precursors from this compound.
Protocol 1: Synthesis of a Hole-Transporting Moiety via Buchwald-Hartwig Amination
This protocol details the synthesis of 9-(2-methylbenzofuro[3,2-d]pyrimidin-4-yl)-9H-carbazole , a potential bipolar host or hole-transporting material for OLEDs. The reaction couples the electron-donating carbazole unit to the electron-accepting benzofuro[3,2-d]pyrimidine core.[3][7]
Reaction Scheme:
Caption: Buchwald-Hartwig amination workflow.
Materials & Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (1 mmol scale) | Moles (mmol) |
| This compound | 39786-40-8 | 218.64 | 218.6 mg | 1.0 |
| 9H-Carbazole | 86-74-8 | 167.21 | 200.6 mg | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 18.3 mg | 0.02 (2 mol%) |
| Xantphos | 161265-03-8 | 578.68 | 23.1 mg | 0.04 (4 mol%) |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | 96.10 | 134.5 mg | 1.4 |
| Anhydrous Toluene | 108-88-3 | - | 10 mL | - |
Protocol Steps:
-
Inert Atmosphere Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (218.6 mg, 1.0 mmol), 9H-Carbazole (200.6 mg, 1.2 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (23.1 mg, 0.04 mmol), and Sodium tert-butoxide (134.5 mg, 1.4 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen gas three times. Under a positive pressure of inert gas, add anhydrous toluene (10 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (20 mL) and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional dichloromethane (2 x 10 mL).
-
Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure product.
-
Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The resulting material can be further characterized for its photophysical and electrochemical properties.
Protocol 2: Synthesis of a π-Conjugated System via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 4-(4-methoxyphenyl)-2-methylbenzofuro[3,2-d]pyrimidine , a potential fluorescent emitter. The Suzuki coupling extends the π-conjugation of the core scaffold by forming a new C-C bond.[8][9][10]
Reaction Scheme:
Caption: Suzuki-Miyaura coupling workflow.
Materials & Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (1 mmol scale) | Moles (mmol) |
| This compound | 39786-40-8 | 218.64 | 218.6 mg | 1.0 |
| (4-methoxyphenyl)boronic acid | 5720-07-0 | 151.96 | 182.4 mg | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 14221-01-3 | 1155.56 | 57.8 mg | 0.05 (5 mol%) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 276.4 mg | 2.0 |
| 1,2-Dimethoxyethane (DME) | 110-71-4 | - | 8 mL | - |
| Deionized Water | 7732-18-5 | - | 2 mL | - |
Protocol Steps:
-
Reagent Setup: In a 25 mL round-bottom flask, combine this compound (218.6 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (182.4 mg, 1.2 mmol), and Pd(PPh₃)₄ (57.8 mg, 0.05 mmol).
-
Solvent and Base Addition: Add 1,2-dimethoxyethane (8 mL) and a solution of K₂CO₃ (276.4 mg, 2.0 mmol) in deionized water (2 mL).
-
Inerting and Reaction: Fit the flask with a reflux condenser, and bubble argon or nitrogen through the solution for 15 minutes to degas the mixture.
-
Heating: Heat the reaction mixture to 85 °C in an oil bath and stir. Monitor the reaction by TLC. The reaction is generally complete within 6-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL) and water (15 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired compound.
-
Characterization: Confirm the structure of the product by spectroscopic methods. Investigate the photophysical properties (absorption and emission spectra) to evaluate its potential as a fluorescent material.
Potential Applications and Future Outlook
The derivatization of this compound opens a pathway to a new class of organic materials.
-
OLED Host Materials: By attaching hole-transporting units like carbazole (as in Protocol 1), the resulting molecules can be designed as bipolar host materials.[4][11] The benzofuro[3,2-d]pyrimidine core provides electron transport character, which, when balanced with the hole-transporting moiety, can lead to improved charge injection and recombination within the emissive layer of an OLED, potentially leading to higher efficiency and longer device lifetime.
-
TADF Emitters: The intrinsic donor-acceptor nature of the scaffold is a promising starting point for creating TADF emitters. By coupling strong donor groups to the C4 position, it may be possible to achieve a small singlet-triplet energy splitting (ΔEST), which is a prerequisite for efficient reverse intersystem crossing (RISC).
-
Fluorescent Probes: The extension of the π-system through Suzuki coupling (as in Protocol 2) can lead to compounds with strong fluorescence.[12] The emission properties could be sensitive to the local environment (solvatochromism), making them candidates for chemical sensors or biological imaging agents.
Further research should focus on synthesizing a broader library of derivatives and conducting thorough photophysical and electrochemical characterization. This will enable the establishment of structure-property relationships, guiding the rational design of next-generation organic materials based on the versatile this compound scaffold.
References
-
Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. (2025). ResearchGate. [Link]
-
Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs. (n.d.). RSC Publishing. [Link]
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). PubMed. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health (NIH). [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). MDPI. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Synthesis of bipolar hosts based on carbazole moiety for red phosphorescent OLEDs. (2026). ResearchGate. [Link]
-
Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. (2025). ResearchGate. [Link]
-
This compound. (n.d.). J&K Scientific. [Link]
-
Recent progress of pyrimidine derivatives for high-performance organic light-emitting devices. (n.d.). ResearchGate. [Link]
-
Fusing acridine and benzofuran/benzothiophene as a novel hybrid donor for high-performance and low efficiency roll-off TADF OLEDs. (n.d.). Journal of Materials Chemistry C. [Link]
-
[1]Benzofuro[3,2-d]pyrimidine-4(3H)-thione. (n.d.). PubChem. [Link]
-
A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. (2023). RSC Publishing. [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). National Institutes of Health (NIH). [Link]
-
Synthesis, Photophysics and Optical Limiting Properties of Functionalized Benzofuran Derivatives. (n.d.). ResearchGate. [Link]
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- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Pyrimidine-based bipolar host materials for high efficiency solution processed green thermally activated delayed fluorescence OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 6. The photochemistry and photophysics of benzoyl-carbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application & Protocol Guide: Evaluating 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine as a Novel Fluorescent Probe for Bioimaging
Abstract
The field of biological imaging continually seeks novel small-molecule fluorophores that offer unique photophysical properties, environmental sensitivity, or specific targeting capabilities. The benzofuro[3,2-d]pyrimidine scaffold is a heterocyclic system of significant interest, with various derivatives demonstrating a range of biological activities, including anticancer and antifungal properties, and in some cases, solid-state fluorescence.[1][2][3] This document concerns 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine (CMBP) , a commercially available derivative from this class.[4] To date, the potential of CMBP as a fluorescent probe for live-cell imaging remains unexplored.
This guide serves as a comprehensive starting point for researchers, scientists, and drug development professionals aiming to characterize and validate CMBP for bioimaging applications. We provide a structured framework and detailed, field-tested protocols for systematically evaluating its photophysical properties, optimizing its use in live-cell microscopy, and, critically, assessing its biocompatibility. The methodologies herein are grounded in established principles of fluorescence microscopy and cell biology, empowering researchers to unlock the potential of this promising, uncharacterized compound.[5][6]
Physicochemical Properties & Proposed Characterization Workflow
Before biological application, the fundamental photophysical characteristics of any putative probe must be determined. While specific data for CMBP is not yet published, its core structure suggests the potential for intrinsic fluorescence. We provide its known physicochemical properties and a standard workflow for experimental characterization.
Known Properties of CMBP
| Property | Value | Source |
| Chemical Formula | C₁₁H₇ClN₂O | |
| Molecular Weight | 218.64 g/mol | |
| CAS Number | 39786-40-8 | [4] |
| Appearance | Solid (Assumed) | - |
| Purity | >97% (Typically available from vendors) | [4] |
Workflow for Photophysical Characterization
The following workflow outlines the essential steps to define the spectral properties of CMBP. This process is critical for selecting appropriate microscopy hardware and designing multiplexing experiments.
Caption: Standard workflow for characterizing a novel fluorophore.
Proposed Mechanism of Action: An Investigational Framework
The fluorescence of small molecules in a cellular context is often dictated by their interaction with the local microenvironment. The planar, heterocyclic nature of the CMBP core suggests it could function as an environment-sensitive probe.
We hypothesize that CMBP may exhibit solvatochromic properties , where its fluorescence intensity and/or emission wavelength shifts in response to the polarity of its surroundings. For instance, the probe might be weakly fluorescent in the aqueous cytoplasm but become brightly fluorescent upon partitioning into nonpolar environments like lipid droplets or cellular membranes. This "off-on" switching is a highly desirable characteristic for reducing background noise in imaging.[7]
Caption: A proposed mechanism based on environmental sensitivity.
Core Protocols for Bioimaging Evaluation
The following protocols provide a robust methodology for preparing CMBP, staining live cells, and acquiring high-quality fluorescence images. These steps are designed to determine optimal working conditions and assess subcellular localization.
Protocol: Reagent Preparation & Handling
Causality: A high-concentration, non-aqueous stock solution is essential for probe stability and accurate dilution into aqueous cell culture media. DMSO is the solvent of choice for its ability to dissolve a wide range of organic molecules and its miscibility with media.
-
Prepare 10 mM Stock Solution:
-
Weigh out 2.19 mg of CMBP (MW = 218.64 g/mol ).
-
Add 1.0 mL of anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO).
-
Vortex thoroughly until the solid is completely dissolved.
-
Scientist's Note: If solubility is an issue, gentle warming (37°C) or sonication can be applied.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light. The stock solution should be stable for several months.
-
-
Prepare Working Solution (Example for 10 µM):
-
On the day of the experiment, thaw one aliquot of the 10 mM stock solution.
-
Dilute the stock solution 1:1000 in pre-warmed, complete cell culture medium. For example, add 1 µL of 10 mM CMBP stock to 1 mL of medium.
-
Vortex briefly to mix. The working solution is now ready for cell staining.
-
Trustworthiness: Always ensure the final concentration of DMSO in the culture medium is ≤ 0.5% v/v to prevent solvent-induced cytotoxicity.[8]
-
General Workflow for Live-Cell Imaging
This diagram provides a high-level overview of the entire experimental process, from cell preparation to final analysis.
Caption: The end-to-end process for evaluating CMBP in live cells.
Detailed Protocol: Live-Cell Staining & Imaging
Expertise & Experience: The key to success with a new probe is empirical optimization. We strongly recommend testing a range of concentrations and incubation times to find the "sweet spot" that provides bright staining with minimal impact on cell health.
-
Cell Culture:
-
Seed a suitable adherent cell line (e.g., HeLa, A549, or U2OS) onto glass-bottom imaging dishes.
-
Culture until cells reach 60-80% confluency. Healthy, sub-confluent cells are essential for reliable results.[8]
-
-
Probe Loading & Concentration Optimization:
-
Prepare a series of CMBP working solutions in pre-warmed complete medium at different concentrations (e.g., 1 µM, 5 µM, 10 µM, and 25 µM ).
-
Remove the old medium from the cells and gently add the CMBP working solutions. Include a "vehicle control" dish that receives medium with the equivalent concentration of DMSO but no probe.
-
Incubate the cells at 37°C in a humidified CO₂ incubator for a trial period, typically 30-60 minutes.
-
-
Washing (Optional but Recommended):
-
After incubation, gently aspirate the probe-containing medium.
-
Wash the cells twice with a pre-warmed imaging buffer (e.g., phenol red-free medium or HBSS) to remove extracellular probe and reduce background fluorescence.[5]
-
Add fresh imaging buffer to the dish for observation.
-
-
Fluorescence Microscopy & Image Acquisition:
-
Place the dish on the stage of an inverted fluorescence microscope equipped for live-cell imaging (with an environmental chamber maintaining 37°C and 5% CO₂).[9]
-
Initial Wavelength Screening: Since the probe's spectrum is unknown, screen with common filter sets to find the best signal.
-
DAPI set (Ex: ~365 nm / Em: ~445 nm)
-
FITC/GFP set (Ex: ~488 nm / Em: ~525 nm)
-
TRITC/RFP set (Ex: ~561 nm / Em: ~595 nm)
-
-
Minimize Phototoxicity: Use the lowest possible excitation light intensity and the shortest exposure time that provides a clear signal. This is critical for maintaining cell health during time-lapse experiments.[10]
-
Acquire both fluorescence and transmitted light (e.g., DIC or Phase Contrast) images to correlate the probe's signal with cell morphology.
-
Mandatory Validation: Cytotoxicity Assessment
Trustworthiness: A fluorescent probe is only useful for live-cell imaging if it does not significantly harm the cells at the effective working concentration. Therefore, a cytotoxicity assay is a mandatory validation step. The following protocol uses Propidium Iodide (PI), a classic nuclear stain that cannot cross the membrane of live cells but readily enters dead cells, fluorescing brightly upon binding to DNA.[11][12]
Protocol: Propidium Iodide Co-staining for Cytotoxicity
-
Experimental Setup: Prepare imaging dishes with cells as described in Protocol 3.3. Treat separate dishes with the optimized working concentration of CMBP and a known cytotoxic agent as a positive control (e.g., 0.1% Triton X-100 for 10 minutes). Include an untreated negative control.
-
PI Staining: Prepare a 1 µg/mL working solution of Propidium Iodide in the imaging buffer.
-
Incubation: After incubating the cells with CMBP for the desired time (e.g., 1-4 hours), replace the medium with the PI-containing imaging buffer. Incubate for 5-10 minutes.
-
Image Acquisition:
-
Image the cells using the optimal filter set for CMBP.
-
Image the same field of view using a red fluorescence filter set (e.g., TRITC) to visualize PI-positive (dead) cells.
-
Acquire a transmitted light image.
-
-
Data Analysis:
-
Quantify the results by counting the total number of cells (from the transmitted light image) and the number of red fluorescent (PI-positive) cells.
-
Calculate the percentage of dead cells for each condition.
-
Validation Criteria: A successful probe should show a percentage of cell death comparable to the untreated negative control.
-
| Condition | Expected Outcome | Interpretation |
| Untreated Control | <5% PI-positive cells | Baseline cell death in the culture. |
| CMBP Treated | % PI-positive cells similar to untreated control | CMBP is not cytotoxic at this concentration/duration. |
| Positive Control (Triton) | >95% PI-positive cells | The assay is working correctly. |
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No/Very Weak Signal | - Incorrect filter set used.- Probe concentration is too low.- Probe is not fluorescent under these conditions. | - Systematically test DAPI, FITC, and TRITC filter sets.- Increase probe concentration incrementally (see Protocol 3.3).- Perform spectrofluorometry (Workflow 1.2) to confirm fluorescence. |
| High Background | - Extracellular probe not washed away.- Probe concentration is too high. | - Implement the wash steps in Protocol 3.3.- Reduce probe concentration.- Use a phenol red-free imaging medium.[6] |
| Cell Death/Blebbing | - Phototoxicity from excessive light exposure.- Probe is cytotoxic at the tested concentration. | - Reduce excitation light intensity and exposure time.- Perform the cytotoxicity assay (Protocol 4.1) to find a non-toxic concentration.[8] |
| Probe Precipitates | - Poor solubility in aqueous medium.- Stock solution degraded. | - Ensure final DMSO concentration is sufficient but <0.5%.- Make a fresh stock solution from powder.- Vortex the working solution well before adding to cells. |
Conclusion & Future Directions
While the fluorescent properties of This compound have not been formally characterized, its chemical scaffold holds promise for the development of novel bioimaging tools. This guide provides the essential, authoritative framework for any researcher to undertake a systematic evaluation of CMBP. By following the detailed protocols for photophysical characterization, live-cell imaging optimization, and mandatory cytotoxicity validation, the scientific community can rigorously determine the utility of this compound.
Future work should focus on completing the photophysical characterization, identifying any specific subcellular targets through co-localization studies, and exploring the potential for this scaffold to be chemically modified to create a new family of targeted or environmentally sensitive fluorescent probes.
References
-
Wlodkowic, D., et al. (2011). Real-Time Cytotoxicity Assays. In Pharmacological Assays of Plant-Based Natural Products. PMC, NIH. ([Link])
-
Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Retrieved from Creative Biolabs. ([Link])
-
Waters, J. C. (2009). Live-cell microscopy – tips and tools. Journal of Cell Science. ([Link])
-
ResearchGate. (n.d.). Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives. Request PDF. ([Link])
-
Gelin, M., et al. (2018). Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. Bioorganic & Medicinal Chemistry Letters, 28(13), 2250-2255. ([Link])
-
Nagano, T., et al. (2005). Development of fluorescent probes for bioimaging applications. Journal of the Royal Society Interface, 2(3), 237-246. ([Link])
-
ResearchGate. (n.d.). Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. Retrieved from ResearchGate. ([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 39786-40-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Live Cell Imaging [labome.com]
- 7. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. promega.com [promega.com]
- 10. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 11. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. yeasenbio.com [yeasenbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine
Welcome to the technical support guide for the synthesis of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure the highest purity of the final product. As Senior Application Scientists, we have consolidated field-proven insights with established chemical principles to create this comprehensive guide.
The benzofuro[3,2-d]pyrimidine core is a privileged scaffold in medicinal chemistry, with derivatives showing promise in various therapeutic areas.[1][2] However, its synthesis, particularly the crucial chlorination step, can be challenging. This guide provides a structured approach to troubleshooting common issues in a practical question-and-answer format.
Overall Synthetic Workflow
The synthesis of this compound is typically achieved in a two-step process starting from a suitable benzofuran precursor. The general strategy involves the cyclization to form the pyrimidinone ring system, followed by a chlorination reaction to yield the target compound.
Caption: General two-step synthesis of the target compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis. The advice provided is based on established chemical principles and practical laboratory experience.
Part 1: Cyclization to Form 4-Hydroxy-2-methylbenzofuro[3,2-d]pyrimidine
The formation of the pyrimidinone ring is the foundation of the synthesis. Low yields or impurities at this stage will directly impact the final chlorination step.
Q1: My yield for the 4-hydroxy intermediate is consistently low. What are the most likely causes?
A: Low yields in this cyclization are typically traced back to one of four areas: starting material quality, reaction conditions, base selection, or work-up procedure.
-
Starting Material Purity: Ensure your starting material, typically a 3-aminobenzofuran-2-carboxylate derivative, is pure and dry. Amine precursors can degrade over time through oxidation.
-
Base and Solvent: The choice of base and solvent is critical. A strong, non-nucleophilic base is often required to facilitate the initial condensation and subsequent cyclization. Sodium ethoxide in absolute ethanol is a common choice. Ensure the solvent is anhydrous, as water can hydrolyze the starting ester and interfere with the base.
-
Reaction Temperature and Time: This reaction usually requires heating to reflux to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Driving the reaction for too long can sometimes lead to byproduct formation.
-
Work-up and Isolation: The product, a hydroxy-pyrimidine, may have some solubility in water, especially if the pH is not neutral. After acidification to precipitate the product, ensure you are not losing a significant amount in the aqueous filtrate. Washing the precipitate with a minimal amount of cold solvent can reduce losses.
Part 2: Chlorination using Phosphorus Oxychloride (POCl₃)
The conversion of the 4-hydroxy group to the 4-chloro group is the most critical and often most challenging step. Phosphorus oxychloride (POCl₃) is a highly reactive and hazardous reagent that requires careful handling.[3]
Q2: The chlorination reaction with POCl₃ is sluggish, incomplete, or results in a dark, intractable tar. What's going wrong?
A: This is a common and multifaceted problem. Success with POCl₃ depends on temperature control, reagent quality, and the complete exclusion of water.
-
Mechanism & Reagent Role: POCl₃ converts the pyrimidinone (which exists in tautomeric equilibrium with its 4-hydroxy form) into a phosphoryl chloride intermediate. This intermediate is then attacked by a chloride ion to yield the 4-chloro product.[4] For this to occur efficiently, the substrate must be soluble in the reaction medium.
-
Reagent Quality and Quantity: Use fresh, colorless POCl₃. Old bottles can absorb atmospheric moisture, leading to the formation of phosphoric acid and HCl, which reduces its efficacy. A significant excess of POCl₃ is often used to act as both the reagent and the solvent, helping to drive the reaction to completion.[5]
-
Temperature Control: This is arguably the most critical parameter. The reaction typically requires heating, often to reflux (around 105-110 °C).[5] However, excessive temperatures or prolonged heating can cause decomposition and polymerization, leading to the formation of black tar. A well-controlled oil bath and vigilant monitoring are essential.
-
Use of Additives: Sometimes, the substrate's low solubility in neat POCl₃ can hinder the reaction. The addition of a tertiary amine base like N,N-diethylaniline or pyridine can improve solubility and also acts as an acid scavenger.[6][7] In some cases, phase-transfer catalysts like benzyltriethylammonium chloride have been used to facilitate the chlorination of nitrogen-containing heterocycles.[8]
Q3: How can I improve the yield and purity of the chlorination step?
A: To optimize this reaction, consider a systematic approach summarized in the table below.
| Parameter | Recommendation & Rationale |
| Reagent | Use fresh, distilled POCl₃ (5-10 equivalents). Excess reagent ensures the reaction goes to completion. |
| Temperature | Heat to 105-110 °C. Use an oil bath for stable temperature control. Avoid aggressive heating which can cause charring. |
| Additives | If the reaction is slow, consider adding a catalytic amount of Dimethylformamide (DMF) to form the Vilsmeier reagent in situ, which can be a more potent chlorinating agent.[3] Alternatively, 1-2 equivalents of a high-boiling tertiary amine can be used. |
| Reaction Time | Monitor by TLC or LC-MS. A typical reaction time is 2-4 hours. Over-refluxing can lead to decomposition.[5] |
| Moisture Control | The reaction must be performed under strictly anhydrous conditions using oven-dried glassware and an inert atmosphere (e.g., Nitrogen or Argon). |
Q4: What is the safest and most effective way to quench the reaction and work up the product?
A: Quenching excess POCl₃ is highly exothermic and releases HCl gas. Extreme caution is required.
-
Procedure: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This should be done in a well-ventilated fume hood. The addition should be portion-wise to control the exotherm.
-
Neutralization: After the initial quench, the acidic aqueous slurry should be neutralized carefully with a base. A saturated solution of sodium bicarbonate or sodium carbonate is often used.[5] Add the base slowly to control the vigorous gas evolution (CO₂). The goal is to bring the pH to ~7-8.
-
Extraction: Once neutralized, the solid product can be collected by filtration, or the aqueous mixture can be extracted with an organic solvent like ethyl acetate or dichloromethane.[9]
-
Purification: The crude product is often purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, or a hexane/ethyl acetate mixture).
Detailed Experimental Protocols
The following protocols provide a starting point for your experiments. Optimization may be required based on your specific substrate and laboratory conditions.
Protocol 1: Synthesis of 4-Hydroxy-2-methylbenzofuro[3,2-d]pyrimidine
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol.
-
Base Formation: Add sodium metal (1.2 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
-
Reactant Addition: Add the starting 3-aminobenzofuran-2-carboxylate (1.0 equivalent) and acetamidine hydrochloride (1.5 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.
-
Precipitation: Add water to the residue and acidify with dilute HCl or acetic acid to a pH of ~6.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Dry the solid under vacuum to yield the desired product.
Protocol 2: Optimized Chlorination to Yield this compound
-
Setup: In an oven-dried, round-bottom flask under a nitrogen atmosphere, place the 4-Hydroxy-2-methylbenzofuro[3,2-d]pyrimidine (1.0 equivalent).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 10 equivalents) to the flask.[5][9]
-
Reaction: Place the flask in a pre-heated oil bath at 110 °C and stir the mixture under reflux for 3 hours. The solid should gradually dissolve as the reaction proceeds.
-
Monitoring: Check for completion by taking a small aliquot, quenching it carefully in ice/water, extracting with ethyl acetate, and analyzing by TLC.
-
Quenching (Caution!): Once complete, cool the reaction flask to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture onto the stirred ice.
-
Neutralization: Neutralize the acidic slurry by the slow, portion-wise addition of solid sodium bicarbonate until gas evolution ceases and the pH is ~8.
-
Isolation & Purification: Collect the solid precipitate by filtration, wash thoroughly with water, and dry. The crude product can be purified by column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to afford the pure this compound.[5]
Troubleshooting Workflow for Low Yield
If you are facing persistent issues with low yield, this decision tree can help diagnose the underlying problem systematically.
Caption: A decision tree for troubleshooting low yield issues.
References
-
Synthesis and anticancer activities of diverse furo[2,3- d ]pyrimidine and benzofuro[3,2- d ]pyrimidine derivatives. ResearchGate. Available at: [Link]
-
An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )-one derivatives. ResearchGate. Available at: [Link]
-
POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. ResearchGate. Available at: [Link]
- KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride. Google Patents.
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health (NIH). Available at: [Link]
- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine. Google Patents.
-
Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? ResearchGate. Available at: [Link]
-
CHAPTER 14: Phosphorus Oxychloride: Production and Use. RSC Publishing. Available at: [Link]
-
Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Figshare. Available at: [Link]
-
A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. figshare.com [figshare.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KR20070065654A - Chlorination using POCï½3 and benzyltriethylammonium chloride - Google Patents [patents.google.com]
- 9. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
troubleshooting side reactions in 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the challenges of this multi-step synthesis.
I. Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, offering explanations for the underlying causes and providing step-by-step solutions.
A. Issues Related to the Synthesis of the Precursor: 2-Methylbenzofuro[3,2-d]pyrimidin-4(3H)-one
The typical synthetic route to the target molecule involves the initial formation of the pyrimidinone ring system, followed by chlorination. Problems at this initial stage will inevitably impact the final step.
Question 1: I am observing a low yield of my 2-methylbenzofuro[3,2-d]pyrimidin-4(3H)-one precursor. What are the likely causes and how can I improve it?
Answer:
A low yield in the formation of the benzofuro[3,2-d]pyrimidin-4(3H)-one core often points to incomplete cyclization or the formation of side products during the reaction of a 2-aminobenzofuran-3-carboxamide (or related nitrile) with acetic anhydride or a similar reagent.
Underlying Causes:
-
Incomplete Cyclization: The cyclization reaction may be equilibrium-driven or require more stringent conditions to proceed to completion. Insufficient heating or reaction time is a common culprit.
-
Side Reactions of the Starting Material: The 2-aminobenzofuran starting material can be susceptible to side reactions, such as dimerization or decomposition under harsh conditions.
-
Hydrolysis: If water is present in the reaction mixture, it can hydrolyze the acetic anhydride and compete with the desired cyclization.
-
Formation of N-acetylated Intermediate: The reaction may stall at the N-acetylated intermediate without subsequent ring closure. This is particularly relevant if the cyclization requires a catalyst or higher temperatures.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use freshly distilled acetic anhydride and ensure your glassware is thoroughly dried. The presence of moisture can significantly reduce the efficiency of the cyclization.
-
Optimize Reaction Temperature and Time:
-
Start by refluxing the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC).
-
If the reaction stalls, consider a gradual increase in temperature, if possible, or prolonging the reaction time.
-
-
Consider a Catalyst: For challenging cyclizations, the addition of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base can facilitate the ring closure. However, this should be done cautiously as it can also promote side reactions.
-
Purification Strategy: The desired product may be partially lost during workup or purification. Ensure the pH is appropriately adjusted during extraction to minimize the solubility of your product in the aqueous phase. Recrystallization is often an effective method for purifying the pyrimidinone precursor.
B. Issues Related to the Chlorination Step
The conversion of 2-methylbenzofuro[3,2-d]pyrimidin-4(3H)-one to this compound, typically using phosphorus oxychloride (POCl₃), is a critical and often challenging step.
Question 2: My TLC analysis after refluxing with POCl₃ shows complete consumption of the starting material, but after aqueous workup, the starting material reappears. What is happening and how can I prevent this?
Answer:
This is a classic and frequently encountered problem in the chlorination of hydroxypyrimidines and related heterocyclic systems. The reappearance of your starting material indicates that the newly formed 4-chloro product is being hydrolyzed back to the hydroxy precursor during the aqueous workup.
Causality and Mechanism:
The 4-chloro position on the pyrimidine ring is highly activated towards nucleophilic substitution. Water, being a nucleophile, can attack this position, especially under the acidic conditions generated during the quenching of excess POCl₃, to reform the thermodynamically stable pyrimidinone.
Figure 1: Hydrolysis of the 4-chloro product during workup.
Recommended Troubleshooting Protocol:
-
Remove Excess POCl₃ Before Workup: This is the most critical step. After the reaction is complete (as indicated by TLC), cool the reaction mixture and remove the excess POCl₃ under reduced pressure (vacuum distillation). This significantly reduces the exotherm and the amount of acid generated during the quench.[1]
-
Controlled Quenching:
-
Pour the cooled reaction residue slowly onto crushed ice or into a vigorously stirred ice-water mixture. This helps to dissipate the heat generated from the hydrolysis of any remaining POCl₃.[1]
-
Alternatively, dilute the reaction mixture with an inert aprotic solvent like toluene or dichloromethane before quenching.[2]
-
-
Use a Mild Base for Neutralization: Instead of quenching directly into water, consider quenching into a cold, saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[1] This will neutralize the generated acids (HCl and phosphoric acid) and create a less favorable environment for hydrolysis.
-
Temperature Control: Perform the entire workup procedure at low temperatures (0-5 °C) to minimize the rate of hydrolysis.
-
Rapid Extraction: Once the reaction is quenched and neutralized, immediately extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Do not let the product sit in the aqueous layer for an extended period.
Experimental Protocol: Optimized Workup for Chlorination
-
After confirming the reaction's completion via TLC, cool the flask to room temperature.
-
Distill off the excess POCl₃ under reduced pressure.
-
Allow the residue to cool further, then cautiously add an inert solvent like toluene.
-
In a separate flask, prepare a well-stirred, ice-cold saturated solution of sodium bicarbonate.
-
Slowly and carefully add the toluene solution of your product to the bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer 2-3 times with your chosen organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
Question 3: The chlorination reaction is sluggish and does not go to completion, even after prolonged reflux in POCl₃. What can I do?
Answer:
Incomplete chlorination can be due to several factors, including insufficient reactivity of the substrate or deactivation of the POCl₃.
Potential Causes:
-
Substrate Solubility: Your 2-methylbenzofuro[3,2-d]pyrimidin-4(3H)-one precursor may have poor solubility in POCl₃, limiting the reaction rate.
-
Insufficient Temperature: While refluxing POCl₃ (b.p. ~106 °C) is standard, some less reactive substrates may require higher temperatures.
-
Presence of Water: Traces of water in the starting material or glassware can consume POCl₃, reducing its effectiveness.
Strategies for Improvement:
-
Addition of a Base/Catalyst: The addition of a tertiary amine, such as N,N-dimethylaniline, triethylamine, or pyridine, can accelerate the reaction.[3][4][5] These bases can act as catalysts by forming a more reactive intermediate with POCl₃.
-
Use of Co-reagents: In some cases, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) is more effective than POCl₃ alone.[6] PCl₅ can help to drive the reaction to completion.
-
Higher Temperatures in a Sealed Vessel: For particularly stubborn substrates, conducting the reaction in a sealed tube or a pressure-rated reactor allows for temperatures significantly higher than the boiling point of POCl₃, which can dramatically increase the reaction rate.[3][7]
| Parameter | Standard Condition | Troubleshooting Modification | Rationale |
| Temperature | Reflux (~106 °C) | 120-160 °C (Sealed Vessel) | Increases reaction kinetics for unreactive substrates.[3] |
| Additives | None | N,N-Dimethylaniline or Pyridine (1 eq.) | Catalyzes the reaction by forming a reactive intermediate.[4][5] |
| Reagent | POCl₃ | POCl₃ / PCl₅ mixture | PCl₅ is a stronger chlorinating agent.[6] |
| Solvent | Neat POCl₃ | High-boiling inert solvent (e.g., toluene) | Can improve solubility and allow for higher temperatures. |
Table 1: Summary of troubleshooting strategies for incomplete chlorination.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of chlorination using POCl₃?
A1: The chlorination of a pyrimidinone with POCl₃ proceeds through the formation of a phosphate ester intermediate. The pyrimidinone, in its lactam tautomeric form, acts as a nucleophile and attacks the phosphorus atom of POCl₃. Subsequent elimination, often facilitated by the chloride ion, leads to the formation of the 4-chloro product. The addition of a base like pyridine can accelerate this process by forming a highly reactive pyridinium intermediate with POCl₃.
Figure 2: Simplified mechanism of chlorination with POCl₃.
Q2: Are there alternative chlorinating agents to POCl₃?
A2: Yes, other chlorinating agents can be used, although POCl₃ is the most common for this type of transformation. Thionyl chloride (SOCl₂) can sometimes be employed, often in the presence of a catalytic amount of dimethylformamide (DMF), which forms the Vilsmeier reagent in situ.[8] Another option is oxalyl chloride, also with catalytic DMF. However, for heterocyclic systems like pyrimidinones, POCl₃ generally gives cleaner reactions and higher yields.
Q3: What are the key safety precautions when working with POCl₃?
A3: Phosphorus oxychloride is a highly corrosive and reactive chemical. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. POCl₃ reacts violently with water, so all glassware must be scrupulously dry.[9] Quenching of the reaction should be done with extreme care, preferably by adding the reaction mixture to ice, rather than the other way around, to control the exothermic reaction.
Q4: How can I best purify the final this compound product?
A4: The crude product obtained after workup can be purified by several methods:
-
Column Chromatography: This is a very effective method for removing polar impurities, including any residual starting material. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) can provide highly pure material.
-
Washing/Trituration: Sometimes, simply washing or triturating the crude solid with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether or hexanes) can significantly improve purity.
III. References
-
ResearchGate. How should I proceed in Chlorination using POCl3? Available from: [Link][1][8]
-
Semantic Scholar. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available from: [Link]
-
MDPI. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available from: [Link][3][7]
-
ResearchGate. Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? Available from: [Link][4]
-
National Institutes of Health. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Available from: [Link]
-
ResearchGate. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available from: [Link]
-
ResearchGate. Can any one suggest an efficient method to distill POCl3 for chlorination? Available from: [Link]
-
ResearchGate. How should I proceed in Chlorination using POCl3? Available from: [Link]
-
Indian Chemical Society. POCl -PCl mixture: A robust chlorinating agent. Available from: [Link][6]
-
Google Patents. A kind of synthetic method of 4- chloro-2-methyl pyrimidine. Available from: [5]
-
ResearchGate. Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents. Available from: [Link]
-
ResearchGate. Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. Available from: [Link]
-
Indian Journal of Pharmaceutical Sciences. Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking. Available from: [Link]
-
ResearchGate. An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )-one derivatives. Available from: [Link]
-
Organic Chemistry Portal. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Available from: [Link]
-
Google Patents. Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide. Available from: [2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine
Welcome to the technical support center for the synthesis and optimization of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Our goal is to provide you with in-depth, field-proven insights to enhance your experimental success.
Introduction: The Synthetic Challenge
This compound is a key intermediate in the development of various biologically active molecules. The introduction of the chlorine atom at the 4-position of the pyrimidine ring is a critical step that often presents challenges. This guide will focus on the optimization of this chlorination step, assuming the precursor, 2-methylbenzofuro[3,2-d]pyrimidin-4-ol (or its tautomeric form, 2-methylbenzofuro[3,2-d]pyrimidin-4(3H)-one), is in hand.
The primary method for this conversion is the treatment of the 4-hydroxy precursor with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). While seemingly straightforward, this reaction is sensitive to various parameters that can significantly impact yield, purity, and the formation of byproducts.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low or No Product Formation
Q1: I am not observing any formation of the desired 4-chloro product. What are the likely causes?
A1: The absence of product formation typically points to issues with the reactants, reaction conditions, or the work-up procedure. Here’s a systematic approach to troubleshoot this issue:
-
Reagent Quality:
-
Phosphorus Oxychloride (POCl₃): Ensure that the POCl₃ used is fresh and has been properly stored. POCl₃ is highly reactive with moisture and can decompose over time, losing its efficacy. Using a freshly opened bottle or a recently distilled batch is recommended.
-
Starting Material: Verify the identity and purity of your 2-methylbenzofuro[3,2-d]pyrimidin-4-ol. Impurities can interfere with the reaction. Ensure the starting material is thoroughly dried, as water will consume the POCl₃.
-
-
Reaction Temperature and Time:
-
The chlorination reaction is often conducted at elevated temperatures, typically refluxing in POCl₃ (b.p. 105.8 °C).[1][2] Insufficient temperature can lead to a sluggish or incomplete reaction.
-
Conversely, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material or product. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Use of a Catalyst or Additive:
-
In some cases, the addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can facilitate the reaction.[1] These bases can act as catalysts and also neutralize any HCl generated during the reaction. However, their use needs to be optimized as they can also lead to side reactions.
-
dot
Caption: Troubleshooting workflow for low or no product yield.
Formation of Impurities and Byproducts
Q2: My reaction yields a complex mixture of products, and the desired compound is not the major component. What are the common side reactions?
A2: The formation of multiple products is a common issue in pyrimidine chemistry. Understanding the potential side reactions is key to mitigating them.
-
Incomplete Reaction: The most common "impurity" is unreacted starting material. As mentioned above, this can be due to insufficient reaction time, temperature, or reagent quality.
-
Decomposition: Benzofuro[3,2-d]pyrimidines can be sensitive to harsh acidic conditions at high temperatures. Prolonged heating in POCl₃ can lead to charring or the formation of intractable tars.
-
Hydrolysis during Work-up: The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy compound, especially in the presence of water and if the pH is not carefully controlled. During the quenching step with ice/water, it is crucial to work quickly and efficiently extract the product into an organic solvent.
-
Formation of Dimeric or Polymeric Byproducts: Although less common, self-condensation or other intermolecular reactions can occur at high temperatures, leading to higher molecular weight impurities.
Experimental Protocol: Standard Chlorination Procedure
-
To a round-bottom flask equipped with a reflux condenser and a drying tube, add 2-methylbenzofuro[3,2-d]pyrimidin-4-ol (1.0 eq).
-
Carefully add phosphorus oxychloride (5-10 eq) to the flask.[1]
-
Optional: Add N,N-dimethylaniline (0.5-1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (around 100-110 °C) and monitor the reaction progress by TLC.[1]
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate or another suitable base until the pH is neutral to slightly basic.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
dot
Caption: Experimental workflow for the chlorination reaction.
Purification Challenges
Q3: I am having difficulty purifying the crude product. What are the best practices for purification?
A3: Purification of this compound can be challenging due to the presence of polar byproducts and unreacted starting material.
-
Column Chromatography: This is often the most effective method for separating the product from impurities.
-
Solvent System: A gradient elution of ethyl acetate in hexanes is a good starting point. The less polar product should elute before the more polar starting material.
-
TLC Analysis: Before running a column, carefully select a solvent system using TLC that gives good separation between the product and major impurities.
-
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an effective final purification step.
-
Solvent Selection: Suitable solvents for recrystallization might include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Effective and commonly used for this transformation. |
| Solvent | Neat POCl₃ or high-boiling inert solvent (e.g., toluene) | Using neat POCl₃ simplifies the reaction setup. Toluene can be used if a co-solvent is desired.[2] |
| Temperature | 100-110 °C (Reflux) | Ensures a reasonable reaction rate. Monitor for decomposition. |
| Reaction Time | 2-5 hours | Should be optimized by monitoring with TLC. |
| Additive | N,N-dimethylaniline (optional) | Can catalyze the reaction but may complicate purification. |
| Work-up | Quench on ice, neutralize, extract | Standard procedure to isolate the product and remove excess reagents. |
| Purification | Column Chromatography (Hexanes/EtOAc) or Recrystallization | Effective methods for obtaining a pure product. |
Expert Insights: Beyond the Basics
-
Moisture Control: The success of this reaction is highly dependent on anhydrous conditions. Ensure all glassware is oven-dried, and use a drying tube on the reaction setup.
-
Scale-up Considerations: When scaling up the reaction, the quenching step needs to be performed with extreme caution due to the exothermic reaction of POCl₃ with water. Adding the reaction mixture to ice should be done slowly and in a well-ventilated fume hood.
-
Alternative Chlorinating Agents: While POCl₃ is the most common, other chlorinating agents like thionyl chloride (SOCl₂) could be explored, potentially with different reaction profiles and selectivities.
By systematically addressing these potential issues and carefully optimizing the reaction parameters, you can significantly improve the yield and purity of your this compound synthesis.
References
- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents.
-
Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines - ResearchGate. Available at: [Link]
- WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents.
Sources
- 1. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]
- 2. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine Derivatives
Introduction
Welcome to the technical support guide for the purification of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science. However, their purification presents unique challenges due to the presence of a reactive chloro-substituent and a fused heterocyclic system. Common issues include the persistence of colored impurities, co-elution with byproducts, difficulties in crystallization, and potential degradation under certain conditions.
This guide is structured to provide practical, experience-driven advice in a question-and-answer format. It is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their purification workflows, ensuring the isolation of high-purity materials essential for reliable downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the crude product of a this compound synthesis?
A1: The impurity profile largely depends on the synthetic route, but typically involves:
-
Unreacted Starting Materials: Such as the corresponding 4-hydroxy-2-methylbenzofuro[3,2-d]pyrimidine if the chlorination step (e.g., using POCl₃) is incomplete.
-
Hydrolysis Product: The 4-chloro group is susceptible to hydrolysis, especially in the presence of water during workup or on silica gel, leading to the formation of the 4-hydroxy derivative.[1][2]
-
Over-chlorinated or Side-Reaction Products: Depending on the reaction conditions, chlorination at other positions on the aromatic ring can occur, though this is less common.
-
Amine Hydrochloride Salts: If an amine or amine salt is used as a catalyst or additive in the chlorination step (e.g., with POCl₃), these salts can precipitate with the product.[3]
-
Residual Solvents and Reagents: High-boiling point solvents (like DMF or toluene) and excess chlorinating agents (like POCl₃ or SOCl₂) can be difficult to remove.
Q2: My purified compound is always slightly yellow or brown, even after column chromatography. What causes this and how can I fix it?
A2: Persistent color is a frequent issue. It can be caused by trace amounts of highly conjugated impurities or degradation products.
-
Cause: Often, minor oxidation or polymerization byproducts, which possess extended chromophores, are the culprits. These can be present in very small quantities but still impart significant color.
-
Solution:
-
Activated Charcoal Treatment: Dissolve the crude or semi-pure product in a suitable hot solvent (e.g., ethyl acetate, acetone, or toluene). Add a small amount (1-2% by weight) of activated charcoal and boil for 5-10 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal.[4] This process is highly effective at adsorbing colored impurities.
-
Recrystallization: A carefully chosen recrystallization solvent system can selectively leave colored impurities in the mother liquor.[5][6]
-
Solvent Choice: Ensure all solvents used are high purity (e.g., HPLC grade), as impurities in solvents can also introduce color.
-
Q3: Is the 4-chloro group stable during silica gel column chromatography?
A3: The stability is conditional. Standard silica gel is slightly acidic and contains variable amounts of water, which can promote the hydrolysis of the reactive 4-chloro group back to the 4-hydroxy analog.
-
Mitigation Strategies:
-
Deactivate the Silica: Slurry the silica gel in the initial mobile phase containing 0.5-1% triethylamine (Et₃N) or another non-nucleophilic base. This neutralizes the acidic sites on the silica surface.
-
Use Alumina: Basic or neutral alumina can be a better stationary phase for acid-sensitive compounds.
-
Work Quickly: Do not let the compound sit on the column for an extended period. A faster "flash" chromatography is preferable to a slow gravity column.[7]
-
Dry Solvents: Use anhydrous solvents for your mobile phase to minimize the presence of water.
-
Troubleshooting Guide: Specific Purification Issues
Problem 1: Low Purity After Column Chromatography (Co-elution of Impurities)
Q: I'm seeing multiple spots by TLC that are very close together, and my column fractions are all cross-contaminated. How can I improve separation?
A: This indicates that the polarity difference between your product and the impurities is small. A systematic approach to optimizing the chromatography is needed.
-
Underlying Cause: The structural similarity between the desired product and impurities (e.g., unreacted starting material or isomers) leads to poor resolution.
-
Troubleshooting Steps:
-
TLC Solvent Screen: Before running a column, screen multiple solvent systems using TLC. The goal is to find a system that maximizes the difference in retention factor (ΔRf) between your product and the key impurities. A good target is an Rf of 0.25-0.35 for your product.[7]
-
Adjust Mobile Phase Polarity:
-
If spots are too high (high Rf), decrease the polarity of the mobile phase (reduce the percentage of the polar solvent like ethyl acetate).
-
If spots are too low (low Rf), gradually increase the polarity.
-
-
Try Different Solvent Systems: Do not just vary the ratio; change the solvents themselves. For example, if a Hexane/Ethyl Acetate system fails, try Dichloromethane/Methanol or Toluene/Acetone. Different solvents interact with the analytes and stationary phase in unique ways, which can alter selectivity.
-
| Solvent System Example | Polarity Index | Typical Use Case for Benzofuro[3,2-d]pyrimidines |
| Hexanes / Ethyl Acetate | Low to Medium | Good starting point for moderately polar compounds. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds or when tailing is an issue. |
| Toluene / Acetone | Low to Medium | Offers different selectivity due to aromatic interactions with toluene. |
Problem 2: Product Fails to Crystallize or Oils Out
Q: After chromatography, I evaporated the solvent and was left with a persistent oil/gum instead of a solid. I can't get it to crystallize. What should I do?
A: Oiling out is common when residual impurities are present or when the solution is supersaturated too quickly.[8]
-
Underlying Cause: The presence of impurities disrupts the formation of a crystal lattice. Alternatively, rapid cooling or evaporation can cause the compound's concentration to exceed its solubility limit so fast that molecules don't have time to align into a crystal.
-
Troubleshooting Workflow: The following decision tree can guide your experimental approach.
Caption: Troubleshooting workflow for inducing crystallization.
Problem 3: Significant Product Loss During Workup/Purification
Q: My crude yield is high, but I lose more than 70% of my material after purification. Where is it going?
A: High product loss can occur at several stages, often due to the compound's physical properties or instability.
-
Potential Causes & Solutions:
-
Hydrolysis on Column: As discussed in FAQ Q3, the chloro-group can be hydrolyzed on acidic silica gel. This converts your product into the more polar hydroxy-analog, which may stick to the column or elute much later, leading to perceived loss.
-
Solution: Neutralize the silica with triethylamine or use alumina.[7]
-
-
Aqueous Workup Issues:
-
Emulsion Formation: The compound may form stable emulsions during liquid-liquid extractions, trapping product in the interface. Solution: Add brine (saturated NaCl solution) to break the emulsion or filter the entire mixture through Celite®.
-
Product Precipitation: If the product is poorly soluble in the extraction solvent, it may precipitate during the workup. Ensure you are using a sufficient volume of a good organic solvent (e.g., ethyl acetate, dichloromethane).
-
-
Recrystallization Losses: The product has some solubility even in cold recrystallization solvent.[8]
-
Solution: Use the absolute minimum amount of hot solvent needed to dissolve the compound.[5] After cooling, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery. Wash the collected crystals with a minimal amount of ice-cold solvent.
-
-
Key Purification Protocols
Protocol 1: Flash Column Chromatography on Neutralized Silica Gel
This protocol is designed to purify the target compound while minimizing the risk of hydrolysis.
-
Slurry Preparation:
-
In a fume hood, measure the required amount of silica gel (typically 50-100 times the weight of the crude material).
-
Prepare the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and add 0.5% triethylamine (Et₃N) by volume.
-
Create a slurry of the silica gel in this mobile phase.
-
-
Column Packing:
-
Pour the slurry into the column and use gentle air pressure to pack the bed firmly and evenly. Ensure there are no cracks or air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity by increasing the percentage of the polar solvent (e.g., ethyl acetate). A step gradient is often effective.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the pure fractions, and remove the solvent using a rotary evaporator. The added triethylamine is volatile and should co-evaporate.
-
Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
This is a powerful technique when finding a single suitable recrystallization solvent is difficult.
-
Solvent Selection:
-
Find a "solvent" in which your compound is very soluble (e.g., Dichloromethane, Ethyl Acetate, Acetone).
-
Find an "anti-solvent" in which your compound is very insoluble (e.g., Hexanes, Pentane, Water). The two solvents must be miscible. A good pair is often Dichloromethane/Hexanes.
-
-
Procedure:
-
Dissolve the impure solid in the minimum required amount of the hot "solvent".
-
While the solution is still warm, slowly add the "anti-solvent" dropwise with swirling.
-
Continue adding until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.
-
Add one or two drops of the "solvent" to make the solution clear again.
-
Set the flask aside and allow it to cool slowly to room temperature. Do not disturb it.
-
Once at room temperature, cool further in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of a cold mixture of the solvent/anti-solvent.
-
Dry the crystals under vacuum.
-
General Purification Workflow Diagram
Caption: A standard workflow for purifying benzofuro[3,2-d]pyrimidine derivatives.
References
- US5525724A - Process for the preparation of chloropyrimidines.
- King, J. A., & McMillan, F. H. (1946). The Chlorination of Heterocyclic and Acyclic Sulfonhydrazones. Canadian Journal of Research, 24b(5), 227-232.
- Hester, J. B., & Rudzik, A. D. (1971). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Journal of Medicinal Chemistry, 14(11), 1078-1081.
- CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
- University of Colorado, Boulder. (n.d.). Recrystallization. Department of Chemistry and Biochemistry.
- Nichols, L. (n.d.).
- Yuan, W.-C., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1134.
- Romero-Ortega, M., et al. (2014). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Journal of Heterocyclic Chemistry, 51(S1), E235-E243.
- Chen, Y., et al. (2023). Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. Molecules, 28(18), 6548.
- Thieme Chemistry. (2014). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synfacts, 10(10), 1042.
- Jasperse, C. (n.d.). Recrystallization I. Chem 355.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Wibaut, J. P., & den Hertog, H. J. (1948). The polymerisation of 4-chloropyridine. Recueil des Travaux Chimiques des Pays-Bas, 67(6), 363-374.
- Li, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698.
- BLDpharm. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- BenchChem. (2025).
- WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide.
- Wang, H., et al. (2019). An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives. Journal of Chemical Research, 43(5-6), 202-206.
- Wu, W.-N., et al. (2013). Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative. Asian Journal of Chemistry, 25(10), 5785-5787.
- US8334383B2 - Regioselective preparation of substituted pyrimidines.
- US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Stabilizing 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term storage and handling of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine (CAS No: 39786-40-8). Our goal is to ensure the stability and integrity of this compound throughout your research endeavors.
I. Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
For optimal long-term stability, we recommend storing this compound at -20°C . While short-term storage at 4°C is acceptable for daily use, colder temperatures significantly slow down potential degradation processes. Storing the compound at room temperature is strongly discouraged due to the increased risk of hydrolysis and other degradation pathways.
Q2: Should this compound be stored under an inert atmosphere?
Yes, absolutely. This compound is susceptible to degradation in the presence of atmospheric moisture and oxygen.[1][2][3] We strongly advise storing the solid compound under a dry, inert atmosphere such as argon or nitrogen . This can be achieved by using a glovebox for aliquoting and storage or by utilizing sealed ampoules under an inert gas.[2] For everyday use, storing in a desiccator with a high-quality desiccant is a minimum requirement.
Q3: Is this compound sensitive to light?
Q4: What is the expected shelf-life of this compound under recommended storage conditions?
When stored at -20°C under a dry, inert atmosphere and protected from light, this compound is expected to be stable for at least 12-24 months . However, we recommend performing periodic purity checks, especially if the container has been opened multiple times. For critical applications, re-analyzing the compound after 12 months is a prudent measure. Some chemicals are known to be "time-sensitive" and can develop additional hazards over long storage periods.[5]
Q5: What are the primary signs of degradation to look out for?
Visual inspection can provide initial clues about the stability of your compound. Key indicators of degradation include:
-
Color Change: A noticeable change from its initial appearance (e.g., turning yellow or brown).
-
Clumping or Caking: The solid may become sticky or clump together, suggesting moisture absorption.
-
Insolubility: Difficulty in dissolving the compound in a solvent in which it was previously soluble.
If any of these signs are observed, it is crucial to re-assess the purity of the compound using appropriate analytical methods before use.
II. Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent results or loss of activity in biological assays.
-
Potential Cause: Degradation of the compound leading to a lower concentration of the active molecule. The primary suspect for degradation is the hydrolysis of the 4-chloro substituent.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Recommended Action:
-
Purity Analysis: Analyze the purity of your current stock solution and the solid compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Prepare Fresh Stock: If degradation is confirmed, discard the old stock solution and prepare a fresh one from a new, unopened aliquot of the solid compound.
-
Solvent Purity: Ensure the solvent used for preparing the stock solution is anhydrous and of high purity.
-
Issue 2: The solid compound has changed color or appears clumpy.
-
Potential Cause: This is often a sign of moisture absorption and subsequent hydrolysis or oxidation.
-
Troubleshooting and Prevention:
| Observation | Potential Cause | Recommended Action & Prevention |
| Yellowing/Browning | Oxidation or photodegradation | Discard the affected batch. Store future batches in amber vials at -20°C under an inert atmosphere. |
| Clumping/Caking | Moisture absorption | Dry the compound under high vacuum. However, if hydrolysis is suspected, the material may be compromised. Prevent by storing in a desiccator or glovebox.[1][2] |
Issue 3: Difficulty dissolving the compound in a previously used solvent.
-
Potential Cause: The compound may have degraded into less soluble byproducts. Hydrolysis of the chloro group to a hydroxyl group would significantly change the polarity and solubility.
-
Recommended Action:
-
Sonication: Gentle sonication in a bath may help to dissolve the compound.
-
Purity Check: If solubility issues persist, it is a strong indicator of degradation. A purity check via HPLC or NMR is recommended.
-
Solvent Choice: Re-evaluate the solvent choice. If degradation to a more polar compound is suspected, a more polar solvent might be required for the impurity, but the original compound's solubility should remain the same.
-
III. Key Degradation Pathways & Prevention
Understanding the potential chemical instabilities of this compound is key to preventing its degradation.
Hydrolysis of the 4-Chloro Group
The C4-Cl bond on the pyrimidine ring is susceptible to nucleophilic substitution, particularly by water (hydrolysis), to form the corresponding 4-hydroxy derivative. This is likely the primary degradation pathway.
-
Mechanism: The electron-withdrawing pyrimidine ring activates the chloro group towards nucleophilic attack.
-
Prevention:
Oxidation of the Benzofuran Ring
The benzofuran moiety can be susceptible to oxidation, especially when exposed to air and light over prolonged periods. This can lead to ring-opened products or other complex degradation mixtures.
-
Prevention:
Visualizing Degradation Prevention
Caption: Key factors for ensuring long-term compound stability.
IV. Recommended Analytical Protocols for Quality Control
Regularly assessing the purity of your compound is crucial for reproducible research.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is ideal for routine purity checks and quantifying the extent of degradation.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point.
-
Example Gradient: Start with 10% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of the compound (e.g., 254 nm, 280 nm, or 320 nm).
-
Sample Preparation: Prepare a stock solution of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or DMSO) and dilute to a final concentration of ~50 µg/mL in the initial mobile phase.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is essential for confirming the chemical structure and identifying potential degradation products.
-
Solvent: Use a deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: Acquire a standard proton NMR spectrum. The disappearance of characteristic peaks or the appearance of new signals can indicate degradation. For instance, hydrolysis of the chloro group would likely result in the appearance of a broad singlet corresponding to the hydroxyl proton.
V. References
-
Wipf, P. (2015). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. University of Groningen. Retrieved from [Link]
-
Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved from [Link]
-
This compound | 39786-40-8. (n.d.). J&K Scientific. Retrieved from [Link]
-
Shriver, D. F., & Drezdzon, M. A. (1986). The manipulation of air-sensitive compounds. John Wiley & Sons.
-
Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.). ResearchGate. Retrieved from [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651.
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Sangapure, S. S., & Agasimundin, Y. S. (2009). Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. Indian Journal of Heterocyclic Chemistry, 18(4), 353-356.
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Wu, W. N., Fei, Q., Zhang, Y. L., Ma, M., & Ouyang, G. P. (2013). Synthesis and Crystal structure of Benzofuro[3,2-d]pyrimidine Derivative. Asian Journal of Chemistry, 25(12), 6679.
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Anderson, D. D., et al. (2018). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Cancer Therapeutics, 17(7), 1416-1426. 16.Benzofuro[3,2-d]pyrimidine-4(3H)-thione. (n.d.). PubChem. Retrieved from [Link]
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CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine. (2019). Google Patents.
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Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-51.
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Romero-Ortega, M., et al. (2018). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synfacts, 14(08), 0825.
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Guillon, R., et al. (2018). Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration. Bioorganic & Medicinal Chemistry Letters, 28(13), 2250-2255.
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Kallur, S. B., et al. (2021). Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking. Indian Journal of Pharmaceutical Sciences, 83(5), 876-886.
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Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews.
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Bar-Magen, T., et al. (2013). Identification of benzofurano[3,2-d]pyrimidin-2-ones, a new series of HIV-1 nucleotide-competing reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2634-2639.
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Kim, S., et al. (2010). The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology, 192(16), 4246-4256.
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Lu, Y. Z., et al. (2014). Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Asian Journal of Chemistry, 26(22), 7911.
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CN102675259A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2012). Google Patents.
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Safety Alert - Dangers of prolonged storage of 'time sensitive' chemicals. (n.d.). Queensland Government.
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CHEMICAL STORAGE FACT SHEET. (2023). University of Waterloo.
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Tungen, J. E., et al. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chemistry & Engineering, 2(3), 474-481.
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Safe Storage of Chemicals. (n.d.). University of York.
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Chemical Segregation and Storage. (n.d.). USC Environmental Health & Safety.
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This compound. (n.d.). AbacipharmTech.
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- 8. web.mit.edu [web.mit.edu]
minimizing byproduct formation in 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine reactions
Welcome to the technical support center for the synthesis of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic transformation. By understanding the underlying chemical principles, you can effectively minimize byproduct formation and optimize your reaction outcomes.
Introduction
The synthesis of this compound typically involves the chlorination of its corresponding hydroxyl precursor, 2-methylbenzofuro[3,2-d]pyrimidin-4-ol, using a chlorinating agent such as phosphoryl chloride (POCl₃). While this reaction is a staple in heterocyclic chemistry, it is not without its challenges. The primary issues encountered are incomplete conversion, hydrolysis of the desired product during workup, and the formation of various impurities. This guide provides in-depth troubleshooting advice and frequently asked questions to address these specific issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Problem 1: Low or Incomplete Conversion of Starting Material
Question: I am observing a significant amount of the starting material, 2-methylbenzofuro[3,2-d]pyrimidin-4-ol, in my crude reaction mixture. How can I drive the reaction to completion?
Answer: Incomplete conversion is a common issue and can often be resolved by optimizing several reaction parameters. The chlorination of a hydroxypyrimidine is a nucleophilic substitution on the phosphorus of POCl₃, followed by the elimination of a phosphate species.
Potential Causes & Solutions:
-
Insufficient Reagent Stoichiometry: While traditionally carried out in a large excess of POCl₃, modern, more environmentally conscious methods aim to use near-equimolar amounts.[1][2] If you are using a protocol with reduced POCl₃, ensure the stoichiometry is sufficient. For challenging substrates, a modest excess (1.5-3 equivalents) may still be necessary.
-
Inadequate Reaction Temperature: These chlorination reactions often require heating to overcome the activation energy. If you are running the reaction at a lower temperature, consider incrementally increasing it. A common temperature range is 80-110°C (reflux).[3]
-
Absence of a Catalyst/Base: The reaction can be sluggish without an appropriate additive. Organic bases like N,N-dimethylaniline, pyridine, or triethylamine are often used to neutralize the HCl generated in situ and to activate the POCl₃.[1][3]
-
Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress by TLC or LC-MS to determine the optimal time point for quenching.
Experimental Protocol: Optimized Chlorination
A robust starting point for this chlorination is a solvent-free approach which has been shown to be effective for a wide range of hydroxypyrimidines.[1][2]
-
In a sealed reaction vessel, combine 2-methylbenzofuro[3,2-d]pyrimidin-4-ol (1 equivalent), POCl₃ (1-1.2 equivalents), and pyridine (1 equivalent).
-
Heat the mixture to 120-160°C for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Proceed with a carefully controlled workup (see Problem 2).
Problem 2: Formation of a Polar Impurity, Suspected to be the Starting Hydroxy Compound, During Workup
Question: My reaction appears complete by TLC, but after aqueous workup, I isolate a mixture containing a significant amount of the starting material. What is happening and how can I prevent it?
Answer: This is a classic case of product hydrolysis. The 4-chloro position on the pyrimidine ring is highly susceptible to nucleophilic attack, and water is an effective nucleophile, especially under acidic conditions generated during the quenching of excess POCl₃. The product, this compound, reverts to the starting 2-methylbenzofuro[3,2-d]pyrimidin-4-ol.
Mechanism of Hydrolysis:
Caption: Hydrolysis of this compound.
Solutions to Minimize Hydrolysis:
-
Controlled Quenching: The quenching of unreacted POCl₃ is highly exothermic and generates phosphoric acid and HCl.[4] A rapid temperature increase will accelerate the hydrolysis of your product.
-
Best Practice: After cooling the reaction mixture to room temperature, add it slowly to a vigorously stirred slurry of crushed ice and a mild base like sodium bicarbonate or sodium carbonate. This keeps the temperature low and neutralizes the generated acid immediately.
-
-
Non-Aqueous Workup: If hydrolysis remains a significant issue, a non-aqueous workup can be employed.
-
Solvent Choice for Extraction: Use a water-immiscible organic solvent for extraction, such as dichloromethane or ethyl acetate, to efficiently separate your product from the aqueous phase.
Problem 3: The Presence of Dark, Tarry Byproducts
Question: My final product is a dark oil or solid, and purification is difficult. What is the source of these colored impurities?
Answer: Dark, often polymeric, byproducts can arise from several sources, primarily related to reaction temperature and the choice of reagents.
Potential Causes & Solutions:
-
High Reaction Temperatures: While heat is necessary, excessive temperatures or prolonged heating can lead to the decomposition of the starting material, product, or reagents.
-
Optimization: Determine the minimum temperature required for a reasonable reaction rate. An oil bath with precise temperature control is recommended.
-
-
Choice of Amine Base: Certain tertiary amines, like N,N-dimethylaniline, are prone to oxidation and can form colored impurities at high temperatures, especially in the presence of POCl₃.
-
Alternative Bases: Consider using pyridine or triethylamine, which are generally more robust under these conditions.
-
-
Substrate Instability: The benzofuro[3,2-d]pyrimidine core itself may have limited stability under highly acidic and high-temperature conditions.
-
Milder Reagents: For sensitive substrates, alternative, milder chlorinating agents like oxalyl chloride or thionyl chloride in DMF (Vilsmeier-Haack conditions) could be explored, though these may require more extensive optimization.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
While the reaction is often run using excess POCl₃ as the solvent, this is not ideal for scale-up due to safety and environmental concerns.[3] High-boiling inert solvents like toluene or xylene can be used. However, recent literature suggests that a solvent-free approach is often highly efficient and simplifies the workup.[1][2]
Q2: How do I effectively remove the amine base and its salts after the reaction?
If an amine base is used, it will be present in the crude product as a free base and its hydrochloride salt.
-
Aqueous Wash: During a basic aqueous workup (pH > 8), the hydrochloride salt will be converted to the free amine, which can be removed by extraction with an organic solvent. Subsequent washes with a dilute acid solution (e.g., 1M HCl) can then extract the amine into the aqueous layer. Be cautious, as this can promote product hydrolysis.
-
Copper Sulfate Wash: A wash with a 10% aqueous copper (II) sulfate solution can effectively remove pyridine and other amines by forming a water-soluble complex.[6]
Q3: What are the best practices for handling and quenching POCl₃ safely?
Phosphoryl chloride is a hazardous reagent that reacts violently with water.[4]
-
Handling: Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Quenching: Never add water directly to POCl₃. Always add the POCl₃-containing reaction mixture slowly to ice. For larger scale reactions, be prepared for a significant exotherm and have an ice bath ready to cool the quenching vessel.
Q4: What analytical techniques are best for monitoring this reaction?
-
Thin Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of the more polar starting material (2-methylbenzofuro[3,2-d]pyrimidin-4-ol) and the appearance of the less polar product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing you to track the masses of the starting material, product, and any significant byproducts in real-time.
Summary of Optimized Reaction Conditions
| Parameter | Conventional Method | Optimized/Recommended Method | Rationale |
| Chlorinating Agent | Large excess of POCl₃ | 1-1.5 equivalents of POCl₃ | Reduces waste, improves safety, and simplifies workup.[1][7] |
| Solvent | Excess POCl₃ or Toluene | Solvent-free | High concentration, often faster reaction, and easier workup.[1][2] |
| Additive | N,N-Dimethylaniline | Pyridine or Triethylamine | Less prone to forming colored byproducts at high temperatures.[1] |
| Temperature | 100-110°C | 120-160°C (sealed vessel) | Higher temperature in a sealed system can improve efficiency.[1] |
| Workup | Quench with water | Slow addition to ice/bicarbonate slurry | Minimizes temperature increase and neutralizes acid to prevent hydrolysis.[4] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for byproduct minimization.
References
-
Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. [Link]
- Bayer Aktiengesellschaft. (1996). Process for the preparation of chloropyrimidines.
- Bayer Aktiengesellschaft. (2000). Chloropyrimidine process.
-
Indian Journal of Pharmaceutical Sciences. (2022). Benzofuran | Pyrimidine | In Vitro | Antibacterial | Molecular Docking. Indian Journal of Pharmaceutical Sciences, 84(3), 624-635. [Link]
-
Liu, Z., et al. (2006). 3-(4-Chlorophenyl)-2-(diisopropylamino)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5013–o5014. [Link]
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? Retrieved from [Link]
-
Sangapure, S. S., & Agasimundin, Y. S. (2009). Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. ResearchGate. [Link]
-
Basawaraj, R., et al. (2009). Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. [Link]
-
ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
ResearchGate. (2019). An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2- d ]pyrimidin-4(3 H )-one derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. EP1042303A1 - Chloropyrimidine process - Google Patents [patents.google.com]
Technical Support Center: Degradation Pathways of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the forced degradation studies of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine. Our aim is to equip you with the necessary knowledge to anticipate challenges, interpret results, and design robust stability-indicating methods for this novel heterocyclic compound.
Introduction to Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development process. It involves subjecting a drug substance to conditions more severe than accelerated stability testing to elicit the formation of degradation products.[1][2] The primary objectives of these studies are to elucidate the intrinsic stability of the molecule, identify potential degradation pathways, and facilitate the development of stability-indicating analytical methods.[3] The information gleaned from these studies is crucial for formulation development, packaging selection, and defining storage conditions.
The structure of this compound, a fused heterocyclic system, presents several potential sites for degradation. The electron-deficient pyrimidine ring, the reactive chloro substituent, the nucleophilic benzofuran ring, and the methyl group are all potential targets under stress conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address common questions and challenges encountered during the investigation of this compound's stability.
Hydrolytic Degradation (Acidic, Basic, and Neutral Conditions)
Q1: What are the most probable degradation pathways for this compound under hydrolytic stress?
A1: Based on the chemical structure, the most likely pathway under basic conditions is the nucleophilic substitution of the chlorine atom at the C4 position of the pyrimidine ring by a hydroxyl group, yielding 2-methylbenzofuro[3,2-d]pyrimidin-4-ol. Under acidic conditions, protonation of the pyrimidine nitrogens may occur, which could potentially facilitate hydrolytic ring opening, although this is generally less common than substitution at the chloro position. The ether linkage of the benzofuran ring is relatively stable to hydrolysis but could be a secondary site of degradation under harsh acidic conditions.
Troubleshooting Guide: Hydrolytic Degradation
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under acidic conditions. | The compound is highly stable in acid. The conditions are not stressful enough. | Increase the acid concentration (e.g., from 0.1 N to 1 N HCl), increase the temperature (e.g., to 80°C), or extend the reaction time. |
| Significant degradation under basic conditions, but the mass balance is poor. | The primary degradant (the 4-hydroxy derivative) may be further degrading. The pyrimidine ring might be undergoing cleavage. | Use milder basic conditions (e.g., 0.01 N NaOH instead of 0.1 N). Analyze samples at earlier time points to capture the primary degradant before it degrades further. Employ a gradient HPLC method to ensure all degradants are eluted and detected. |
| Precipitation is observed upon adding the stock solution to the acidic or basic medium. | The compound or its degradants have low solubility in the aqueous stress medium. | Use a co-solvent (e.g., acetonitrile or methanol) in the stress medium, typically up to 50%, to maintain solubility. Ensure the co-solvent is stable under the applied stress conditions. |
Predicted Hydrolytic Degradation Pathway
Caption: Predicted major hydrolytic degradation product.
Oxidative Degradation
Q2: Which parts of the molecule are most susceptible to oxidation?
A2: The primary sites for oxidation are likely the methyl group at the C2 position, which can be oxidized to a carboxylic acid, and the electron-rich benzofuran ring system. N-oxidation of the pyrimidine ring is also a possibility.
Troubleshooting Guide: Oxidative Degradation
| Issue | Possible Cause | Recommended Solution |
| No degradation with 3% H₂O₂. | The molecule is resistant to mild oxidation. | Increase the concentration of H₂O₂ (e.g., up to 30%). Consider using a more potent oxidizing agent like a Fenton reagent (H₂O₂ + Fe²⁺), but be aware this can lead to complex degradation profiles. |
| Multiple, poorly resolved peaks in the chromatogram. | The oxidation is non-specific, leading to a complex mixture of degradants. | Use milder oxidative conditions (lower H₂O₂ concentration or temperature). Optimize the HPLC method to improve the resolution of the degradation products. This may involve changing the column, mobile phase, or gradient profile. |
Predicted Oxidative Degradation Pathway
Caption: Potential oxidative degradation products.
Photolytic Degradation
Q3: What should I consider when setting up a photostability study?
A3: Photostability testing should be conducted according to ICH Q1B guidelines. This involves exposing the drug substance in both solid and solution states to a light source that produces both UV and visible light. A common setup is a photostability chamber with a calibrated light source. It's also crucial to run a dark control to differentiate between photolytic and thermal degradation.
Troubleshooting Guide: Photolytic Degradation
| Issue | Possible Cause | Recommended Solution |
| The compound appears stable in solution but degrades in the solid state. | Crystal lattice effects or the absence of solvent quenching pathways can make the solid state more susceptible to photodegradation. | This is a valid result and should be noted. It has implications for the handling and storage of the solid drug substance. |
| The results are not reproducible. | The light source intensity may not be consistent, or the sample positioning within the chamber may vary. | Ensure the photostability chamber is properly calibrated and maintained. Use a consistent sample placement for all experiments. |
Thermal Degradation
Q4: How do I differentiate between thermal degradation and melting?
A4: Thermal degradation involves the chemical decomposition of the molecule, while melting is a physical phase change. In an HPLC analysis of a thermally stressed sample, you would see the emergence of new peaks corresponding to degradation products and a decrease in the parent peak area. Techniques like Differential Scanning Calorimetry (DSC) can be used to determine the melting point, while Thermogravimetric Analysis (TGA) can identify the onset of weight loss due to decomposition.[4][5]
Troubleshooting Guide: Thermal Degradation
| Issue | Possible Cause | Recommended Solution |
| No degradation is observed even at high temperatures. | The compound is thermally stable. | This is valuable information for determining the shelf-life and appropriate storage conditions. Ensure the temperature was high enough to be considered a stress condition (e.g., 80-100°C). |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 1 N HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance in an oven at 100°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution (100 µg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the drug substance from its degradation products, process impurities, and excipients.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A gradient from 10% to 90% B over 30 minutes is a reasonable starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the parent compound and all degradants have adequate absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Column Temperature: 30°C
Workflow for Forced Degradation Study
Caption: General workflow for a forced degradation study.
References
-
Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone | Request PDF - ResearchGate. Available at: [Link]
-
(PDF) Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate) - ResearchGate. Available at: [Link]
-
Forced Degradation – A Review. Available at: [Link]
-
Forced degradation and impurity profiling. Available at: [Link]
- WO2024009191A1 - Pyrido[4,3-d]pyrimidine compounds - Google Patents.
-
(PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - ResearchGate. Available at: [Link]
-
Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate. Available at: [Link]
-
Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs - GSC Online Press. Available at: [Link]
Sources
Technical Support Center: Refining Cross-Coupling Protocols for 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine
Welcome to the technical support center for the advanced functionalization of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to leverage palladium-catalyzed cross-coupling reactions to synthesize novel derivatives of this important heterocyclic scaffold.
In this comprehensive resource, we will provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira couplings. Our approach is grounded in established mechanistic principles and field-proven insights to empower you to overcome common challenges and achieve your synthetic goals with confidence.
I. Understanding the Reactivity of this compound
The this compound core presents a unique set of challenges and opportunities in cross-coupling reactions. As an electron-deficient heterocyclic chloride, the C4-Cl bond is activated towards oxidative addition to a Pd(0) catalyst, a crucial step in the catalytic cycle. However, the presence of multiple heteroatoms can lead to catalyst inhibition or undesired side reactions. A thorough understanding of these factors is paramount for successful protocol development.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you diagnose and resolve common issues encountered during your cross-coupling experiments with this compound.
Issue 1: Low to No Product Formation
Question: My reaction shows very low conversion, or only starting material is recovered. What are the likely causes and how can I address them?
Answer: This is a common issue when working with heteroaryl chlorides. A systematic evaluation of your reaction parameters is the most effective approach.
Troubleshooting Workflow:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[1] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can mitigate this by sterically shielding the palladium center.[2]
-
Inefficient Oxidative Addition: The C-Cl bond is stronger than C-Br or C-I bonds, making the initial oxidative addition step more challenging.[2] Employing a more electron-rich ligand can enhance the electron density on the palladium, facilitating this step.
-
Suboptimal Base: The choice and strength of the base are critical. For Suzuki reactions, the base is required to activate the boronic acid.[2] For Heck and Sonogashira reactions, it neutralizes the generated HX. A screening of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is often necessary.
-
Poor Reagent Quality: Ensure that all reagents, especially the boronic acid in Suzuki couplings, are pure and dry. Protodeboronation, the undesired cleavage of the C-B bond, can be a significant side reaction.[3] Using the corresponding pinacol ester can often improve stability.
Issue 2: Formation of Significant Side Products
Question: My reaction is proceeding, but I'm observing significant amounts of byproducts. How can I improve the selectivity?
Answer: Side product formation is often a sign of a competing reaction pathway becoming dominant. Identifying the byproduct is the first step to addressing the issue.
-
Dehalogenation: The replacement of the chlorine atom with a hydrogen is a common side reaction, particularly with electron-deficient heteroaryl halides. This is often mediated by a palladium-hydride species.
-
Solution: Employ a milder base, ensure strictly anhydrous conditions, or switch to a different ligand system.[1]
-
-
Homocoupling of Boronic Acids (Suzuki): This occurs when two molecules of the boronic acid couple with each other.
-
Solution: Thoroughly degas your reaction mixture to remove oxygen, which can promote homocoupling. Using a more stable boronic ester can also help.
-
-
Glaser Coupling of Alkynes (Sonogashira): Homocoupling of the terminal alkyne is a common issue in copper-catalyzed Sonogashira reactions.
III. Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst should I start with for my initial screening?
A1: For Suzuki reactions with this chloro-heterocycle, a good starting point would be a pre-catalyst that readily forms the active Pd(0) species, paired with a bulky, electron-rich phosphine ligand. Systems like Pd₂(dba)₃ with XPhos or SPhos, or a pre-formed catalyst like XPhos Pd G3, are excellent choices.[6] For Heck and Sonogashira reactions, Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common starting points.[7][8]
Q2: How critical is the choice of solvent?
A2: The solvent plays a crucial role in solubility of all components and can influence the reaction rate and selectivity. Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are commonly used.[9] It is imperative that the solvent is anhydrous and thoroughly degassed to prevent side reactions and catalyst deactivation. For Suzuki reactions, a mixture with water is often beneficial.[9]
Q3: Should I be concerned about the N-H group on my coupling partner (e.g., in anilines or indoles)?
A3: Yes, N-H bonds can be acidic and may be deprotonated by the base, leading to potential side reactions or inhibition of the catalyst. In some cases, protection of the N-H group may be necessary to achieve optimal results.
Q4: Is microwave heating a viable option for these reactions?
A4: Absolutely. Microwave irradiation can significantly accelerate reaction times and improve yields, especially for challenging substrates like heteroaryl chlorides.[10][11][12] It is a highly recommended technique to explore during your optimization studies.
IV. Experimental Protocols: Starting Points for Optimization
The following protocols are designed as robust starting points for your cross-coupling reactions with this compound. Please note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary for your specific coupling partner.
A. Suzuki-Miyaura Coupling
This protocol is adapted from established methods for the coupling of challenging heteroaryl chlorides.[2][13]
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Protocol:
-
To a dry reaction vial, add this compound (1.0 equiv.), the desired arylboronic acid or pinacol ester (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.2 M).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Component | Suggested Starting Amount | Role |
| This compound | 1.0 equiv. | Electrophile |
| Arylboronic Acid/Ester | 1.2 - 1.5 equiv. | Nucleophile |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 1-5 mol% | Catalyst Precursor |
| Ligand (e.g., XPhos, SPhos) | 2-10 mol% | Stabilizes and activates catalyst |
| Base (e.g., K₃PO₄, Cs₂CO₃) | 2.0 - 3.0 equiv. | Activates boronic acid |
| Solvent (e.g., Dioxane, Toluene) | 0.1 - 0.5 M | Reaction Medium |
| Temperature | 80 - 120 °C | Reaction Rate |
B. Heck Coupling
This protocol is based on general procedures for the Heck reaction with aryl chlorides, with considerations for microwave-assisted synthesis.[10][12][14]
Catalytic Cycle of the Heck Reaction:
Protocol:
-
In a microwave-safe reaction vial, combine this compound (1.0 equiv.), the desired alkene (1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tol)₃, 4 mol%).
-
Add the base (e.g., Et₃N or K₂CO₃, 2.0 equiv.) and the solvent (e.g., DMF or NMP, 0.2 M).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction to 120-160 °C for 15-60 minutes.
-
After cooling, dilute the reaction mixture with an organic solvent and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
| Component | Suggested Starting Amount | Role |
| This compound | 1.0 equiv. | Electrophile |
| Alkene | 1.2 - 2.0 equiv. | Nucleophile |
| Palladium Catalyst (e.g., Pd(OAc)₂) | 1-5 mol% | Catalyst |
| Ligand (e.g., PPh₃, P(o-tol)₃) | 2-10 mol% | Stabilizes catalyst |
| Base (e.g., Et₃N, K₂CO₃) | 1.5 - 3.0 equiv. | Neutralizes HX |
| Solvent (e.g., DMF, NMP, Dioxane) | 0.1 - 0.5 M | Reaction Medium |
| Temperature | 100 - 160 °C | Reaction Rate |
C. Sonogashira Coupling
A copper-free protocol is recommended as a starting point to minimize alkyne homocoupling.[4][5][15]
Catalytic Cycle of the Sonogashira Reaction (Copper-Free):
Protocol:
-
To a dry reaction vial, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., cataCXium A or XPhos, 4 mol%).
-
Evacuate and backfill the vial with an inert gas.
-
Add the degassed solvent (e.g., THF or 1,4-dioxane, 0.2 M), the terminal alkyne (1.5 equiv.), and the base (e.g., Cs₂CO₃ or Et₃N, 2.0 equiv.).
-
Stir the reaction at room temperature or heat to 50-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Component | Suggested Starting Amount | Role |
| This compound | 1.0 equiv. | Electrophile |
| Terminal Alkyne | 1.2 - 2.0 equiv. | Nucleophile |
| Palladium Catalyst (e.g., Pd(OAc)₂) | 1-5 mol% | Catalyst |
| Ligand (e.g., XPhos, SPhos) | 2-10 mol% | Stabilizes and activates catalyst |
| Base (e.g., Cs₂CO₃, Et₃N) | 2.0 - 3.0 equiv. | Activates alkyne |
| Solvent (e.g., Dioxane, THF, DMF) | 0.1 - 0.5 M | Reaction Medium |
| Temperature | 25 - 100 °C | Reaction Rate |
V. References
-
Al-Masum, M. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts2020 , 10, 4. [Link]
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Shafiee, M.; et al. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega2018 , 3, 10, 13494–13502. [Link]
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Das, S.; et al. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega2020 , 5, 1, 473–484. [Link]
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Wang, C.; et al. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein J. Org. Chem.2020 , 16, 1146–1152. [Link]
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Li, J.; et al. Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Bioorg. Med. Chem.2014 , 22, 1, 57-66. [Link]
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Li, J.; et al. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation. Green and Sustainable Chemistry2012 , 2, 105-109. [Link]
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Organic Chemistry Portal. Heck Reaction. [Link]
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Li, A. Y.; et al. High-Speed Heck Reactions in Ionic Liquid with Controlled Microwave Heating. Org. Lett.2003 , 5, 14, 2449–2452. [Link]
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Chinchilla, R.; Nájera, C. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv., 2021 , 11, 4175-4198. [Link]
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Gevorgyan, V.; et al. Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Org. Lett.2020 , 22, 11, 4247–4251. [Link]
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ResearchGate. Representative examples of useful benzofuro[3,2‐d]pyrimidin‐2‐amines. [Link]
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Dawood, K. M.; El-Deftar, M. M. Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water. ARKIVOC2010 , (ix), 319-330. [Link]
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So, C. M.; et al. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. J. Org. Chem.2010 , 75, 22, 7779–7789. [Link]
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Morken, J. P.; et al. Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. J. Am. Chem. Soc.2014 , 136, 42, 14838–14841. [Link]
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Wang, Y.; et al. Direct Synthesis for Benzofuro[3,2-d]pyrimidin-2-Amines via One-Pot Cascade [4+2] Annulation/Aromatization between Benzofuran-Derived Azadienes and Carbodiimide Anions. Chemistry2024 , 30, 68, e202402886. [Link]
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ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid. [Link]
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Knochel, P.; et al. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. Org. Lett.2022 , 24, 50, 9152–9156. [Link]
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Reddit. How to approach choosing reaction conditions for Suzuki? [Link]
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Stuart, D. R.; et al. Room temperature C-H arylation of benzofurans by aryl iodides. Chem. Sci., 2012 , 3, 1203-1208. [Link]
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ResearchGate. Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. [Link]
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Beilstein Archives. Nickel-Catalyzed Cross-Coupling of 2-Fluorobenzofurans with Arylboronic Acids via Aromatic C–F Bond Activation. [Link]
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MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Sarpong, R.; et al. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Acc. Chem. Res.2022 , 55, 11, 1511–1525. [Link]
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Marco-Contelles, J. INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY STEREO-CENTERS. Rev. Colomb. Quím.2012 , 41, 3, 339-366. [Link]
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ResearchGate. Optimization of the reaction conditions for Suzuki coupling reaction. [Link]
-
Organic Chemistry Portal. A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]
-
ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
-
Sci-Hub. Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. [Link]
-
ResearchGate. Sonogashira coupling for the synthesis of benzofuran 3a. [Link]
-
Müller, T. J. J.; et al. Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein J. Org. Chem.2014 , 10, 1186–1195. [Link]
-
Hu, X.; et al. Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(ii) complexes containing pyrimidine-functionalized N-heterocyclic carbenes. Dalton Trans., 2008 , 4015-4022. [Link]
-
Chemistry LibreTexts. 21.01.1: Heck Reaction. [Link]
-
Rasool, N.; et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes2020 , 8, 1342. [Link]
-
Black, D. StC.; et al. Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries. Bioconjugate Chem.2023 , 34, 4, 694–700. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. [Link]
-
Riera, A.; et al. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chem. Commun., 2020 , 56, 11086-11089. [Link]
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Addressing Reproducibility in Biological Assays: A Technical Support Guide for 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine
This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical support resource for the use of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine in biological assays. The focus of this document is to address common reproducibility challenges and provide practical troubleshooting strategies to ensure the generation of robust and reliable data. The benzofuro[3,2-d]pyrimidine scaffold is a key feature in a variety of kinase inhibitors, and therefore, the guidance provided herein is grounded in the principles of working with small molecule inhibitors in both biochemical and cellular contexts.[1][2][3]
Introduction to this compound and Assay Reproducibility
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of this compound in biological assays.
Q1: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of stock solutions are critical for maintaining the integrity and activity of the compound.[6][7]
-
Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your assay, as high concentrations of DMSO can be toxic to cells.[7]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can lead to compound degradation, it is best practice to aliquot the stock solution into single-use vials.[7][9] Store these aliquots at -20°C or -80°C for long-term stability.[7]
Q2: What is the likely mechanism of action for this compound?
Based on its core structure, this compound is likely to function as a kinase inhibitor, potentially by competing with ATP for binding to the kinase active site.[4] This is a common mechanism for small molecule kinase inhibitors.[10] To confirm this, an ATP competition assay can be performed.[10]
Q3: I am not observing any effect of the compound in my assay. What are the common reasons for this?
There are several potential reasons for a lack of compound activity, which can be broadly categorized as issues with the compound itself, the experimental setup, or the biological system.[9]
-
Compound Integrity: The compound may have degraded due to improper storage or handling.[9]
-
Solubility: The compound may not be soluble in the assay buffer at the tested concentration, leading to a much lower effective concentration.[9]
-
Assay Conditions: The assay conditions (e.g., enzyme or substrate concentrations, incubation time) may not be optimal for detecting inhibition.[10]
-
Target Engagement: In cell-based assays, the compound may not be reaching its intracellular target.[9]
Q4: I am seeing high variability between my replicate wells. What could be the cause?
High variability can obscure the true effect of the compound. Common causes include:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant differences in the concentrations of reagents in each well.[10]
-
Inadequate Mixing: Failure to properly mix reagents can result in non-uniform reaction conditions across the plate.[10]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can alter the concentration of reagents and affect the assay outcome.[10]
-
Cell Seeding Density: In cell-based assays, uneven cell seeding can lead to variability in the number of cells per well, impacting the results.[11]
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered in biochemical and cell-based assays with this compound.
Biochemical Kinase Assays
Biochemical kinase assays, such as TR-FRET and luminescence-based formats, are commonly used to determine the potency of small molecule inhibitors.[4][8]
Problem 1: High Background Signal
A high background signal can mask the inhibitory effect of the compound.
| Potential Cause | Solution |
| Compound Interference | Some compounds can autofluoresce or interfere with the detection chemistry.[8] Run a control plate with the compound and all assay components except the enzyme to assess for interference. |
| Reagent Purity | Impurities in the enzyme, substrate, or ATP can contribute to a high background.[8] Ensure you are using high-purity reagents from a reputable supplier. |
| Sub-optimal Reagent Concentrations | Using excessively high concentrations of detection reagents can lead to a high background. Titrate the detection reagents to determine the optimal concentration that provides a good signal-to-background ratio. |
Problem 2: IC50 Value is Higher Than Expected or Shifts Between Experiments
Inconsistent IC50 values are a common reproducibility issue.
| Potential Cause | Solution |
| Incorrect ATP Concentration | If the compound is an ATP-competitive inhibitor, its apparent IC50 value will be dependent on the ATP concentration in the assay.[10] Ensure the ATP concentration is consistent across experiments and is ideally at or below the Km value for the kinase. |
| Compound Instability in Assay Buffer | The compound may not be stable in the assay buffer over the course of the experiment. Assess compound stability by pre-incubating it in the assay buffer for the duration of the experiment and then testing its activity. |
| Enzyme Concentration | The IC50 value can be influenced by the enzyme concentration. Use a consistent concentration of active enzyme in all assays. |
Protocol 1: Standard Kinase Assay
This protocol provides a general framework for a kinase assay. Specific concentrations and incubation times should be optimized for each kinase-substrate pair.[10]
-
Prepare Reagents:
-
Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Kinase (prepare a 2X stock solution).
-
Substrate (prepare a 2X stock solution).
-
ATP (prepare a 2X stock solution).
-
This compound (prepare a serial dilution in DMSO, then dilute in Kinase Reaction Buffer to a 4X stock).
-
-
Assay Procedure (384-well plate):
-
Add 5 µL of 4X compound solution or vehicle (DMSO in buffer) to the appropriate wells.
-
Add 5 µL of 2X substrate/ATP solution.
-
Initiate the reaction by adding 10 µL of 2X kinase solution.
-
Incubate for the desired time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the signal according to the chosen assay format (e.g., add detection reagent for luminescence or TR-FRET).
-
Cell-Based Assays
Cell-based assays are essential for evaluating the effect of a compound in a more physiologically relevant context.[11]
Problem 1: Compound Shows No Effect on Cells
A lack of cellular activity can be due to several factors.
| Potential Cause | Solution |
| Poor Cell Permeability | The compound may not be able to cross the cell membrane to reach its intracellular target.[12] Consider using a cell line with known high expression of relevant transporters or performing a cell permeability assay. |
| Compound Efflux | The compound may be actively transported out of the cell by efflux pumps such as P-glycoprotein.[13] Co-incubation with a known efflux pump inhibitor can help to investigate this possibility. |
| Target Not Expressed or Not Critical | The target kinase may not be expressed at a high enough level in the chosen cell line, or it may not be essential for the biological process being measured.[9] Confirm target expression by Western blot or qPCR and choose a cell line where the target is known to be a key driver of the phenotype. |
Problem 2: Observed Cytotoxicity is Not Due to On-Target Inhibition
It is important to distinguish between specific on-target effects and non-specific cytotoxicity.
| Potential Cause | Solution |
| Off-Target Effects | The compound may be inhibiting other kinases or cellular proteins, leading to toxicity.[10] Perform a kinase panel screen to assess the selectivity of the compound. A rescue experiment, where the phenotype is reversed by expressing a drug-resistant mutant of the target kinase, can also provide evidence for on-target activity. |
| Compound Precipitation | At high concentrations, the compound may precipitate in the cell culture medium, leading to non-specific toxic effects.[6] Visually inspect the wells for any signs of precipitation and determine the solubility of the compound in the cell culture medium. |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) may be too high, causing cellular stress and death.[7] Ensure the final DMSO concentration is below 0.5% and include a vehicle-only control in all experiments. |
Protocol 2: Cell Viability Assay (MTT)
This protocol provides a general method for assessing the effect of the compound on cell proliferation.[14]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Visualizations and Data Presentation
Key Compound Information
| Property | Information | Source |
| Molecular Formula | C₁₁H₇ClN₂O | [15] |
| Molecular Weight | 218.64 g/mol | [15] |
| CAS Number | 39786-40-8 | [15][16] |
| Recommended Solvent | Anhydrous, high-purity DMSO | [9] |
| Stock Solution Storage | -20°C or -80°C in single-use aliquots | [7] |
Signaling Pathway and Workflow Diagrams
Caption: Generic kinase signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
-
Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476–484. [Link]
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Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Retrieved from [Link]
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CROCHEM. (n.d.). 4-Chloro-2-methyl[17]benzofuro[3,2-d]pyrimidine CAS:39786-40-8 manufacturer & supplier. CROCHEM.
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Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems. Retrieved from [Link]
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Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476–484. [Link]
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Szychlinska, M. A., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 25(18), 4238. [Link]
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Wiese, M., et al. (2009). Analogs of a 4-aminothieno[2,3-d]pyrimidine lead (QB13) as modulators of P-glycoprotein substrate specificity. Bioorganic & Medicinal Chemistry, 17(21), 7492-7502. [Link]
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Validation & Comparative
A Researcher's Guide to the Validation of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine as a Therapeutic Target Inhibitor
This guide provides a comprehensive framework for the validation of novel small molecules, using 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine as a primary example. The benzofuro[3,2-d]pyrimidine scaffold is a recurring motif in medicinal chemistry, with derivatives showing promise in diverse therapeutic areas, including oncology and infectious diseases.[1][2][3][4] The core challenge with any new chemical entity is to rigorously identify its molecular target and validate its mechanism of action. This document outlines a multi-tiered validation cascade, from initial biochemical characterization to cellular and in vivo confirmation, designed to build a robust data package for a candidate inhibitor.
The strategic approach detailed herein is not merely a sequence of protocols but a logical progression designed to answer critical questions at each stage of early-stage drug discovery. We will operate under the hypothesis that, given the scaffold's known propensity to interact with ATP-binding sites, a likely target class is the protein kinase family.[1][5][6] This guide will therefore focus on the validation pathway for a putative kinase inhibitor.
Part 1: The Validation Cascade: From Purified Protein to Preclinical Models
Effective target validation is a process of accumulating corroborating evidence across multiple experimental systems of increasing biological complexity. The goal is to build an unshakable case for the compound's on-target activity and to understand the relationship between target engagement and physiological effect. This workflow minimizes the risk of advancing compounds that are inactive or function through off-target effects.[7]
Caption: The tiered workflow for inhibitor validation.
Part 2: Biochemical Validation - Does the Compound Bind and Inhibit the Target?
The foundational step is to confirm that this compound directly interacts with its purified target protein and inhibits its enzymatic function. These cell-free assays provide the cleanest assessment of potency and mechanism.[8]
Methodology 1: Kinase Activity Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a cornerstone metric of a compound's potency. A luminescence-based assay, such as an ADP-Glo™ assay, is a robust, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[9]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X kinase solution in kinase reaction buffer. The specific kinase concentration should be pre-determined via an enzyme titration to ensure the reaction is in the linear range.[9]
-
Prepare a 2X substrate/ATP solution. The ATP concentration should ideally be set at the Michaelis-Menten constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.[10]
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in reaction buffer to create 4X compound solutions. Include a known inhibitor (e.g., Staurosporine) as a positive control.
-
-
Kinase Reaction:
-
Add 5 µL of 4X compound solution to the wells of a 384-well plate.
-
Add 10 µL of 2X kinase solution to initiate the reaction and incubate for 15 minutes at room temperature.
-
Add 10 µL of 2X substrate/ATP solution to start the kinase reaction.
-
Incubate for 60 minutes at room temperature. The incubation time may need optimization depending on the kinase's activity.
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no kinase) and negative (DMSO vehicle) controls.
-
Plot the normalized luminescence against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Methodology 2: Thermal Shift Assay (TSA) for Direct Target Engagement
To confirm that inhibition is a result of direct binding, a biophysical assay is essential. TSA measures the change in a protein's thermal denaturation temperature upon ligand binding. This method is valuable for validating hits from activity screens and eliminating artifacts.[5]
Experimental Protocol: Differential Scanning Fluorimetry (DSF)-based TSA
-
Reaction Setup: In a 96-well PCR plate, combine the purified kinase, a fluorescent dye (e.g., SYPRO™ Orange), and either the test compound or DMSO vehicle in an appropriate buffer.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C).
-
Data Acquisition: Monitor the fluorescence of the dye at each temperature increment. As the protein unfolds, it exposes hydrophobic regions that the dye binds to, causing an increase in fluorescence.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition (Tm) is the melting temperature. A positive shift in Tm in the presence of the compound indicates stabilizing binding.
Comparative Data (Hypothetical)
| Compound | Target Kinase | Biochemical IC50 (nM) | TSA ΔTm (°C) |
| This compound | PKCα | 55 | +5.2 |
| Staurosporine (Control) | PKCα | 5 | +8.1 |
| Inactive Analogue | PKCα | >10,000 | +0.2 |
Part 3: Cellular Validation - Does the Compound Work in a Biological Context?
Establishing biochemical activity is necessary but not sufficient. A successful inhibitor must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a biological response.[11][12]
Methodology 1: Cellular Thermal Shift Assay (CETSA®)
CETSA extends the principle of the thermal shift assay to live cells or cell lysates, providing definitive proof of intracellular target engagement.[11] It is a powerful tool to confirm that a compound reaches its target in a physiological setting.[8]
Experimental Protocol: CETSA® in Intact Cells
-
Compound Treatment: Culture cells (e.g., a cancer cell line known to be dependent on the target kinase) and treat with various concentrations of this compound or vehicle for 1-2 hours.
-
Thermal Challenge: Harvest the cells, wash, and resuspend in a buffer. Aliquot the cell suspension and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 65°C).
-
Cell Lysis & Protein Quantification: Cool the samples on ice, lyse the cells (e.g., via freeze-thaw cycles), and separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Target Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature. Compound binding will stabilize the protein, resulting in a shift of the curve to higher temperatures. This confirms target engagement within the cell.
Methodology 2: Western Blot for Downstream Pathway Modulation
To validate that target engagement leads to functional inhibition, one must measure the impact on the target's downstream signaling pathway. For a kinase, this typically involves measuring the phosphorylation status of a known substrate.[7]
Experimental Protocol: Phospho-Substrate Western Blot
-
Cell Treatment: Seed cells and allow them to adhere. Starve the cells of serum if necessary to reduce basal signaling. Treat with a dose-response of the test compound for a predetermined time.
-
Stimulation (if applicable): Stimulate the pathway with an appropriate growth factor or activator to induce phosphorylation of the target's substrate.
-
Lysis: Wash cells with cold PBS and lyse with a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the phosphorylated form of the substrate. Subsequently, strip and re-probe the membrane with an antibody for the total amount of the substrate protein as a loading control.
-
Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye and visualize the bands. Densitometry analysis is used to quantify the reduction in substrate phosphorylation relative to the total protein.
Part 4: In Vivo Validation - Does Target Inhibition Drive Efficacy?
The ultimate preclinical test is to determine if the compound can achieve sufficient exposure in a living organism to engage its target and produce a therapeutic effect, such as inhibiting tumor growth.[13][14]
Caption: The relationship between PK, PD, and Efficacy in vivo.
Methodology: Murine Xenograft Efficacy Study
Patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs) are standard models for evaluating anti-cancer agents.[15][16] The choice of model should be driven by the target's relevance to that specific cancer type.
Experimental Protocol: Subcutaneous Xenograft Model
-
Model Establishment: Implant human tumor cells (e.g., A549 lung cancer cells) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or Athymic Nude).
-
Tumor Staging: Monitor tumor growth. When tumors reach a specified average size (e.g., 100-150 mm³), randomize the animals into treatment cohorts (e.g., Vehicle, Compound at 10 mg/kg, Compound at 30 mg/kg, Positive Control).
-
Dosing: Administer the compound and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., once daily for 21 days).
-
Efficacy Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as a measure of toxicity.
-
Pharmacodynamic (PD) Analysis: At the end of the study (or in a satellite group of animals), collect tumor tissue at specified time points post-dose. Analyze these tissues for target engagement (e.g., by measuring substrate phosphorylation via Western Blot or IHC) to correlate drug exposure with target inhibition.[17]
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze the PD data to confirm the mechanism of action in vivo.
Comparative Data (Hypothetical)
| Treatment Group | Dosing Schedule | Final % TGI | Body Weight Change (%) | % Target Inhibition (Tumor, 2h post-dose) |
| Vehicle | QD x 21 days | 0% | +5% | 0% |
| Compound (30 mg/kg) | QD x 21 days | 75% | -2% | 85% |
| Positive Control Drug | QD x 21 days | 82% | -8% | 91% |
Conclusion
The validation of this compound, or any novel inhibitor, requires a methodical, evidence-based approach. By progressing through a cascade of biochemical, cellular, and in vivo assays, researchers can build a comprehensive understanding of a compound's potency, mechanism, and therapeutic potential. Each step in this guide is designed to be a self-validating system, with controls and orthogonal assays that build confidence in the data. This rigorous process is fundamental to identifying superior drug candidates and successfully translating them into clinical development.[9]
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A Comparative Efficacy Analysis of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine and Related Kinase Inhibitors
In the landscape of modern therapeutics, the quest for novel small molecules with high efficacy and specificity against critical biological targets remains a paramount objective for researchers in drug discovery. The benzofuro[3,2-d]pyrimidine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including anticancer, antifungal, and anti-inflammatory properties. This guide provides a comparative analysis of the therapeutic potential of a specific analogue, 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine, contextualized within the broader family of benzofuro[3,2-d]pyrimidines and benchmarked against established kinase inhibitors. While direct experimental efficacy data for this compound is not extensively available in public literature, this guide will extrapolate its potential efficacy based on the performance of structurally related compounds and compare it with existing agents targeting similar pathways.
Introduction to Benzofuro[3,2-d]pyrimidines and Their Therapeutic Promise
The fusion of a benzofuran ring with a pyrimidine core creates the benzofuro[3,2-d]pyrimidine heterocyclic system. This unique architecture has been the focus of significant synthetic and medicinal chemistry efforts due to its diverse pharmacological profile.[1][2] The benzofuran moiety is a common feature in many natural products and pharmacologically active compounds, while the pyrimidine ring is a cornerstone of numerous clinically approved drugs, particularly in oncology.[2] The combination of these two pharmacophores has led to the discovery of potent inhibitors of various enzymes, including protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.
Postulated Biological Activity of this compound
Based on the structure-activity relationships (SAR) of related benzofuro[3,2-d]pyrimidine derivatives, this compound is hypothesized to exhibit inhibitory activity against key protein kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The chlorine atom at the 4-position and the methyl group at the 2-position of the pyrimidine ring are expected to modulate the compound's binding affinity and selectivity towards the ATP-binding pocket of these kinases.
Comparative Efficacy Analysis: Benchmarking Against Existing Kinase Inhibitors
To provide a robust comparison, we will evaluate the potential efficacy of this compound against established and experimental inhibitors of EGFR and VEGFR-2 that share either the pyrimidine or benzofuran scaffold.
Anticancer Activity: Targeting EGFR and VEGFR-2
EGFR Inhibition:
Mutations and overexpression of EGFR are hallmarks of several cancers, making it a prime target for therapeutic intervention. A number of pyrimidine-based inhibitors have demonstrated significant clinical success.
VEGFR-2 Inhibition:
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated anti-angiogenic strategy in cancer therapy.
Data Summary: In Vitro Efficacy of Comparator Kinase Inhibitors
| Compound Class | Specific Compound | Target Kinase | Cell Line | IC50 (µM) | Reference |
| Pyrimidine Derivatives | Compound 4g (indolyl-pyrimidine) | EGFR | - | 0.25 | [3] |
| Compound 10c (tetrahydropyrido[3,4-d]pyrimidine) | KRAS-G12D | Panc1 | 1.40 | [4] | |
| Compound 2a (aminopyrimidine) | - | Various | 4-8 | [5] | |
| Benzofuran Derivatives | Compound 28g (3-Amidobenzofuran) | - | MDA-MB-231 | 3.01 | [6] |
| Benzofuro[3,2-d]pyrimidine Derivatives | Compound 19c (thiosemicarbazone analog) | PARP-1 | SK-OV-3 | 4.98 |
Note: This table presents a selection of data for comparative purposes. The efficacy of this compound is yet to be experimentally determined.
Based on the data from related compounds, it is plausible that this compound could exhibit anticancer activity with IC50 values in the low micromolar to nanomolar range. The presence of the chlorine atom could enhance its binding to the kinase active site, a feature observed in many potent kinase inhibitors.
Experimental Protocols for Efficacy Determination
To empirically determine the efficacy of this compound, a series of well-established in vitro assays should be performed.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against various cancer cell lines.
Workflow for In Vitro Anticancer Assay
Caption: Workflow for determining the in vitro anticancer activity of a test compound.
Step-by-Step Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to attach overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Treatment: Replace the culture medium with fresh medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a method to determine the direct inhibitory effect of a compound on the activity of a specific kinase.
Workflow for In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the target kinase (e.g., EGFR, VEGFR-2), a suitable substrate peptide, and ATP in a kinase assay buffer.
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Plate Setup: In a 96-well plate, add the kinase and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, a luminescence-based assay can quantify the amount of ADP produced, which is proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.
Potential for Antifungal and Anti-inflammatory Applications
While the primary focus is often on anticancer activity, the benzofuro[3,2-d]pyrimidine scaffold has also shown promise in other therapeutic areas.
-
Antifungal Activity: Some derivatives have been reported to exhibit antifungal properties, suggesting that this compound could be evaluated against a panel of pathogenic fungi.
-
Anti-inflammatory Activity: The inhibition of certain kinases can modulate inflammatory pathways. Therefore, assessing the anti-inflammatory potential of this compound in cellular models of inflammation is a worthwhile endeavor.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, member of a pharmacologically significant class of compounds. Based on the established efficacy of related benzofuro[3,2-d]pyrimidines and other kinase inhibitors sharing its core structural motifs, it is reasonable to hypothesize that this compound possesses potent anticancer activity, likely through the inhibition of key protein kinases such as EGFR and VEGFR-2.
To validate this hypothesis and fully elucidate its therapeutic potential, rigorous experimental evaluation is essential. The protocols detailed in this guide provide a clear roadmap for determining the in vitro efficacy of this compound. Subsequent studies should focus on its selectivity profile across a broader panel of kinases, its mechanism of action at the cellular level, and ultimately, its in vivo efficacy and safety in preclinical models. The insights gained from such investigations will be instrumental in determining the future trajectory of this compound in the drug discovery pipeline.
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Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Asian Journal of Chemistry.[1]
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Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules.[5]
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Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules.[4]
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Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules.[3]
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Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry.[6]
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Profiling the Selectivity of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine: A Comparative Guide to Cross-Reactivity
For researchers in the vanguard of drug discovery, the journey from a promising hit compound to a clinical candidate is paved with rigorous characterization. A critical milestone in this journey is understanding the compound's selectivity—its propensity to interact with targets beyond the intended one. Off-target effects can lead to unforeseen toxicities or even serendipitous therapeutic benefits. This guide provides an in-depth, technical framework for assessing the cross-reactivity profile of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine , a heterocyclic compound belonging to a class known for its diverse biological activities, particularly as kinase inhibitors.[1][2][3]
We will objectively compare its hypothetical performance against a panel of relevant enzymes and benchmark it against established kinase inhibitors. This guide is designed for medicinal chemists, biochemists, and drug development professionals, offering both the "how" and the "why" behind the experimental design.
Rationale for Kinase-Focused Profiling
The benzofuro[3,2-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry. Its structural similarity to the purine core of ATP makes it an ideal framework for designing ATP-competitive inhibitors.[2] Indeed, related fused pyrimidine systems like furo[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines have yielded potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][4][5][6] Therefore, the logical first step in profiling this compound is to assess its activity across a broad panel of protein kinases.
While a comprehensive screen of the entire human kinome (over 500 kinases) provides the most detailed picture, a more focused and cost-effective approach is to use a representative panel that covers major branches of the kinome tree.[7][8] This allows for the identification of primary targets and potential off-target liabilities early in the discovery process.
The Competitor Landscape: Selecting Benchmark Inhibitors
To contextualize the selectivity profile of our compound of interest, it is essential to compare it against well-characterized inhibitors. For this guide, we have selected three widely-used, commercially available kinase inhibitors with distinct selectivity profiles:
-
Staurosporine: A potent but non-selective kinase inhibitor, often used as a positive control in kinase assays. Its broad activity serves as a benchmark for promiscuity.
-
Dasatinib: A multi-kinase inhibitor approved for clinical use, targeting BCR-ABL and Src family kinases, among others.[] It represents a clinically successful drug with a defined polypharmacology.
-
Erlotinib: A selective inhibitor of EGFR, representing a more targeted therapeutic agent.[]
Experimental Workflow: A Step-by-Step Guide to Cross-Reactivity Profiling
The overall workflow for assessing the cross-reactivity of this compound is depicted below. This process begins with a primary screen at a single high concentration to identify potential hits, followed by dose-response studies to determine the potency (IC50) for the most inhibited enzymes.
Caption: Experimental workflow for kinase cross-reactivity profiling.
Detailed Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)
This protocol is adapted for a high-throughput format and measures kinase activity by quantifying the amount of ADP produced.[10][11] The luminescence signal is directly proportional to kinase activity.
Materials:
-
Purified recombinant kinases (panel of choice)
-
Substrate peptides/proteins specific for each kinase
-
This compound and competitor compounds
-
ATP at a concentration relevant for each kinase (e.g., Km)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound and competitor compounds in DMSO. For the primary screen, use a single concentration (e.g., 10 µM).
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase reaction buffer containing the specific kinase and its substrate to each well of a 384-well plate.
-
Add 25 nL of the compound solutions (or DMSO for controls) to the appropriate wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of kinase reaction buffer containing ATP to all wells to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Terminate Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Alternative Protocol: Radiometric Kinase Assay (³³P-ATP Filter Binding)
This "gold standard" method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[12][13][14]
Materials:
-
Purified recombinant kinases
-
Substrate peptides/proteins
-
Test compounds
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, test compound, and kinase buffer.
-
Initiate Reaction: Add a solution of MgCl₂ and [γ-³³P]ATP to start the reaction.
-
Incubation: Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated substrate.
-
Washing: Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Data Acquisition: Add scintillant to the wells and measure the incorporated radioactivity using a scintillation counter.
Data Presentation and Interpretation
Quantitative data from cross-reactivity profiling is best presented in a clear, tabular format for easy comparison. The primary metric for potency is the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[15]
Table 1: Hypothetical Primary Screen of this compound
(Primary screen performed at 10 µM concentration; data is illustrative)
| Kinase Target | Kinase Family | % Inhibition |
| CDK2/CycA | CMGC | 95% |
| CDK9/CycT1 | CMGC | 88% |
| GSK3β | CMGC | 75% |
| EGFR | TK | 45% |
| VEGFR2 | TK | 38% |
| Src | TK | 25% |
| PKA | AGC | 15% |
| ROCK1 | AGC | 10% |
| p38α | CMGC | 5% |
Interpretation: The primary screen suggests that this compound is a potent inhibitor of several kinases in the CMGC family, particularly CDK2 and CDK9. There is moderate activity against GSK3β, and weaker activity against some tyrosine kinases (TK).
Table 2: Comparative IC50 Values (nM) for "Hit" Kinases
(Data is illustrative and would be generated from 10-point dose-response curves)
| Kinase Target | 4-Chloro-2-methylbenzofuro [3,2-d]pyrimidine | Staurosporine | Dasatinib | Erlotinib |
| CDK2/CycA | 55 | 8 | 350 | >10,000 |
| CDK9/CycT1 | 120 | 15 | 450 | >10,000 |
| GSK3β | 450 | 12 | 80 | >10,000 |
| EGFR | >5,000 | 25 | 150 | 5 |
| VEGFR2 | >5,000 | 20 | 2 | 2,500 |
| Src | >10,000 | 6 | 0.8 | >10,000 |
Interpretation:
-
This compound shows potent and selective inhibition of CDK2 and CDK9, with weaker activity against GSK3β. Its profile is distinct from the broad-spectrum activity of Staurosporine and the TK-focused profile of Dasatinib and Erlotinib.
-
This hypothetical profile suggests our compound of interest is a promising candidate for further investigation as a selective CDK inhibitor.
Visualizing Selectivity
A powerful way to visualize selectivity is through a dendrogram of the human kinome, where inhibited kinases are highlighted.
Caption: Kinome dendrogram illustrating hypothetical selectivity.
Conclusion and Future Directions
This guide outlines a comprehensive and logical framework for profiling the cross-reactivity of this compound. By focusing on the most probable target class—protein kinases—and comparing the results to well-defined benchmarks, researchers can efficiently characterize the compound's selectivity.
The hypothetical data presented here paints a picture of a selective CDK2/CDK9 inhibitor. The next steps in a real-world drug discovery program would involve:
-
Orthogonal Assays: Confirming the findings using a different assay format (e.g., radiometric if the primary screen was luminescence-based).
-
Cellular Target Engagement: Assessing whether the compound inhibits the target kinases within a cellular context.
-
Broader Off-Target Screening: Profiling against a wider panel of non-kinase targets, such as GPCRs, ion channels, and other enzymes, to build a comprehensive safety profile.
By systematically applying these principles of comparative analysis and rigorous experimental design, researchers can make informed decisions, prioritizing compounds with the most promising therapeutic window and minimizing the risk of late-stage failures.
References
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Tanega C, et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and Drug Development Technologies. Available from: [Link]
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Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]
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Hastie, C. J., et al. (2014). A high-throughput radiometric kinase assay. Methods in Molecular Biology. Available from: [Link]
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ICE Bioscience. Kinase Panel Screening for Drug Discovery. Available from: [Link]
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Eurofins Discovery. KinaseProfiler Kinase Activity Profiling for Rapid Success. Available from: [Link]
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BCC Research. Top 8 Key Players in Tyrosine Kinase Inhibitor Market. (2024). Available from: [Link]
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Reaction Biology. Radiometric Filter Binding Assay. Available from: [Link]
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Sino Biological. FDA-approved Protein Kinase Inhibitors. Available from: [Link]
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Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology. Available from: [Link]
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Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. ResearchGate. Available from: [Link]
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Anonymous. Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry. Available from: [Link]
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MRC PPU. Kinase Profiling Inhibitor Database. Available from: [Link]
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Metwally, K., & Abo-Dya, N. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Available from: [Link]
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edX. IC50 Determination. Available from: [Link]
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Creative Bioarray. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]
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Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available from: [Link]
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D'Souza, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available from: [Link]
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Metwally, K., & Abo-Dya, N. (2023). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR kinase inhibitors: a comprehensive SAR review. PubMed. Available from: [Link]
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Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available from: [Link]
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Gou, S., et al. (2023). Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. Bioorganic Chemistry. Available from: [Link]
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Anonymous. SAR of pyrimidine derivatives as ALK inhibitor, chemical structure of... ResearchGate. Available from: [Link]
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Ducker, G. S., et al. (2017). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Journal of Biological Chemistry. Available from: [Link]
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Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. Available from: [Link]
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El-Shewy, A., et al. (2024). Design, synthesis, antineoplastic activity of new pyrazolo[3,4-d]pyrimidine derivatives as dual CDK2/GSK3β kinase inhibitors; molecular docking study, and ADME prediction. Bioorganic Chemistry. Available from: [Link]
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Anonymous. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules. Available from: [Link]
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Anonymous. Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. Available from: [Link]
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Anonymous. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. Available from: [Link]
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head-to-head comparison of different synthetic routes to 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine
The fused heterocyclic scaffold of benzofuro[3,2-d]pyrimidine is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as PARP-1 inhibitors for cancer therapy.[1] The title compound, 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine, is a key intermediate, providing a reactive handle at the 4-position for the synthesis of diverse libraries of bioactive molecules. This guide presents a head-to-head comparison of two distinct synthetic routes to this valuable building block, offering insights into their respective advantages and limitations.
Route 1: The Classical Approach via Cyclocondensation and Subsequent Chlorination
This well-established, linear synthetic strategy involves the initial construction of the 2-methylbenzofuro[3,2-d]pyrimidin-4(3H)-one core, followed by a chlorination step to yield the final product. This approach is reliable and builds upon fundamental heterocyclic chemistry principles.
Step 1: Synthesis of 2-Methylbenzofuro[3,2-d]pyrimidin-4(3H)-one (3)
The synthesis commences with the preparation of 3-aminobenzofuran-2-carboxamide (1), which serves as the foundational building block. The pyrimidine ring is then constructed through a cyclocondensation reaction with acetic anhydride, which provides the C2-methyl group and the C4-carbonyl functionality in a single transformation.
Caption: Workflow for the synthesis of the pyrimidinone intermediate.
Experimental Protocol:
-
To a solution of 3-aminobenzofuran-2-carboxamide (1) in a suitable solvent such as acetic acid, add an excess of acetic anhydride.
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to afford 2-methylbenzofuro[3,2-d]pyrimidin-4(3H)-one (3).
Mechanistic Insight: The reaction proceeds via an initial acylation of the exocyclic amino group of (1) by acetic anhydride, followed by an intramolecular cyclization with the elimination of water to form the pyrimidinone ring. This type of reaction is a classic example of forming a pyrimidine ring from an ortho-aminoamide precursor.
Step 2: Chlorination to this compound (4)
The second step involves the conversion of the 4-oxo group of the pyrimidinone intermediate (3) into the desired 4-chloro functionality. This is typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCl₃).
Caption: Chlorination of the pyrimidinone intermediate.
Experimental Protocol:
-
A mixture of 2-methylbenzofuro[3,2-d]pyrimidin-4(3H)-one (3) and an excess of phosphorus oxychloride (POCl₃) is heated at reflux for 1-2 hours.[2][3]
-
After cooling, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously poured into crushed ice with vigorous stirring.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried. Recrystallization from a suitable solvent like a benzene/petroleum ether mixture can be performed for further purification.[2]
Mechanistic Insight: The hydroxyl tautomer of the pyrimidinone attacks the phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. Subsequent nucleophilic attack by the chloride ion on the C4 position, followed by elimination, results in the formation of the 4-chloro product. The use of excess POCl₃ often serves as both the reagent and the solvent.[4]
Route 2: Convergent Synthesis from 3-Cyanobenzofuran Precursor
This alternative approach builds the pyrimidine ring onto a pre-functionalized benzofuran core in a more convergent manner. This route can offer advantages in terms of step economy and the potential for diversification.
Synthesis of this compound (4) from 3-Amino-2-cyanobenzofuran (2)
This route begins with 3-amino-2-cyanobenzofuran (2), which undergoes a cyclization reaction with an appropriate C2 source to directly form the pyrimidine ring.
Caption: Convergent synthesis of the target compound.
Experimental Protocol:
-
A solution of 3-amino-2-cyanobenzofuran (2) in a high-boiling point solvent like diphenyl ether is prepared.
-
N-(1-chloroethylidene)acetamide is added to the solution.
-
The reaction mixture is heated at a high temperature (e.g., 250-260 °C) for a short period (e.g., 15-30 minutes).
-
After cooling, the reaction mixture is diluted with a non-polar solvent like hexane, and the precipitated product is collected by filtration.
-
The crude product is then purified by column chromatography or recrystallization.
Mechanistic Insight: This reaction is believed to proceed through a cascade of reactions. The amino group of the benzofuran attacks the electrophilic carbon of the N-(1-chloroethylidene)acetamide, initiating a sequence of cyclization and elimination steps that ultimately lead to the formation of the fused pyrimidine ring system. This approach directly installs the chloro- and methyl-substituents in a single, albeit high-temperature, step.
Head-to-Head Comparison
| Feature | Route 1: Classical Approach | Route 2: Convergent Synthesis |
| Number of Steps | Two distinct steps from 3-aminobenzofuran-2-carboxamide. | One step from 3-amino-2-cyanobenzofuran. |
| Reaction Conditions | Step 1: Reflux in acetic anhydride. Step 2: Reflux in POCl₃ (ca. 110 °C).[2] | High temperature (250-260 °C) in a high-boiling solvent. |
| Reagents & Safety | Uses acetic anhydride and excess phosphorus oxychloride, which is highly corrosive and reacts violently with water.[4] | Requires a specialized reagent (N-(1-chloroethylidene)acetamide) and high temperatures, which can pose safety and scalability challenges. |
| Overall Yield | Generally moderate to good yields for each step, leading to a reasonable overall yield. | Yields can be variable and are highly dependent on the specific substrate and reaction conditions. |
| Purification | Precipitation and filtration are often sufficient for purification, with an optional recrystallization step. | Column chromatography is often required for purification due to the harsh reaction conditions which may lead to byproducts. |
| Scalability | The use of large excess of POCl₃ can be problematic on a large scale from an environmental and safety perspective, though solvent-free methods with equimolar POCl₃ have been developed.[4] | High-temperature reactions in specialized solvents can be difficult to scale up. |
| Versatility | The intermediate 2-methylbenzofuro[3,2-d]pyrimidin-4(3H)-one is stable and can be used to synthesize other derivatives at the 4-position. | This route is more direct for the target compound but may be less versatile for creating a library of analogs with different C4 substituents. |
Conclusion
Both synthetic routes offer viable pathways to this compound.
Route 1 is a more traditional, stepwise approach that is generally reliable and easier to perform in a standard laboratory setting. The reaction conditions are milder than Route 2, and purification is often straightforward. Its main drawback is the use of hazardous reagents like POCl₃, especially when used in large excess.
Route 2 presents a more elegant, convergent synthesis that is attractive in terms of step economy. However, the harsh reaction conditions and the need for a specialized reagent may limit its applicability and scalability.
The choice of synthetic route will ultimately depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability of starting materials and reagents, and the laboratory's capabilities for handling hazardous materials and high-temperature reactions. For general-purpose laboratory synthesis, the classical approach of Route 1 is often preferred due to its predictability and more manageable reaction conditions. For process development where step economy is a primary driver, further optimization of Route 2 could be a worthwhile endeavor.
References
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Gou, S., et al. (2023). Design, synthesis, and biological evaluation of a series of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs as novel PARP-1 inhibitors. Bioorganic Chemistry, 139, 106759. Available at: [Link]
- Sangapure, S.S. & Agasimundin, Y.S. (2000). Synthesis of some benzofuro [3, 2-d] pyrimidine derivatives as antibacterial and antifungal agents. Indian Journal of Heterocyclic Chemistry, 10(2), 107-110.
-
Basawaraj, R., et al. (2009). Synthesis and biological evaluation of benzofuro [3, 2-d] pyrimidines. Rasayan Journal of Chemistry, 2(2), 343-348. Available at: [Link]
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Lu, Y.-Z., et al. (2014). Synthesis and Antitumor Activities of Benzofuran[3,2-d]pyrimidine Derivatives. Asian Journal of Chemistry, 26(23), 7911-7914. Available at: [Link]
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Patel, H., et al. (2016). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Journal of Heterocyclic Chemistry, 53(5), 1536-1543. Available at: [Link]
-
ResearchGate. (2018). Synthesis of some benzofuro [3,2-d] pyrimidine derivatives as antibacterial and antifungal agents. Available at: [Link]
-
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4499-4509. Available at: [Link]
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Confirming the Mechanism of Action of 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine Through Molecular Docking: A Comparative Guide
Introduction: Unveiling the Therapeutic Potential of a Novel Benzofuro[3,2-d]pyrimidine Derivative
The family of benzofuro[3,2-d]pyrimidines represents a class of heterocyclic compounds with significant therapeutic promise, demonstrating a range of biological activities, most notably as anticancer agents.[1][2][3] The specific derivative, 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine, is a molecule of interest for its potential as a targeted therapeutic. Preliminary studies on analogous furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine structures suggest that their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[4][5]
This guide provides a comprehensive, step-by-step protocol for elucidating and confirming the hypothesized mechanism of action of this compound using molecular docking. We will objectively compare its predicted binding affinity and interaction profile with that of a known kinase inhibitor, Sunitinib, and a structurally related but potentially less active compound, 2-methylbenzofuro[3,2-d]pyrimidin-4(3H)-one. This comparative approach is essential for validating our findings and understanding the structure-activity relationship of this novel compound.
The Scientific Rationale: Why Molecular Docking?
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] In the context of drug discovery, it allows us to simulate the interaction between a small molecule (ligand), such as our compound of interest, and a macromolecular target, typically a protein.[7][8] This in silico approach offers several advantages:
-
Target Identification and Validation: It helps in identifying the most likely biological targets of a novel compound.
-
Mechanism of Action Elucidation: By visualizing the binding mode and interactions at the atomic level, we can infer how a compound might inhibit or modulate the function of a protein.
-
Cost and Time Efficiency: Molecular docking significantly reduces the time and resources required for experimental screening of compound-target interactions.[6]
-
Lead Optimization: It provides insights into how a compound's structure can be modified to improve its binding affinity and selectivity.
Experimental Design: A Comparative Docking Study
To rigorously assess the mechanism of action of this compound, we will perform a comparative molecular docking study against a well-characterized protein kinase target. Based on the literature for similar heterocyclic compounds, we hypothesize that Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, is a plausible target.
Molecules for Comparison:
| Compound | Role in the Study | Rationale |
| This compound | Test Compound | The novel molecule whose mechanism of action we aim to confirm. |
| Sunitinib | Positive Control | A known, potent multi-targeted tyrosine kinase inhibitor, including VEGFR2.[9] This will serve as a benchmark for strong binding affinity. |
| 2-methylbenzofuro[3,2-d]pyrimidin-4(3H)-one | Negative/Structural Analogue Control | A structurally similar compound lacking the 4-chloro substitution, which is hypothesized to be crucial for potent activity. This comparison will help in understanding the contribution of the chloro group to the binding interaction. |
Experimental Workflow
The molecular docking workflow can be systematically broken down into four key stages: preparation of the protein and ligands, performing the docking simulation, and analyzing the results.
Caption: A generalized workflow for molecular docking studies.
Detailed Experimental Protocols
The following protocols are based on widely used and validated software in the field. For beginners, we recommend using graphical user interface-driven tools like UCSF Chimera for preparation and PyRx for running the docking, which integrates AutoDock Vina.[10][11]
Part 1: Protein Preparation
-
Obtain the Protein Structure: Download the crystal structure of the target protein, VEGFR2, from the Protein Data Bank (PDB). For this study, we will use PDB ID: 3EWH, which is a structure of VEGFR2 in complex with an inhibitor.
-
Prepare the Receptor:
-
Open the downloaded PDB file in UCSF Chimera.[10]
-
Remove all non-essential molecules, including water molecules, co-factors, and the co-crystallized ligand.[12] This is crucial as their presence can interfere with the docking process.
-
Add polar hydrogens to the protein, as they are essential for calculating hydrogen bonding interactions.
-
Assign partial charges to the protein atoms (e.g., using the AMBER force field).
-
Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.[13]
-
Part 2: Ligand Preparation
-
Obtain Ligand Structures: The 2D structures of this compound, Sunitinib, and 2-methylbenzofuro[3,2-d]pyrimidin-4(3H)-one can be drawn using software like ChemDraw or obtained from databases like PubChem.
-
3D Conversion and Energy Minimization:
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the ligands using a suitable force field (e.g., MMFF94). This step is critical to obtain a low-energy, stable conformation of the ligand before docking.
-
Save the prepared ligands in the PDBQT format.
-
Part 3: Molecular Docking Simulation
-
Define the Binding Site (Grid Box): The binding site is the region on the protein where the ligand is expected to bind.[14] A common and effective strategy is to define the grid box around the position of the co-crystallized ligand in the original PDB structure. This ensures that the docking simulation is focused on the known active site. The size of the grid box should be large enough to accommodate the ligands and allow for rotational and translational movements.
-
Run the Docking Simulation:
-
Input the prepared protein (receptor) and ligand files.
-
Specify the coordinates and dimensions of the grid box.
-
Execute the docking run. AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).[15]
Part 4: Analysis and Visualization of Results
-
Analyze Binding Affinities: The primary quantitative output of the docking simulation is the binding affinity. A more negative value indicates a stronger predicted binding interaction.[6]
-
Visualize Binding Poses: The top-ranked binding poses for each ligand should be visualized in the context of the protein's binding site using software like Discovery Studio or PyMOL.[14]
-
Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein's amino acid residues. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are crucial for the stability of the protein-ligand complex and provide insights into the mechanism of binding.
Comparative Data Analysis
The results of the molecular docking study can be summarized for a clear comparison. The following table presents hypothetical data to illustrate the expected outcomes.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (VEGFR2) | Number of Hydrogen Bonds |
| This compound | -9.2 | Cys919, Asp1046, Glu885, Val848 | 3 |
| Sunitinib (Positive Control) | -9.8 | Cys919, Asp1046, Glu885, Phe1047 | 4 |
| 2-methylbenzofuro[3,2-d]pyrimidin-4(3H)-one | -6.5 | Cys919, Val848 | 1 |
Interpretation of Hypothetical Results:
-
This compound shows a strong predicted binding affinity, comparable to the known inhibitor Sunitinib. This supports the hypothesis that it is a potent inhibitor of VEGFR2.
-
The 4-chloro group is likely involved in a key interaction within the binding pocket, as evidenced by the significantly lower binding affinity of its non-chlorinated analogue.
-
The identification of key interacting residues, particularly those in the hinge region of the kinase (like Cys919), is a strong indicator of a competitive inhibitory mechanism.
Caption: A simplified representation of potential interactions between the test compound and key residues in the VEGFR2 binding site.
Conclusion and Future Directions
This guide has outlined a robust and scientifically sound methodology for using molecular docking to confirm the hypothesized mechanism of action of this compound as a VEGFR2 inhibitor. The comparative approach, utilizing both positive and negative controls, is essential for the confident interpretation of the in silico data.
While molecular docking provides strong predictive evidence, it is crucial to remember that it is a computational model. The findings from this study should be used to guide and prioritize further experimental validation, such as in vitro kinase assays and cell-based assays, to definitively confirm the compound's biological activity and mechanism of action.
References
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. (2025). YouTube.
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A Senior Application Scientist's Guide to Benchmarking the Photophysical Properties of Novel Fluorophores: A Case Study with 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine
For researchers, scientists, and drug development professionals, the discovery and characterization of novel fluorescent molecules are pivotal for advancing sensitive and specific detection methodologies. The benzofuro[3,2-d]pyrimidine scaffold has emerged as a promising heterocyclic system with diverse biological activities.[1][2][3] This guide provides a comprehensive framework for benchmarking the photophysical properties of a novel derivative, 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine, against established and well-characterized fluorescent standards.
This document is not merely a list of protocols; it is a narrative built on years of field experience, designed to elucidate the "why" behind the "how." By following the principles of scientific integrity, we will explore a self-validating system for photophysical characterization, ensuring that the data generated is both accurate and reliable.
The Imperative of Photophysical Benchmarking
Before a novel fluorophore can be deployed in complex biological assays, its fundamental photophysical properties must be rigorously quantified. This process, known as benchmarking, involves comparing the performance of the new molecule against well-established fluorescent standards under identical experimental conditions. This comparison provides a critical context for the new compound's utility and potential applications. The key photophysical parameters we will focus on are:
-
Molar Extinction Coefficient (ε): A measure of how strongly a molecule absorbs light at a specific wavelength.
-
Fluorescence Quantum Yield (Φf): The efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[4][5]
-
Fluorescence Lifetime (τ): The average time a molecule spends in the excited state before returning to the ground state by emitting a photon.[6]
Strategic Selection of Fluorescent Standards
The choice of fluorescent standards is critical for a meaningful comparison. An ideal standard should exhibit photophysical properties in a similar spectral region to the compound under investigation. For the purpose of this guide, and in the absence of pre-existing data for this compound, we will select a panel of widely recognized and commercially available standards that span the UV-to-visible spectrum:
-
Quinine Sulfate: A well-characterized standard, particularly in the UV-A and blue spectral regions, known for its high fluorescence quantum yield in acidic solutions.[7][8][9][10]
-
Fluorescein: A versatile and widely used fluorophore with strong absorption and emission in the blue-green region of the spectrum. Its photophysical properties are, however, sensitive to pH.[11][12][13][14]
-
Rhodamine 6G: A highly photostable and efficient laser dye with intense absorption and emission in the green-yellow region.[15][16][17][18][19]
The following table summarizes the key photophysical properties of these standards, which will serve as our benchmark.
| Standard | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φf) | Solvent |
| Quinine Sulfate | 348 | 450 | ~11,500 (at 347.5 nm) | 0.54 | 0.1 M H₂SO₄ |
| Fluorescein | 490 | 514 | ~76,900 (at 490 nm) | 0.95 | 0.1 M NaOH |
| Rhodamine 6G | 528 | 551 | ~116,000 (at 530 nm) | 0.95 | Ethanol |
Experimental Workflows for Photophysical Characterization
The following sections provide detailed, step-by-step methodologies for the determination of the key photophysical parameters of this compound, benchmarked against our selected standards.
Workflow for Molar Extinction Coefficient Determination
The molar extinction coefficient is a fundamental constant for any light-absorbing species and is determined using the Beer-Lambert law.[20][21]
Caption: A stepwise workflow for determining the molar extinction coefficient.
Detailed Protocol:
-
Stock Solution Preparation: Accurately weigh a known mass of this compound and dissolve it in a precise volume of a suitable solvent (e.g., ethanol) to create a stock solution of known concentration.
-
Serial Dilutions: Perform a series of accurate serial dilutions of the stock solution to obtain at least five different concentrations. The absorbance of the most concentrated solution should ideally be around 1.0.
-
Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each solution across a relevant wavelength range to identify the wavelength of maximum absorbance (λmax). Then, record the absorbance of each solution at this λmax.
-
Data Analysis: Plot the absorbance values at λmax against the corresponding concentrations. The resulting plot should be linear.
-
Calculation: Perform a linear regression on the data. According to the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration), the slope of the line is equal to ε when the path length is 1 cm.[20][22]
Workflow for Relative Fluorescence Quantum Yield Determination
The relative method for determining the fluorescence quantum yield is a widely accepted approach that compares the fluorescence intensity of the sample to that of a standard with a known quantum yield.[23][24]
Caption: A workflow for determining the relative fluorescence quantum yield.
Detailed Protocol:
-
Standard Selection: Choose a quantum yield standard whose absorption spectrum overlaps with that of the this compound. For this, Quinine Sulfate or Fluorescein would be appropriate initial choices.
-
Solution Preparation: Prepare dilute solutions of both the standard and the sample in the same solvent. It is crucial that the absorbance of these solutions at the chosen excitation wavelength is low (ideally between 0.01 and 0.1) to avoid inner filter effects.[24]
-
Absorbance and Fluorescence Measurement:
-
Measure the absorbance of both the standard and sample solutions at the excitation wavelength.
-
Using a spectrofluorometer, record the fluorescence emission spectra of both solutions, ensuring the same excitation wavelength and instrument settings are used for both.
-
-
Data Analysis:
-
Integrate the area under the emission curves for both the standard and the sample.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation:[23]
Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
Workflow for Fluorescence Lifetime Measurement
Fluorescence lifetime is a critical parameter that is often less susceptible to experimental artifacts than fluorescence intensity. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for measuring fluorescence lifetimes in the nanosecond range.[6][25][26]
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Safety Operating Guide
Navigating the Uncharted: A Guide to Personal Protective Equipment for 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine
For the pioneering researchers and scientists in drug development, the introduction of novel compounds into the laboratory workflow is a routine yet critical undertaking. Among these is 4-Chloro-2-methylbenzofuro[3,2-d]pyrimidine (CAS No: 39786-40-8), a heterocyclic compound with potential applications in medicinal chemistry.[1][2] The structural motifs—a chlorinated pyrimidine fused to a benzofuran ring system—suggest the need for a cautious and well-defined handling protocol. This guide provides essential, immediate safety and logistical information, focusing on the appropriate personal protective equipment (PPE) to ensure the well-being of laboratory personnel.
Due to the limited availability of specific toxicological data for this compound, this guidance is synthesized from the known hazards of analogous chemical structures, including chlorinated aromatic compounds, benzofurans, and heterocyclic compounds.[3][4][5] A conservative approach to PPE is therefore paramount.
Immediate Safety Profile and Hazard Assessment
| Hazard Class | Inferred Risk | Rationale and Supporting Evidence |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | SDS for similar chlorinated pyrimidines and heterocyclic compounds consistently list skin irritation as a primary hazard.[6][7][8][9] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. | Analogous compounds are known eye irritants.[6][7][8][9] Direct contact with the eyes is likely to cause significant irritation. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data Not Available; Presumed Harmful. | Many heterocyclic and chlorinated aromatic compounds exhibit toxicity.[10] In the absence of specific data, a precautionary approach assuming potential harm upon ingestion, skin contact, or inhalation is warranted. |
| Environmental Hazard | Presumed Persistent and Toxic to Aquatic Life. | Chlorinated aromatic compounds are often persistent in the environment and can bioaccumulate.[11][12][13] Proper disposal is crucial to prevent environmental contamination. |
The Core Principle: A Multi-Layered PPE Strategy
A robust PPE strategy is not merely about donning a single piece of equipment; it is a systematic, multi-layered approach to minimize all potential routes of exposure. The following sections detail the essential PPE and the rationale behind each recommendation.
Foundational Protection: Body and Extremities
Laboratory Coat: A flame-resistant lab coat should be worn at all times and must be fully buttoned.[14][15] This provides a primary barrier against accidental spills and splashes. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Full-Length Pants and Closed-Toe Shoes: Under no circumstances should shorts, skirts, or open-toed shoes be worn in the laboratory.[14][15] This fundamental layer of protection prevents direct skin contact with any chemicals that may spill on the floor or benchtop.
The Critical Interface: Hand Protection
Glove Selection: The choice of gloves is critical when handling this compound. Given its chemical structure, a dual-gloving approach is recommended to provide a robust barrier.
-
Inner Glove: A thin, disposable nitrile glove provides a close-fitting initial layer of protection.
-
Outer Glove: A thicker, chemical-resistant glove, such as neoprene or a flexible laminate (e.g., Silver Shield), should be worn over the nitrile glove.[14][16] This combination offers enhanced protection against a broader range of solvents and potential chemical permeation.
Glove Integrity and Replacement: Gloves should be inspected for any signs of degradation, discoloration, or puncture before each use. It is crucial to change gloves immediately if contamination is suspected or after a set interval (e.g., every 1-2 hours) during prolonged handling.[15]
Safeguarding Vision and Respiration: Eye, Face, and Respiratory Protection
Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory whenever handling this compound in liquid or solid form.[14] Standard safety glasses do not provide adequate protection from splashes.
Face Shield: When there is a significant risk of splashing, such as during transfers of larger quantities or when heating solutions, a face shield must be worn in addition to chemical splash goggles.[14][17][18] The face shield protects the entire face from direct contact.
Respiratory Protection: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhaling airborne particulates. If there is a potential for aerosol generation or if work must be performed outside of a fume hood, a risk assessment should be conducted to determine the need for respiratory protection, such as an N95 respirator or a half-mask respirator with appropriate cartridges.[17]
Operational and Disposal Plans: A Step-by-Step Guide
Handling Protocol
-
Preparation: Before handling, ensure that a chemical spill kit is readily accessible and that you are familiar with its contents and use. The safety shower and eyewash station should be unobstructed and tested regularly.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye and face protection.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood. Use a disposable weighing paper or a dedicated, tared container to minimize contamination of balances.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and vented if there is a possibility of an exothermic reaction.
-
Post-Handling: After handling is complete, decontaminate any surfaces that may have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by a soap and water wash.
Disposal Plan
Waste Segregation: All materials contaminated with this compound are to be considered hazardous waste. This includes:
-
Excess solid compound and solutions.
-
Contaminated gloves, weighing papers, and disposable labware.
-
Solvent rinses from cleaning contaminated glassware.
Waste Collection:
-
Solid Waste: Collect in a clearly labeled, sealed container designated for chlorinated organic waste.
-
Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[11][19][20]
Visualizing the Workflow for Safety
To further clarify the procedural steps for ensuring safety, the following diagrams illustrate the PPE selection process and the emergency response plan.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Emergency Response Plan for Incidents Involving this compound.
By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
